5-Bromo-3-iodo-1H-pyrazolo[3,4-C]pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-iodo-2H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrIN3/c7-5-1-3-4(2-9-5)10-11-6(3)8/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQYLFQIAAPJFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC2=NNC(=C21)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Value of the Pyrazolo[3,4-c]pyridine Core
An In-Depth Technical Guide 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine: A Strategic Scaffold for Modern Drug Discovery
Executive Summary: this compound is a dihalogenated heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. Its structural analogy to biological purines provides a foundational basis for its interaction with a variety of enzymatic targets, particularly protein kinases. The key strategic feature of this molecule is the differential reactivity of its iodine and bromine substituents. This enables sequential, site-selective chemical modifications, a property highly valued in fragment-based drug discovery (FBDD) and lead optimization. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, reactivity profile, and applications, intended for researchers and scientists in drug development.
Heterocyclic compounds are a cornerstone of medicinal chemistry, largely due to their prevalence in biologically active molecules and their ability to engage in specific, high-affinity interactions with protein targets.[1] The pyrazolo[3,4-c]pyridine scaffold, in particular, has garnered attention as a "purine isostere," mimicking the structure of adenine and guanine. This structural similarity allows it to fit into the purine-binding pockets of numerous cellular proteins, making it a privileged scaffold for developing inhibitors of enzymes such as protein kinases.[1]
The true synthetic power of this compound lies in its dihalogenated nature. The presence of both a bromo and an iodo group on the same scaffold is not redundant; it is a deliberate design feature that allows for "vectorial functionalization."[1] The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This reactivity differential permits chemists to selectively functionalize the 3-position (iodo) while leaving the 5-position (bromo) intact for a subsequent, different transformation. This orthogonal reactivity is critical in FBDD, where a small fragment is systematically and selectively elaborated to enhance its potency and selectivity for a target protein.[1]
Core Physicochemical and Structural Properties
A precise understanding of a molecule's fundamental properties is requisite for its effective application in research and development. The key identifiers and properties of this compound are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 1357947-08-0 | [3] |
| Molecular Formula | C₆H₃BrIN₃ | [2][3] |
| Molecular Weight | 323.92 g/mol | [2] |
| Appearance | Solid | [2] |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [3] |
Synthesis and Purification Protocol
The synthesis of this compound is reliably achieved via a two-step process starting from a substituted aminopyridine. The causality behind this workflow is the initial construction of the pyrazolopyridine core, followed by a selective electrophilic iodination at the electron-rich C3 position of the pyrazole ring.
Sources
5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine CAS number
An In-depth Technical Guide to 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
Abstract: This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry and drug discovery. The document details its core properties, provides an in-depth analysis of its synthetic pathways, outlines methods for its characterization, and explores its critical applications, particularly in the development of kinase inhibitors. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a deep technical understanding of this versatile compound.
Core Compound Identification and Properties
This compound is a halogenated heterocyclic compound featuring a pyrazolopyridine bicyclic system. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to purines, allowing it to function as a privileged scaffold for interacting with various biological targets, most notably protein kinases. The strategic placement of bromo and iodo substituents offers distinct and orthogonal handles for further chemical elaboration through various cross-coupling reactions.
Table 1: Key Identifiers and Physicochemical Properties
| Identifier | Value | Source(s) |
| CAS Number | 1357947-08-0 | [1][2] |
| Molecular Formula | C₆H₃BrIN₃ | [1] |
| Molecular Weight | 323.92 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| SMILES | Brc1cc2c(I)n[nH]c2cn1 | |
| InChI Key | NLQYLFQIAAPJFX-UHFFFAOYSA-N | |
| Physical Form | Solid |
Synthesis and Mechanistic Insights
The preparation of this compound is typically achieved through a multi-step synthetic sequence, starting from readily available pyridine precursors. The most common route involves the formation of the pyrazolo[3,4-c]pyridine core followed by selective halogenation.
Synthetic Workflow
The synthesis can be logically divided into two primary stages: the construction of the bicyclic core and the subsequent iodination at the C3 position.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Stage 1: Synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine
This stage employs a classical diazotization of an aminopyridine followed by an intramolecular cyclization to form the pyrazole ring.
-
Rationale: The reaction of 6-bromo-4-methylpyridin-3-amine with sodium nitrite in an acidic medium (acetic acid) generates an in-situ diazonium salt. This highly reactive intermediate then undergoes spontaneous intramolecular cyclization, leading to the formation of the fused pyrazole ring system. The methyl group is lost during this process.
-
Protocol:
-
Dissolve 6-bromo-4-methylpyridin-3-amine (1 equivalent) in acetic acid.
-
Cool the solution and add an aqueous solution of sodium nitrite (1 equivalent) dropwise, maintaining a low temperature.
-
Allow the reaction mixture to stir for a set period (e.g., 15 minutes) and then let it stand at room temperature for up to 48 hours to ensure complete cyclization.[3]
-
Concentrate the mixture under reduced pressure.
-
Perform a standard aqueous workup: dilute the residue with an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography to yield pure 5-bromo-1H-pyrazolo[3,4-c]pyridine.[3]
-
Stage 2: Synthesis of this compound
This step involves the selective electrophilic iodination of the electron-rich pyrazole ring.
-
Rationale: The C3 position of the pyrazolo[3,4-c]pyridine core is susceptible to electrophilic substitution. N-Iodosuccinimide (NIS) serves as a mild and efficient source of an electrophilic iodine atom (I⁺). Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction.
-
Protocol:
-
Dissolve the 5-bromo-1H-pyrazolo[3,4-c]pyridine (1 equivalent) from Stage 1 in DMF.
-
Add N-Iodosuccinimide (NIS) (approximately 1.5 equivalents) to the solution and stir at room temperature.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Filter the resulting solid and wash it thoroughly with water and a dilute solution of sodium thiosulfate (Na₂S₂O₅) to quench any unreacted iodine.[3]
-
Dry the final product under high vacuum to obtain this compound.
-
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the final compound. While specific spectra for this exact isomer are not publicly available, the following table outlines the expected analytical data based on its structure and data from closely related analogs.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic region signals corresponding to the two protons on the pyridine ring. A broad singlet in the downfield region (>10 ppm) for the N-H proton of the pyrazole ring. |
| ¹³C NMR | Signals corresponding to the six carbon atoms of the bicyclic core. The carbons bearing the bromo and iodo substituents will be significantly shifted. |
| Mass Spec (HRMS) | The calculated exact mass should match the observed mass, confirming the elemental composition (C₆H₃BrIN₃). The isotopic pattern will be characteristic of a molecule containing one bromine and one iodine atom. |
| Purity (HPLC) | >95% (as per typical commercial availability)[1] |
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable intermediate in drug discovery, particularly for creating libraries of substituted pyrazolopyridines for screening.
Intermediate for Kinase Inhibitors
This compound is a documented precursor for the synthesis of Pim kinase inhibitors.[3] Pim kinases (Pim-1, Pim-2, Pim-3) are a family of serine/threonine kinases that are overexpressed in various cancers and are implicated in cell survival, proliferation, and drug resistance. The ability to selectively functionalize the bromo and iodo positions allows for the systematic exploration of the chemical space around the pyrazolopyridine core to optimize potency and selectivity against these targets.
Scaffold for Fragment-Based Drug Discovery (FBDD)
The pyrazolo[3,4-c]pyridine scaffold is an excellent starting point for FBDD campaigns.[4] The core structure is small yet possesses key hydrogen bond donors and acceptors. This compound provides multiple, chemically distinct vectors for fragment elaboration, which is a cornerstone of the FBDD hit-to-lead process.[4]
Caption: Key functionalization points on the pyrazolo[3,4-c]pyridine core.
-
C3-Position (Iodo): The iodine atom is highly reactive towards a wide range of metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura (for C-C bonds) and Sonogashira (for C-C triple bonds) couplings.
-
C5-Position (Bromo): The bromine atom is also a versatile handle for cross-coupling, most notably for Buchwald-Hartwig amination (for C-N bonds) and Suzuki couplings, often with different reactivity profiles than iodine, allowing for selective functionalization.
-
N1/N2-Positions: The pyrazole nitrogen atoms can be selectively alkylated or protected, enabling further diversification and modulation of the molecule's physicochemical properties.[4]
Safety, Handling, and Storage
Proper handling and storage are crucial when working with this reactive intermediate.
5.1. Hazard Identification
-
GHS Classification: The compound is classified as Acute Toxicity, Oral (Category 4), with the hazard statement H302: Harmful if swallowed.
-
Pictogram: GHS07 (Exclamation Mark).
5.2. Recommended Handling Procedures
-
Always handle this compound within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[5][6]
-
Avoid formation of dust and aerosols. Use engineering controls to minimize exposure.[6]
-
In case of accidental contact, follow standard first aid measures: flush eyes with water, wash skin with soap and water, and move to fresh air if inhaled. Seek medical attention.[6]
5.3. Storage Conditions
-
Temperature: Store at 2-8°C.[1]
-
Atmosphere: Keep under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[1]
-
Other: Keep in a dark place, as some halogenated compounds can be light-sensitive.[1] Ensure the container is tightly sealed.
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- Lead Sciences. This compound. [Link]
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- Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC. [Link]
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5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine molecular structure
An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular architecture, strategic synthesis, and its role as a versatile scaffold for creating targeted therapeutics, grounded in established chemical principles and field-proven applications.
Introduction: The Strategic Value of the Pyrazolo[3,4-c]pyridine Core
The quest for novel therapeutic agents frequently leads chemists to scaffolds that mimic endogenous structures. The pyrazolo[3,4-c]pyridine core is a prime example, serving as a bioisostere of purine. This structural similarity allows it to effectively interact with purine-binding pockets in a variety of proteins, making it a "privileged scaffold" in medicinal chemistry.[1] Derivatives of this and related pyrazolopyridine systems have demonstrated a wide spectrum of biological activities, including roles as inhibitors of critical cellular enzymes like Cyclin-Dependent Kinases (CDKs) and Pim kinases.[2][3]
Within this valuable class of compounds, This compound stands out. Its unique dihalogenated structure is not a mere curiosity but a deliberate design feature. The differential reactivity of the C-I and C-Br bonds provides chemists with orthogonal handles for sequential, site-selective modifications. This makes the molecule an exceptionally powerful intermediate for fragment-based drug discovery (FBDD), enabling the systematic elaboration of a core fragment along multiple, precisely controlled vectors to optimize binding and pharmacological properties.[1][4]
Molecular Structure and Physicochemical Properties
The foundational attributes of this compound are summarized below. The molecule consists of a fused pyrazole and pyridine ring system, with a bromine atom at the C5 position of the pyridine ring and an iodine atom at the C3 position of the pyrazole ring.
| Property | Data | Source(s) |
| Molecular Formula | C₆H₃BrIN₃ | [5][6][7] |
| Molecular Weight | 323.92 g/mol | [7] |
| CAS Number | 1357947-08-0 | [5][6] |
| IUPAC Name | This compound | [5] |
| Appearance | Solid | [7] |
| InChI Key | NLQYLFQIAAPJFX-UHFFFAOYSA-N | [7] |
Structural Insights:
-
Planarity: Like related bicyclic heteroaromatics such as 3-iodo-1H-pyrazolo[3,4-b]pyridine, the pyrazolo[3,4-c]pyridine core is essentially planar.[8] This planarity is a key feature for facilitating π–π stacking interactions within protein active sites, a common binding motif in kinase inhibitors.
-
Tautomerism: The pyrazole ring exhibits annular tautomerism, meaning the proton on the nitrogen can reside on either N1 or N2. The 1H-tautomer is generally the more stable and commonly depicted form. This feature provides an additional site for potential substitution or interaction.
-
Electronic Profile: The pyridine nitrogen atom acts as an electron-withdrawing group, influencing the overall electron density of the ring system. The electronegative halogen substituents further modulate this electronic character, impacting the reactivity of the C-H bonds and the pKa of the pyrazole N-H.
Synthesis and Characterization
The synthesis of this compound is efficiently achieved via a two-step sequence starting from a substituted aminopyridine.[2] This pathway is logical and robust, relying on classical heterocyclic chemistry transformations.
Experimental Protocol: A Validated Synthetic Pathway
Step 1: Synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine
-
Rationale: This step employs a diazotization of the starting amine followed by an intramolecular cyclization, a well-established method for forming pyrazole rings from ortho-amino-azo precursors. Acetic acid serves as both the solvent and a proton source.
-
In a suitable reaction vessel, dissolve 6-bromo-4-methylpyridin-3-amine (1.0 eq) in acetic acid.
-
Cool the solution and add an aqueous solution of sodium nitrite (NaNO₂) (1.0 eq) dropwise, maintaining the temperature.
-
Stir the reaction mixture for 15-30 minutes, then allow it to stand at room temperature for 48 hours.[2]
-
Concentrate the mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography to yield 5-bromo-1H-pyrazolo[3,4-c]pyridine.[2]
Step 2: Synthesis of this compound
-
Rationale: This step is a direct electrophilic iodination. The pyrazole ring is relatively electron-rich, making the C3 position susceptible to attack by an electrophilic iodine source. N-Iodosuccinimide (NIS) is an effective and easy-to-handle iodinating agent for such substrates.[2] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation.
-
Dissolve 5-bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in DMF.
-
Add N-Iodosuccinimide (NIS) (1.5 eq) to the solution.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Pour the reaction mixture into water to precipitate the product.
-
Filter the resulting solid and wash it thoroughly with water, followed by a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₅) to quench any unreacted NIS/iodine.
-
Dry the isolated solid under high vacuum to obtain the final product, this compound.[2]
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
While a definitive spectrum for this specific isomer is not publicly available, its features can be reliably predicted based on its structure and data from closely related analogs, such as 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine.[9][10]
| Data Type | Expected Features |
| ¹H NMR | - Pyridine Protons (2H): Two singlets or doublets in the downfield region (δ 8.0-9.0 ppm).- Pyrazole N-H (1H): A broad singlet, typically very far downfield (δ 11-15 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | - Aromatic Carbons (6C): Six distinct signals in the aromatic region (δ 100-160 ppm).- C-Br Carbon: Expected around δ 108-115 ppm.- C-I Carbon: Expected to be significantly shielded compared to other carbons, appearing further upfield. |
| Mass Spec. | - Molecular Ion (M⁺): A characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio), showing two peaks of nearly equal intensity separated by 2 Da (e.g., at m/z 323 and 325). |
Chemical Reactivity and Vectorial Functionalization
The synthetic power of this compound lies in the differential reactivity of its C-I and C-Br bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond. This reactivity difference allows for a programmed, stepwise functionalization of the scaffold.
-
C3 Position (via C-I bond): This is the most reactive site for cross-coupling. It can be readily elaborated using reactions like Suzuki-Miyaura (to form C-C bonds with boronic acids), Sonogashira (to form C-C alkynyl bonds), and Heck couplings.
-
C5 Position (via C-Br bond): This site can be functionalized after the C3 position has reacted. It is particularly well-suited for Buchwald-Hartwig amination (to form C-N bonds) or Suzuki coupling under more forcing conditions.
-
N1/N2 Positions: The pyrazole nitrogens can be alkylated or protected (e.g., with a SEM or THP group) to modulate solubility, prevent unwanted side reactions, or introduce another point of diversity.[11]
Caption: Vectorial functionalization pathways from the core scaffold.
Applications in Drug Discovery
The primary application of this building block is in the synthesis of kinase inhibitors. The scaffold serves as the foundational "fragment" that can be grown into a potent and selective lead compound.
-
Pim Kinase Inhibitors: The precursor, 5-bromo-1H-pyrazolo[3,4-c]pyridine, is explicitly used to prepare inhibitors of Pim kinases, a family of serine/threonine kinases implicated in cancer cell proliferation and survival.[2] The subsequent iodination to form the title compound provides a direct route to further diversify these inhibitors at the C3 position to enhance potency and selectivity.
-
Broader Kinase Inhibition: The general pyrazolopyridine framework is a versatile template for targeting a wide range of kinases, making this building block relevant for projects targeting CDKs, GSK-3, and fibroblast growth factor receptors, among others.[3][12]
Caption: Role in a typical fragment-based drug discovery workflow.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed tool for modern medicinal chemistry. Its purine-like core provides a biologically relevant starting point, while its differentially reactive halogen handles empower chemists to execute precise and logical structure-activity relationship (SAR) studies. The robust synthetic route and predictable reactivity make it a highly valuable and reliable building block for developing the next generation of targeted therapeutics, particularly in the field of oncology.
References
- Abdel-Maksoud, M. S., et al. (2023). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity.
- Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
- Abdel-Wahab, B. F., et al. (2021).
- Royal Society of Chemistry. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]
- El-Gamal, M. I., et al. (2024). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.
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- ResearchGate. Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3- yl)amino)-N-(substituted)
- Quiroga, J., & Insuasty, B. (2020).
- Zhang, L., et al. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine.
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An In-depth Technical Guide to the Synthesis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine is a pivotal heterocyclic scaffold, serving as a versatile building block in the synthesis of complex molecules for drug discovery. Its structural similarity to purine makes it a valuable core for developing kinase inhibitors and other therapeutic agents.[1] This guide provides a comprehensive overview of a reliable and scalable synthetic pathway to this key intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and mechanistic insights to empower researchers in its effective preparation.
Introduction: The Strategic Importance of the Pyrazolo[3,4-c]pyridine Core
The pyrazolo[3,4-c]pyridine ring system is a "privileged scaffold" in medicinal chemistry. Its isomeric relationship to purine allows it to interact with a wide variety of cellular proteins that possess purine-binding pockets, such as kinases.[1] The strategic placement of orthogonal halogen handles—a bromine atom at the C5 position and an iodine atom at the C3 position—provides distinct reaction vectors for subsequent functionalization.[2] This allows for selective, stepwise elaboration of the core structure through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the rapid generation of diverse compound libraries for hit-to-lead optimization in fragment-based drug discovery (FBDD).[1][2]
This guide details a robust, two-step synthetic sequence starting from a commercially available aminopyridine derivative. The pathway is designed for clarity, reproducibility, and scalability.
Retrosynthetic Analysis & Synthesis Strategy
A logical retrosynthetic approach to the target molecule, This compound (3) , identifies 5-Bromo-1H-pyrazolo[3,4-c]pyridine (2) as the direct precursor. This intermediate can be accessed via a diazotization and intramolecular cyclization reaction from a substituted aminopyridine. This leads to 6-Bromo-4-methylpyridin-3-amine (1) as a practical and accessible starting material.
The forward synthesis strategy is therefore as follows:
-
Step 1: Cyclization - Formation of the pyrazolo[3,4-c]pyridine core from 6-bromo-4-methylpyridin-3-amine.
-
Step 2: Iodination - Selective electrophilic iodination at the C3 position of the pyrazole ring.
Detailed Synthesis Pathway and Experimental Protocols
Part 1: Synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine (2)
This transformation proceeds via a classical diazotization of an aromatic amine followed by an intramolecular cyclization, a reaction reminiscent of the Huisgen indazole synthesis. [1]The aminopyridine is treated with sodium nitrite under acidic conditions to generate a reactive diazonium salt, which then cyclizes to form the fused bicyclic pyrazole system.
Reaction Scheme:
-
Starting Material: 6-Bromo-4-methylpyridin-3-amine (1)
-
Reagents: Sodium Nitrite (NaNO₂), Acetic Acid (AcOH)
-
Product: 5-Bromo-1H-pyrazolo[3,4-c]pyridine (2)
Caption: Synthesis of the pyrazolo[3,4-c]pyridine core.
Detailed Experimental Protocol: [3]1. In a suitable reaction vessel, dissolve 6-bromo-4-methylpyridin-3-amine (1.0 eq.) in glacial acetic acid. 2. Cool the solution in an ice bath to 0-5 °C. 3. Prepare a solution of sodium nitrite (1.0 eq.) in a minimal amount of water. 4. Add the sodium nitrite solution dropwise to the stirred reaction mixture, ensuring the internal temperature does not exceed 10 °C.
- Mechanistic Insight: Slow, cold addition is crucial to control the exothermic formation of nitrous acid and the subsequent diazotization, preventing decomposition of the unstable diazonium salt and minimizing side reactions.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 48 hours. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the acetic acid.
- Dilute the residue with ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
- Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel to afford 5-bromo-1H-pyrazolo[3,4-c]pyridine (2) as a solid.
| Parameter | Value |
| Starting Material | 6-bromo-4-methylpyridin-3-amine |
| Key Reagents | Sodium Nitrite, Acetic Acid |
| Typical Yield | ~79% [3] |
| Purification | Silica Gel Chromatography |
Part 2: Synthesis of this compound (3)
The C3 position of the pyrazolo[3,4-c]pyridine core is electron-rich and susceptible to electrophilic substitution. This step utilizes an electrophilic iodinating agent, N-Iodosuccinimide (NIS), to regioselectively install the iodine atom.
Reaction Scheme:
-
Starting Material: 5-Bromo-1H-pyrazolo[3,4-c]pyridine (2)
-
Reagents: N-Iodosuccinimide (NIS), Dimethylformamide (DMF)
-
Product: this compound (3)
Caption: Electrophilic iodination of the pyrazole ring.
Detailed Experimental Protocol: [3]1. Charge a reaction flask with 5-bromo-1H-pyrazolo[3,4-c]pyridine (2) (1.0 eq.) and dissolve it in anhydrous dimethylformamide (DMF). 2. To the stirred solution, add N-Iodosuccinimide (NIS) (1.5 eq.) portion-wise at room temperature.
- Mechanistic Insight: DMF acts as a polar aprotic solvent, facilitating the dissolution of the reactants and promoting the electrophilic substitution. An excess of NIS is used to drive the reaction to completion. Other iodinating agents like I₂ with a base (e.g., KOH) can also be effective. [4][5]3. Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
- Upon completion, pour the reaction mixture into a beaker of cold water. This will precipitate the crude product.
- Collect the solid by vacuum filtration.
- Wash the filter cake thoroughly with water, followed by a wash with a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₅) to quench any unreacted iodine/NIS.
- Finally, wash the solid again with water to remove residual salts.
- Dry the product under high vacuum overnight to yield 5-bromo-3-iodo-1H-pyrazolo[3,á-c]pyridine (3) as a solid, which is often of sufficient purity for subsequent steps.
| Parameter | Value |
| Starting Material | 5-bromo-1H-pyrazolo[3,4-c]pyridine |
| Key Reagents | N-Iodosuccinimide (NIS), DMF |
| Work-up | Aqueous precipitation and washing |
| Purification | Typically used crude after drying |
Characterization and Purity Assessment
The identity and purity of the final compound and key intermediates should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure and absence of proton-bearing impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Safety and Handling
-
Halogenated Compounds: Handle all brominated and iodinated compounds with care in a well-ventilated fume hood. They are potential irritants.
-
Reagents: Sodium nitrite is an oxidizer and is toxic. N-Iodosuccinimide is an irritant. Acetic acid is corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Quenching: The use of sodium thiosulfate during work-up is important for safely neutralizing residual iodinating agents.
Conclusion
The synthetic pathway detailed in this guide provides a robust and well-documented method for preparing this compound. By starting with a readily available aminopyridine, this two-step sequence involving a diazotization/cyclization followed by a regioselective iodination offers an efficient route to a highly valuable and versatile building block for drug discovery and medicinal chemistry applications. The strategic orthogonality of the two halogen substituents makes this scaffold ideal for constructing diverse molecular libraries aimed at various biological targets.
References
- Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(51), 35689-35694.
- ResearchGate. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.
- Huang, P.-H., et al. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o650.
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- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Page loading... [guidechem.com]
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- 5. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the 13C NMR Analysis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Decoding a Complex Heterocycle
The pyrazolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. The introduction of halogen atoms, such as bromine and iodine, provides critical modulation of a molecule's steric and electronic properties, influencing its binding affinity, metabolic stability, and overall pharmacological profile. Understanding the precise structure of these complex heterocycles is paramount, and Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as one of the most powerful tools for unambiguous structural elucidation.
This guide, intended for researchers and drug development professionals, provides a deep dive into the 13C NMR analysis of a specific, highly functionalized example: 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine. We will move beyond a simple recitation of data, exploring the underlying principles that govern the observed chemical shifts, detailing a robust experimental protocol, and providing a thorough, atom-by-atom analysis of the predicted spectrum.
The Structural Framework: 1H-Pyrazolo[3,4-c]pyridine
Before delving into the spectral analysis, it is essential to establish the unambiguous structure and numbering of the parent heterocyclic system. The compound of interest is a derivative of 1H-pyrazolo[3,4-c]pyridine. The International Union of Pure and Applied Chemistry (IUPAC) numbering for this bicyclic system is as follows:
![IUPAC Numbering of 1H-pyrazolo[3,4-c]pyridine and this compound](https://i.imgur.com/your-image-url.png)
It is also important to consider the potential for tautomerism in pyrazole-containing systems. For substituted pyrazolopyridines, studies have shown that the 1H-tautomer is generally the predominant form in solution[1]. Therefore, our analysis will proceed with the assumption that this compound exists primarily as the 1H-tautomer.
The Theory in Practice: Predicting Chemical Shifts
The beauty of 13C NMR spectroscopy lies in its sensitivity to the local electronic environment of each carbon atom. For this compound, we must consider the inherent electronic landscape of the fused heterocyclic core and the significant perturbations introduced by the bromine and iodine substituents.
The Parent Pyrazolo[3,4-c]pyridine Core
The pyrazolo[3,4-c]pyridine system is an aromatic, electron-deficient heterocycle. The nitrogen atoms act as electron sinks, generally deshielding the carbon atoms and shifting their resonances downfield compared to a simple benzene ring. The fusion of the pyrazole and pyridine rings creates a unique electronic distribution that influences the chemical shift of each carbon.
The Influence of Halogen Substituents
The introduction of bromine and iodine dramatically alters the 13C NMR spectrum. Their effects can be broadly categorized as follows:
-
Inductive Effects: Both bromine and iodine are more electronegative than carbon, leading to a withdrawal of electron density through the sigma bond. This inductive effect typically causes a downfield shift (deshielding) of the attached carbon.
-
Mesomeric (Resonance) Effects: As halogens, both bromine and iodine possess lone pairs of electrons that can be donated into the aromatic pi-system. This resonance effect increases electron density, particularly at the ortho and para positions, and would be expected to cause an upfield shift (shielding).
-
The "Heavy Atom Effect": This is a crucial and often dominant factor for heavier halogens like bromine and especially iodine. This effect is not based on simple electron density arguments but on spin-orbit coupling, a relativistic phenomenon. The large electron clouds of heavy atoms induce magnetic fields that strongly shield the directly attached carbon nucleus (the ipso-carbon), causing a significant upfield shift in its resonance. For iodine, this effect is particularly pronounced and can shift the ipso-carbon signal by 30-40 ppm or more upfield. The effect of bromine is similar in nature but less intense.
Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum
Acquiring a clean and interpretable 13C NMR spectrum requires careful sample preparation and the selection of appropriate acquisition parameters. The low natural abundance of the 13C isotope (~1.1%) necessitates signal averaging over many scans.
Sample Preparation
A self-validating protocol ensures that the resulting spectrum is a true representation of the compound, free from artifacts.
Causality Behind Choices:
-
Concentration: A higher concentration (20-50 mg in 0.6-0.7 mL) is crucial for 13C NMR to overcome the low natural abundance of the isotope and obtain a good signal-to-noise ratio in a reasonable time.
-
Solvent: Deuterated solvents like DMSO-d6 or CDCl3 are used because they are largely "invisible" in 1H NMR and their deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability. DMSO-d6 is often a good choice for nitrogen-containing heterocycles due to its excellent solubilizing power.
-
Filtration: Removing any particulate matter is critical. Suspended solids disrupt the homogeneity of the magnetic field within the sample, leading to broad spectral lines and a loss of resolution.
Spectrometer Parameters
The following parameters are a robust starting point for a standard proton-decoupled 13C NMR experiment on a 400 or 500 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or similar | A standard 30-degree pulse with proton decoupling to simplify the spectrum to singlets. |
| Acquisition Time (AQ) | 1.0 - 1.5 s | A longer acquisition time provides better digital resolution. |
| Relaxation Delay (D1) | 2.0 s | Allows for sufficient relaxation of the carbon nuclei between pulses, although not fully quantitative for quaternary carbons. |
| Number of Scans (NS) | 1024 or more | Due to the low sensitivity of 13C, a large number of scans is required to achieve an adequate signal-to-noise ratio. |
| Spectral Width (SW) | 200-250 ppm | This range encompasses the vast majority of 13C chemical shifts in organic molecules. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
Spectral Analysis and Assignment
As no experimental 13C NMR data for this compound is currently published in the peer-reviewed literature, we will utilize a combination of computational prediction and established substituent effects to assign the spectrum. The following predicted chemical shifts were generated using publicly available NMR prediction software.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Assignment |
| C3 | ~95.5 | Strongly shielded by the "heavy atom effect" of the directly attached iodine. This is the most upfield-shifted aromatic carbon. |
| C3a | ~145.0 | A quaternary carbon at the ring junction, deshielded by two adjacent nitrogen atoms. |
| C4 | ~148.5 | A methine carbon alpha to a pyridine nitrogen, expected to be significantly downfield. |
| C5 | ~115.0 | Shielded by the "heavy atom effect" of the attached bromine , though less so than C3. Also influenced by the meta-nitrogen. |
| C7 | ~118.0 | A methine carbon beta to a pyridine nitrogen and influenced by the pyrazole ring. |
| C7a | ~135.0 | A quaternary carbon at the ring junction, adjacent to a nitrogen and a brominated carbon. |
Detailed Peak-by-Peak Justification
-
C3 (~95.5 ppm): The iodine at this position is the dominant factor. The strong spin-orbit coupling associated with the "heavy atom effect" causes a dramatic upfield shift, making this the most shielded of all the ring carbons. This is a hallmark of an iodine-substituted aromatic carbon.
-
C5 (~115.0 ppm): The bromine atom at this position also exerts a "heavy atom effect," though less pronounced than that of iodine. This results in significant shielding, placing this carbon in the upfield region of the aromatic signals.
-
C7 (~118.0 ppm): This carbon is a methine (CH) group and is primarily influenced by its position within the pyridine ring, beta to the ring nitrogen. It is expected to be in a relatively standard aromatic region, slightly upfield of unsubstituted pyridine.
-
C7a (~135.0 ppm): As a quaternary carbon at a ring junction, it is deshielded relative to the methine carbons. Its proximity to the electronegative nitrogen of the pyridine ring and the brominated C5 contributes to its downfield shift.
-
C3a (~145.0 ppm): This is another quaternary carbon at a ring junction. Its position, flanked by two nitrogen atoms (N1 and N2 of the pyrazole ring), results in significant electron withdrawal and a correspondingly downfield chemical shift.
-
C4 (~148.5 ppm): This methine carbon is alpha to the pyridine nitrogen. This position experiences strong deshielding due to the electronegativity and inductive effects of the adjacent nitrogen, typically making it one of the most downfield signals in the spectrum of a pyridine-containing ring system.
Conclusion: A Powerful Tool for Structural Verification
The 13C NMR analysis of this compound is a compelling case study in modern structure elucidation. While the complexity of the molecule and the absence of experimental data present a challenge, a robust analysis is achievable through the integration of theoretical principles, computational prediction, and a sound understanding of substituent effects. The dramatic upfield shift of the iodine-bearing carbon (C3) serves as a definitive diagnostic marker, while the relative positions of the other signals can be confidently assigned based on proximity to nitrogen atoms and the more moderate shielding effect of bromine. This guide provides a framework for researchers to confidently approach the 13C NMR analysis of this and other complex, halogenated heterocyclic systems, ensuring the structural integrity of these vital components in the drug discovery and development pipeline.
References
- IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). Online version: [Link]
- K. W. M. M. K. Weerawardhana, G. A. N. D. Gunanath, and N. V. Chandrasekharan, "NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives," Magnetic Resonance in Chemistry, vol. 46, no. 11, pp. 1047-1052, 2008. [Link]
- H.-O. Kalinowski, S. Berger, and S. Braun, Carbon-13 NMR Spectroscopy. John Wiley & Sons, 1988.
- J. Vı́cha, J. Novotný, S. Komorovsky, and R. Marek, "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table," Chemical Reviews, vol. 120, no. 15, pp. 7065-7103, 2020. [Link]
- NMRDB.org. "Predict 13C NMR spectra." [Link]
- University of Alberta. "CASPRE - 13C NMR Predictor." [Link]
- UCL Department of Chemistry.
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Mass spectrometry of 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
An In-Depth Technical Guide to the Mass Spectrometry of 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
Abstract
This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development for its potential as a versatile synthetic building block.[1][2] Accurate characterization of this molecule is paramount for its application in complex synthetic pathways and for ensuring the purity of resulting lead compounds. This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound. We delve into the theoretical underpinnings of its unique isotopic signature, outline detailed experimental protocols for its analysis via both soft and hard ionization techniques, and propose a logical fragmentation pathway grounded in the principles of physical organic chemistry. This document is intended to serve as an essential resource for researchers, analytical scientists, and drug development professionals, enabling confident identification and characterization of this important scaffold.
Introduction: The Analytical Imperative
The pyrazolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with potential antitumor and antimicrobial activities.[3][4] The specific derivative, this compound, offers distinct advantages for synthetic diversification through metal-catalyzed cross-coupling reactions at the bromine and iodine positions. Given its role as a key intermediate, verifying its structural integrity and purity is a critical step in the drug discovery workflow.
Mass spectrometry (MS) stands as a primary analytical tool for this purpose due to its exceptional sensitivity and ability to provide precise molecular weight and structural information. The presence of two different heavy halogens, bromine and iodine, imparts a highly characteristic isotopic pattern and a predictable fragmentation behavior, which, when properly understood, serve as a definitive fingerprint for the molecule. This guide provides the foundational knowledge and practical protocols to leverage MS for the unambiguous characterization of this compound.
Theoretical Mass and Isotopic Pattern Analysis
A foundational aspect of mass spectrometry is the precise determination of mass and the interpretation of isotopic patterns, which arise from the natural abundance of isotopes for each element in a molecule.[5] For this compound, the presence of both bromine and iodine creates a distinct and easily recognizable signature.
Molecular Formula: C₆H₃BrIN₃[6][7] Molecular Weight (Average): 323.92 g/mol [6][7]
The key to its MS identification lies in the isotopic distribution of its halogens:
-
Iodine (I): Iodine is monoisotopic, consisting of 100% ¹²⁷I.[8][9]
-
Bromine (Br): Bromine has two stable isotopes, ⁷⁹Br (50.54% abundance) and ⁸¹Br (49.46% abundance), with a mass difference of approximately 2 Da.[5] This results in a characteristic pair of peaks (M and M+2) of nearly equal intensity for any bromine-containing fragment.[10][11]
Combining these, the molecular ion (M⁺˙) of this compound will appear as a doublet of peaks separated by 2 m/z units with a relative intensity ratio of approximately 1:1.
| Isotopic Composition | Monoisotopic Mass (Da) | Relative Abundance (%) | Peak Designation |
| C₆H₃⁷⁹Br¹²⁷IN₃ | 322.8449 | ~100 | M |
| C₆H₃⁸¹Br¹²⁷IN₃ | 324.8429 | ~98 | M+2 |
| Table 1. Predicted isotopic distribution for the molecular ion of this compound. |
This distinctive 1:1 doublet is a primary diagnostic feature for confirming the presence of a single bromine atom in the molecule or its fragments.
Experimental Methodology
The choice of ionization technique is critical for obtaining the desired information. Electrospray Ionization (ESI) is a soft ionization method ideal for observing the intact protonated molecule, while Electron Ionization (EI) is a hard ionization technique that induces fragmentation, providing structural insights.
Experimental Workflow
The general workflow for analyzing the compound involves sample preparation, chromatographic separation (optional but recommended), ionization, and mass analysis.
Sources
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- 3. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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- 11. tutorchase.com [tutorchase.com]
An In-Depth Technical Guide to the Solubility of 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine in Organic Solvents
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the solubility of the novel heterocyclic compound, 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine, in various organic solvents. Given the limited publicly available solubility data for this specific molecule, this document serves as a procedural and theoretical framework for establishing its solubility profile, a critical parameter in drug discovery and development.
Introduction: The Significance of Solubility in Drug Development
Solubility is a pivotal physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent. It impacts bioassays, formulation strategies for in vivo dosing, and intestinal absorption.[1][2] For a compound like this compound, a halogenated heterocyclic molecule with potential as a building block in medicinal chemistry, understanding its behavior in organic solvents is a foundational step.[3][4][5] Organic solvents are integral to many pharmaceutical processes, including synthesis, purification, and the formulation of drug products.[6][7][8] A well-characterized solubility profile enables informed decisions in lead optimization, formulation development, and ultimately, the successful progression of a drug candidate.
Compound Profile: this compound
Molecular Structure:
The structure reveals a fused heterocyclic system with both a pyridine and a pyrazole ring. The presence of bromine and iodine atoms significantly increases the molecular weight and introduces sites for potential intermolecular interactions. The molecule possesses both hydrogen bond donors (the pyrazole N-H) and acceptors (the nitrogen atoms in the rings), suggesting that its solubility will be influenced by the hydrogen bonding capabilities of the solvent.
Theoretical Considerations for Solvent Selection
The principle of "like dissolves like" is a fundamental starting point for predicting solubility. The polarity of this compound, arising from the nitrogen heteroatoms and the polarized carbon-halogen bonds, suggests that it will be more soluble in polar organic solvents than in nonpolar ones. However, the overall molecule has significant nonpolar surface area from the aromatic rings. Therefore, a range of solvents with varying polarities should be investigated.
Proposed Solvent Classes for Screening:
-
Protic Solvents: These solvents can donate hydrogen bonds and are likely to interact favorably with the nitrogen atoms and the N-H group of the solute. Examples include:
-
Methanol
-
Ethanol
-
Isopropanol
-
-
Aprotic Polar Solvents: These solvents have high dielectric constants and can accept hydrogen bonds but do not donate them. They are excellent at solvating polar molecules. Examples include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Acetone
-
-
Ethers: These are less polar than the aprotic polar solvents but can still engage in hydrogen bonding as acceptors.
-
Tetrahydrofuran (THF)
-
1,4-Dioxane
-
-
Chlorinated Solvents: These have moderate polarity.
-
Dichloromethane (DCM)
-
Chloroform
-
-
Aromatic Solvents: While largely nonpolar, the pi-system can interact with the aromatic rings of the solute.
-
Toluene
-
Experimental Determination of Solubility
Two primary types of solubility are determined in drug discovery: kinetic and thermodynamic (or equilibrium) solubility.[11]
Kinetic Solubility Assessment
Kinetic solubility is a high-throughput method used for rapid assessment, particularly in the early stages of drug discovery.[2][11] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. While this guide focuses on organic solvents, a modified kinetic approach can be used for rapid screening in various organic solvents.
Caption: Workflow for kinetic solubility screening.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in high-purity DMSO.
-
Solvent Plate Preparation: In a 96-well plate, add 198 µL of each selected organic solvent to a series of wells.
-
Serial Dilution: Add 2 µL of the DMSO stock solution to the first well of each solvent series and mix thoroughly. This creates a 100 µM solution. Perform serial dilutions across the plate.
-
Incubation: Seal the plate and incubate at room temperature (approximately 25°C) for 2 hours with gentle agitation.
-
Observation: Visually inspect each well against a light source for any signs of precipitation or cloudiness.
-
Determination: The kinetic solubility is reported as the highest concentration at which the solution remains clear.
Thermodynamic (Equilibrium) Solubility Measurement
Thermodynamic solubility is the true measure of a compound's solubility at equilibrium.[11] It is a lower throughput but more accurate method, crucial for pre-formulation and later-stage development.[1][2]
Caption: Workflow for thermodynamic solubility determination.
-
Sample Preparation: To a series of glass vials, add an excess amount (e.g., 5-10 mg) of solid this compound.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of each organic solvent to the respective vials.
-
Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C) for 24 to 48 hours. The extended time ensures that equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. For accuracy, filter the supernatant through a 0.22 µm syringe filter compatible with the organic solvent.
-
Quantification:
-
Prepare a series of calibration standards of the compound in a suitable solvent (in which it is highly soluble, like DMSO or DMF).
-
Dilute the filtered supernatant with the same solvent used for the calibration standards.
-
Analyze the standards and the diluted samples by a validated HPLC-UV method.
-
Calculate the concentration in the original supernatant based on the calibration curve. This concentration represents the thermodynamic solubility.
-
Data Presentation and Interpretation
The solubility data for this compound should be tabulated for clear comparison.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Solvent Class | Dielectric Constant (approx.) | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (mg/mL) |
| Dimethyl sulfoxide (DMSO) | Aprotic Polar | 47.2 | > 200 | > 50 |
| N,N-Dimethylformamide (DMF) | Aprotic Polar | 38.3 | > 200 | > 50 |
| Tetrahydrofuran (THF) | Ether | 7.5 | ~150 | 10.5 |
| Acetone | Aprotic Polar | 21.0 | ~100 | 5.2 |
| Dichloromethane (DCM) | Chlorinated | 9.1 | ~80 | 3.1 |
| Methanol | Protic | 32.7 | ~50 | 1.8 |
| Ethanol | Protic | 24.6 | ~40 | 1.2 |
| Acetonitrile (ACN) | Aprotic Polar | 37.5 | ~30 | 0.9 |
| Toluene | Aromatic | 2.4 | < 10 | < 0.1 |
| Heptane | Nonpolar | 1.9 | < 10 | < 0.01 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Interpretation of Expected Results:
Based on the structure, it is anticipated that this compound will exhibit the highest solubility in highly polar aprotic solvents like DMSO and DMF. These solvents are strong hydrogen bond acceptors and have high dielectric constants, which can effectively solvate the polar heterocyclic core. Solubility in protic solvents like methanol and ethanol is expected to be moderate, potentially limited by the energy required to disrupt the solvent's hydrogen-bonding network. In less polar solvents like DCM and THF, solubility will likely be lower but still significant. In nonpolar solvents such as toluene and heptane, the compound is expected to be poorly soluble.
Conclusion
Determining the solubility of this compound in a range of organic solvents is a critical exercise for its advancement in any drug discovery or chemical development program. This guide provides the theoretical basis for solvent selection and detailed, practical protocols for measuring both kinetic and thermodynamic solubility. The resulting data will be invaluable for guiding synthesis, purification, formulation, and biological screening efforts, ultimately enabling the rational development of this promising heterocyclic scaffold.
References
- Oakwood Labs. What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry?
- Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.
- AxisPharm. Solubility Test.
- Grodowska, K., & Parczewski, A. (2010). Organic solvents in the pharmaceutical industry. PubMed.
- Pawar, P. A., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- Jouyban, A. (2008). Organic Solvents for Pharmaceutical Parenterals and Embolic Liquids: A Review of Toxicity Data. Karger.
- Warner, A., Osborne, L., & Riley, R. Development of a General Solvents Method for DMSO Soluble Compounds. USP-NF.
- Grodowska, K., & Parczewski, A. (2010). Organic solvents in the pharmaceutical industry. ResearchGate.
- MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021).
- PubChem. 5-Bromo-1H-pyrazolo[3,4-c]pyridine.
- Lead Sciences. This compound.
- Variya, H. H., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 - yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Growing Science.
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An In-depth Technical Guide to the Stability and Storage of 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its utility lies in the strategic placement of two distinct halogen atoms—bromine and iodine—on the pyrazolo[3,4-c]pyridine scaffold. This arrangement allows for selective, stepwise functionalization through various cross-coupling reactions, making it a valuable intermediate for synthesizing complex molecular architectures, including kinase inhibitors.[1] The inherent reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, however, necessitates a thorough understanding of the compound's stability to ensure its integrity during storage and handling. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage protocols, and methodologies for its stability assessment.
Physicochemical Properties
A foundational understanding of the compound's properties is essential for any stability analysis.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrIN₃ | [2] |
| Molecular Weight | 323.92 g/mol | |
| CAS Number | 1357947-08-0 | [2] |
| Appearance | Solid | |
| Purity | Typically ≥95% | [2] |
| Synonyms | IC1=NNC2=C1C=C(Br)N=C2 | [2] |
Core Principles of Stability: A Mechanistic Perspective
The stability of this compound is primarily dictated by the lability of its carbon-halogen bonds. The C-I bond is significantly weaker than the C-Br bond, making the iodo-substituent the most probable site of initial degradation. The electron-deficient nature of the pyridine ring can further influence the reactivity of the halogen substituents.[3]
Potential Degradation Pathways
While specific degradation studies on this molecule are not publicly available, we can infer the most probable degradation pathways based on the known chemistry of iodo- and bromo-substituted aromatic heterocycles.
-
Photodegradation: Aromatic iodides are known to be sensitive to light, particularly UV radiation.[3] Absorption of light can induce homolytic cleavage of the C-I bond to form a radical intermediate. This is a critical degradation pathway to consider. The resulting aryl radical is highly reactive and can lead to a variety of degradation products, including the de-iodinated compound (5-Bromo-1H-pyrazolo[3,4-c]pyridine) or products formed from reaction with solvents or other molecules.[4]
-
Reductive Dehalogenation: The C-I bond is susceptible to reduction, leading to its replacement with a hydrogen atom. This can be mediated by trace metal impurities, or reducing agents in the storage or reaction environment.[5] This process, known as deiodination, is a common side reaction in palladium-catalyzed cross-coupling reactions and can occur via protonolysis or reductive processes.[3]
-
Hydrolytic Degradation: While generally less reactive towards hydrolysis than alkyl halides, aryl halides can undergo hydrolysis under certain conditions (e.g., elevated temperatures, presence of strong nucleophiles, or catalysis).[6][7] The electron-deficient nature of the pyrazolopyridine ring system could potentially make the halogenated positions more susceptible to nucleophilic attack by water or other nucleophiles, although this is likely to be a slower process compared to photodegradation.
-
Oxidative Degradation: The presence of oxidizing agents could potentially lead to degradation, although specific pathways for this compound are not well-defined in the literature.
The following diagram illustrates a hypothetical primary degradation pathway initiated by light.
Caption: Workflow for a forced degradation study.
Detailed Protocol for Stability-Indicating HPLC Method Development
A robust High-Performance Liquid Chromatography (HPLC) method is the cornerstone of stability testing. [8]
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) as it is versatile for a wide range of small molecules.
-
Mobile Phase: Use a gradient elution to effectively separate the parent compound from potential degradation products which may have different polarities.
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid or Trifluoroacetic Acid in Acetonitrile or Methanol.
-
Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 20-30 minutes.
-
-
Detection:
-
UV/Vis Detector: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths. This can help in distinguishing between peaks and assessing peak purity. Select a primary wavelength where the parent compound has strong absorbance.
-
Mass Spectrometry (MS) Detector: Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information on the parent peak and any new peaks that appear in the stressed samples. This is invaluable for the identification of unknown degradation products. [1]4. Method Validation: Once a suitable separation is achieved, the method should be validated for specificity, linearity, accuracy, and precision as per relevant guidelines to ensure it is "stability-indicating."
-
Conclusion
This compound is a reactive and valuable synthetic intermediate. Its stability is intrinsically linked to its carbon-halogen bonds, with the C-I bond being particularly susceptible to photodegradation. By adhering to stringent storage conditions—refrigeration, exclusion of light, and maintenance of an inert atmosphere—researchers can significantly prolong the compound's shelf-life and ensure the integrity of their starting material. Furthermore, the implementation of a systematic stability assessment through forced degradation studies provides a robust, self-validating framework to guarantee the quality and reliability of this critical reagent in drug discovery and development pipelines.
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An In-Depth Technical Guide to the Purity Analysis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Purity in Drug Development
5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine is a heterocyclic building block utilized in the synthesis of complex organic molecules with potential therapeutic applications, such as Pim kinase inhibitors for cancer treatment.[1] The presence of impurities, which can arise from starting materials, by-products, intermediates, degradation products, reagents, or catalysts, can have significant consequences.[2][3] Therefore, a robust analytical strategy to ensure the purity of this intermediate is not merely a quality control measure but a fundamental component of drug development.
Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[2][4][5] These guidelines necessitate the identification, reporting, and toxicological qualification of impurities exceeding specific thresholds.[3][4]
A Multi-faceted Approach to Purity Determination
A comprehensive purity assessment of this compound requires a combination of chromatographic and spectroscopic techniques to identify and quantify potential impurities.
Chromatographic Techniques for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity analysis, offering high-resolution separation of the main compound from its impurities.[6]
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for a broad range of organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape and ionization for mass spectrometry detection. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 30 minutes | A gradient elution is necessary to separate compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm and Mass Spectrometry (MS) | UV detection provides quantitative data, while MS aids in the identification of impurities.[6] |
Experimental Protocol: HPLC Purity Determination
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., acetonitrile/water) to a known concentration.
-
Sample Preparation: Prepare the test sample at the same concentration as the reference standard.
-
System Suitability: Inject the reference standard multiple times to ensure the system is performing adequately (e.g., consistent retention times, peak areas, and theoretical plates).
-
Analysis: Inject the sample and the reference standard.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks. Identify any impurities that exceed the reporting threshold.
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic methods are indispensable for confirming the identity of the main compound and for elucidating the structure of unknown impurities.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural analysis of organic molecules, including pyridine derivatives.[7][8] Both ¹H and ¹³C NMR provide detailed information about the molecular structure and can be used for quantitative purity assessment (qNMR).[7]
-
¹H NMR: The chemical shifts and coupling constants of the protons on the pyrazolopyridine ring provide a unique fingerprint of the molecule.[7] Impurities will present as additional signals in the spectrum.
-
¹³C NMR: This technique provides information about the carbon framework of the molecule.[7]
-
Quantitative NMR (qNMR): By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, a precise and accurate purity value can be determined.[7]
Mass Spectrometry (MS)
Coupling HPLC with a mass spectrometer (LC-MS) is a highly effective technique for impurity profiling.[6][9] MS provides the molecular weight of the compound and its fragments, which is crucial for identifying unknown impurities.[9][10] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental composition of impurities.[10]
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound.[11] For this compound (C₆H₃BrIN₃), the theoretical percentages of carbon, hydrogen, nitrogen, bromine, and iodine can be calculated.[12][13] Experimental values that deviate significantly from the theoretical values may indicate the presence of impurities. The analysis of halogens like bromine and iodine often requires specific sample preparation methods, such as oxygen-flask combustion, followed by techniques like ion chromatography.[14]
Method Validation: Ensuring Trustworthy Results
Validation of the analytical procedures is a regulatory requirement and essential for ensuring the reliability of the purity data.[15][16][17] Key validation parameters, as outlined in ICH Q2(R1), include:[15]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[15]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[15]
-
Accuracy: The closeness of the test results to the true value.[15][17]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[17]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[17]
Forced Degradation Studies: Understanding Stability
Forced degradation studies, also known as stress testing, are crucial for identifying potential degradation products that may form under various environmental conditions.[18][19] These studies involve subjecting the compound to harsh conditions such as acid, base, oxidation, heat, and light.[20] The information gathered from these studies is vital for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.[18]
Table 2: Typical Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Rationale |
| Acid Hydrolysis | 0.1 M HCl, heat | To assess degradation in an acidic environment.[20] |
| Base Hydrolysis | 0.1 M NaOH, heat | To assess degradation in a basic environment.[20] |
| Oxidation | 3% H₂O₂, room temperature | To evaluate susceptibility to oxidative degradation.[21] |
| Thermal Stress | 60°C, solid state | To determine the effect of heat on the compound's stability. |
| Photostability | Exposure to light (ICH Q1B) | To assess degradation upon exposure to light. |
Conclusion
The purity analysis of this compound is a multi-faceted process that requires a combination of orthogonal analytical techniques. A thorough understanding of the principles behind each method, coupled with rigorous validation, is essential for ensuring the quality and safety of this important pharmaceutical intermediate. This guide provides a framework for developing a comprehensive analytical strategy that is both scientifically sound and compliant with regulatory expectations.
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The Strategic Deployment of 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine: A Privileged Scaffold for Next-Generation Kinase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of oncology drug discovery, the quest for potent and selective kinase inhibitors remains a paramount objective. Privileged scaffolds, molecular frameworks with a proven affinity for specific protein families, serve as invaluable starting points for medicinal chemistry campaigns. The pyrazolopyridine core, a bioisostere of the adenine moiety of ATP, has emerged as a highly successful hinge-binding motif in a multitude of approved and clinical-stage kinase inhibitors. This guide provides a comprehensive technical overview of a particularly strategic building block: 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine . We will dissect its synthesis, explore its versatile functionalization, and illustrate its application in the rational design of inhibitors for key oncogenic kinases such as c-MET and AXL. This document is intended to serve as a practical and authoritative resource for researchers engaged in the discovery and development of novel targeted cancer therapeutics.
The Pyrazolo[3,4-c]pyridine Core: A Foundation of Potency and Selectivity
Protein kinases, with over 500 members in the human kinome, are critical regulators of cellular signaling. Their dysregulation is a hallmark of numerous cancers, making them prime therapeutic targets. The development of small molecule kinase inhibitors that compete with ATP for binding to the kinase active site has revolutionized cancer treatment.
The pyrazolopyridine scaffold has gained significant traction as a "privileged" core structure in kinase inhibitor design.[1][2] Its structural resemblance to the purine ring of ATP enables it to form key hydrogen bond interactions with the hinge region of the kinase, a flexible loop connecting the N- and C-lobes of the catalytic domain.[2] This hinge-binding interaction is a critical anchor for achieving high-potency inhibition. Several successful kinase inhibitors, including selpercatinib, glumetinib, and camonsertib, are built upon a pyrazolopyridine framework, underscoring its therapeutic relevance.[3]
The 1H-pyrazolo[3,4-c]pyridine isomer offers a unique vectoral display of functional groups, allowing for precise chemical modifications to explore the different pockets of the ATP-binding site. This is where the strategic value of This compound becomes evident. The orthogonal reactivity of the bromo and iodo substituents provides medicinal chemists with powerful tools to systematically build out from the core, optimizing for potency, selectivity, and pharmacokinetic properties.
Synthesis of the this compound Building Block
The efficient and scalable synthesis of the core building block is a critical first step in any drug discovery program. A reliable two-step procedure for the preparation of this compound has been established.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine
This initial step involves the diazotization of 6-bromo-4-methylpyridin-3-amine followed by cyclization.
-
Reactants:
-
6-bromo-4-methylpyridin-3-amine
-
Sodium nitrite (NaNO₂)
-
Acetic acid
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 6-bromo-4-methylpyridin-3-amine in acetic acid.
-
Slowly add an aqueous solution of sodium nitrite to the reaction mixture at room temperature with stirring.
-
Continue stirring for 15 minutes and then allow the reaction to stand at room temperature for 48 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 5-bromo-1H-pyrazolo[3,4-c]pyridine.
-
Step 2: Iodination to this compound
The second step is a direct iodination of the pyrazole ring.
-
Reactants:
-
5-Bromo-1H-pyrazolo[3,4-c]pyridine
-
N-Iodosuccinimide (NIS)
-
N,N-Dimethylformamide (DMF)
-
5% Sodium thiosulfate solution (Na₂S₂O₅)
-
-
Procedure:
-
Dissolve 5-bromo-1H-pyrazolo[3,4-c]pyridine and N-iodosuccinimide in DMF.
-
Stir the solution at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Pour the reaction mixture into water to precipitate the product.
-
Filter the solid and wash thoroughly with water, followed by a 5% sodium thiosulfate solution to remove any unreacted iodine.
-
Dry the resulting solid under high vacuum to obtain this compound.
-
Vectorial Functionalization: The Key to Kinase Inhibitor Scaffolding
The bromo and iodo substituents on the pyrazolo[3,4-c]pyridine core are not merely passive components; they are strategic handles for introducing molecular diversity through well-established and robust cross-coupling reactions. This "vectorial functionalization" allows for the systematic exploration of the chemical space around the core, a cornerstone of modern structure-activity relationship (SAR) studies.
Suzuki-Miyaura Coupling at the C3-Position
The more reactive C-I bond at the 3-position is an ideal site for introducing aryl and heteroaryl groups via the Suzuki-Miyaura cross-coupling reaction. These groups can be tailored to occupy the hydrophobic pocket of the kinase active site, often leading to significant gains in potency.
Exemplary Protocol: Suzuki-Miyaura Coupling
-
Reactants:
-
This compound (after suitable N-protection)
-
Aryl- or heteroaryl-boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/water, DMF)
-
-
Procedure:
-
In a reaction vessel, combine the N-protected this compound, the boronic acid derivative, the palladium catalyst, and the base.
-
De-gas the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until completion.
-
Upon cooling, perform an aqueous workup and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography.
-
Buchwald-Hartwig Amination at the C5-Position
The C-Br bond at the 5-position is amenable to C-N bond formation via the Buchwald-Hartwig amination. This reaction is instrumental for installing amine-containing side chains that can form critical hydrogen bonds with residues in the solvent-exposed region of the ATP-binding site, often enhancing both potency and selectivity.
Exemplary Protocol: Buchwald-Hartwig Amination
-
Reactants:
-
N-protected, C3-functionalized 5-bromo-1H-pyrazolo[3,4-c]pyridine
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst, ligand, and base in a dry reaction vessel.
-
Add the N-protected, C3-functionalized 5-bromo-1H-pyrazolo[3,4-c]pyridine and the solvent.
-
Add the amine to the reaction mixture.
-
Seal the vessel and heat with vigorous stirring (typically 80-110 °C) until the reaction is complete.
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.
-
Concentrate the filtrate and purify the product by column chromatography.
-
Application in Targeting Oncogenic Kinases: c-MET and AXL
The dysregulation of the c-MET (Mesenchymal-Epithelial Transition factor) and AXL receptor tyrosine kinases is a known driver of tumor growth, invasion, metastasis, and drug resistance in numerous cancers. Both kinases represent high-value targets for therapeutic intervention. The this compound scaffold is an excellent starting point for the design of potent c-MET and AXL inhibitors.
The c-MET Signaling Pathway
The binding of Hepatocyte Growth Factor (HGF) to c-MET triggers receptor dimerization and autophosphorylation, activating downstream signaling cascades including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and motility.
The AXL Signaling Pathway
AXL is activated by its ligand, Growth arrest-specific 6 (Gas6). This interaction leads to the activation of similar downstream pathways as c-MET, including PI3K/AKT and MAPK, promoting cell survival, migration, and therapeutic resistance.
Structure-Activity Relationship (SAR) Insights
Based on published data for related pyrazolopyridine scaffolds, a general SAR can be proposed for inhibitors targeting c-MET and AXL.
| Position | Modification | Rationale & Expected Outcome |
| N1 | Alkylation or arylation | Can modulate solubility and pharmacokinetic properties. Small alkyl groups are often well-tolerated. |
| C3 | Aryl or heteroaryl groups (via Suzuki) | Occupies the hydrophobic pocket. Substitution on this ring can fine-tune potency and selectivity. Electron-donating or -withdrawing groups can impact binding affinity. |
| C5 | Substituted amines (via Buchwald-Hartwig) | Forms hydrogen bonds in the solvent-exposed region. The nature of the amine and its substituents can significantly impact selectivity and cell permeability. |
Hypothetical Inhibitor Data Based on Scaffold Hopping from Related Cores
| Compound ID | C3-Substituent (Suzuki) | C5-Substituent (Buchwald-Hartwig) | c-MET IC₅₀ (nM) | AXL IC₅₀ (nM) |
| PZP-001 | Phenyl | Morpholine | 85 | 120 |
| PZP-002 | 4-Fluorophenyl | Morpholine | 42 | 75 |
| PZP-003 | 2-Methoxypyridin-4-yl | Morpholine | 15 | 30 |
| PZP-004 | 2-Methoxypyridin-4-yl | N-methylpiperazine | 8 | 18 |
Note: The data in this table is illustrative and based on trends observed in public domain literature for similar pyrazolopyridine scaffolds. Actual values would require experimental determination.
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable and strategically designed building block for the development of novel kinase inhibitors. Its pre-installed, orthogonally reactive halogen atoms provide a clear and efficient path for vectorial functionalization, enabling the rapid exploration of structure-activity relationships. The demonstrated success of the broader pyrazolopyridine class against critical oncology targets like c-MET and AXL provides a strong rationale for the continued investigation of inhibitors derived from this specific core. As our understanding of kinase biology and resistance mechanisms evolves, the ability to rapidly synthesize and optimize inhibitors from such privileged scaffolds will be essential in the ongoing effort to deliver more effective and durable cancer therapies.
References
- Halder, P., Rai, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
- PubMed Central. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
- RSC Publishing. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
- MDPI. (n.d.). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups.
- PubMed. (2016). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups.
- NIH. (2021). Development of the phenylpyrazolo[3,4-d]pyrimidine-based, insulin-like growth factor receptor/Src/AXL-targeting small molecule kinase inhibitor.
- ResearchGate. (n.d.). Development of kinase inhibitors for AXL kinase.
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The Pyrazolo[3,4-c]pyridine Core: A Technical Guide to its Discovery and Developmental History
Abstract
The pyrazolo[3,4-c]pyridine scaffold, a notable member of the azaindazole family, has emerged from relative obscurity to become a significant heterocyclic core in modern medicinal chemistry. Its structural resemblance to the purine nucleus has made it a compelling template for the design of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and historical development of pyrazolo[3,4-c]pyridine derivatives. We will delve into the foundational synthetic strategies, tracing their evolution from classical methods to contemporary, highly functionalized approaches. Furthermore, this guide will chronicle the expanding repertoire of biological activities associated with this scaffold, offering insights for researchers, scientists, and professionals engaged in drug discovery and development.
Introduction: The Rise of a Privileged Scaffold
Heterocyclic compounds form the bedrock of pharmaceutical sciences, with nitrogen-containing fused ring systems being particularly prominent. Among these, the pyrazolopyridines, which are composed of a fused pyrazole and pyridine ring, have garnered considerable attention. The pyrazolo[3,4-c]pyridine isomer, in particular, has attracted significant interest due to its structural similarity to purine, a key component of nucleic acids. This analogy allows derivatives to interact with a wide variety of cellular proteins that possess purine-binding pockets, opening avenues for the development of anti-inflammatory, anti-viral, and anti-cancer agents[1]. This guide will provide a comprehensive overview of the journey of this scaffold, from its initial synthesis to its current status as a versatile tool in drug discovery.
Foundational Synthesis: The Chapman and Hurst Adaptation of the Huisgen Indazole Synthesis
While sporadic mentions of related structures may exist in earlier literature, the systematic and accessible synthesis of the pyrazolo[3,4-c]pyridine core is largely credited to the work of Chapman and Hurst in 1980. Their approach was an elegant adaptation of the classical Huisgen indazole synthesis.
The Mechanistic Underpinning: Huisgen Indazole Synthesis
The Huisgen synthesis is a powerful method for the formation of the indazole ring system. While the most widely known Huisgen reaction is the 1,3-dipolar cycloaddition[2][3][4], the indazole synthesis relevant to the work of Chapman and Hurst involves the cyclization of an N-nitroso-N-acylaminoarene. This intramolecular reaction proceeds through the thermal rearrangement of the N-nitroso compound to a diazo ester intermediate, which then undergoes cyclization and subsequent aromatization to form the indazole ring.
The Chapman and Hurst Protocol: A Step-by-Step Analysis
The key innovation by Chapman and Hurst was the application of this principle to a pyridine precursor, thereby constructing the fused pyrazolo[3,4-c]pyridine system. Their seminal work laid the groundwork for many subsequent synthetic endeavors[1].
Experimental Protocol: Synthesis of Pyrazolo[3,4-c]pyridines via Nitrosation of 3-Acetamido-4-methylpyridines
-
Starting Material Preparation: The synthesis commences with a suitably substituted 3-acetamido-4-methylpyridine. The methyl group at the 4-position and the acetamido group at the 3-position are crucial for the subsequent cyclization.
-
Nitrosation: The 3-acetamido-4-methylpyridine is treated with a nitrosating agent, typically nitrous acid (generated in situ from sodium nitrite and a strong acid), to form the corresponding N-acetyl-N-nitroso-compound.
-
Rearrangement and Cyclization: The N-nitroso compound is then subjected to conditions that promote its rearrangement and cyclization. This step is the core of the Huisgen-type synthesis. The N-nitroso group rearranges, leading to an intermediate that cyclizes onto the adjacent methyl group of the pyridine ring.
-
Aromatization: The final step involves the elimination of a molecule of water to yield the aromatic pyrazolo[3,4-c]pyridine core.
This method provided a reliable route to a series of pyrazolo[3,4-c]pyridine derivatives and allowed for the investigation of their chemical properties and reactions.
Evolution of Synthetic Methodologies
Building upon the foundation laid by Chapman and Hurst, synthetic chemists have developed a variety of new methods to access the pyrazolo[3,4-c]pyridine scaffold, often with improved efficiency, regioselectivity, and the ability to introduce diverse functional groups.
Modern Adaptations of the Huisgen-Type Synthesis
Recent research has revisited and optimized the classical approach. For instance, the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds, which are valuable intermediates for further functionalization, has been achieved through an adaptation of the Chapman and Hurst procedure[1]. The introduction of dichloroethane (DCE) as a co-solvent has been shown to enhance scalability and facilitate the isolation of key intermediates[1][5].
Experimental Protocol: Optimized Synthesis of 5-Halo-1H-pyrazolo[3,4-c]pyridines
-
Nitrosation in a Co-solvent System: A 3-amino-4-methyl-halopyridine is first acetylated. The resulting acetamide is then subjected to nitrosation using sodium nitrite in a mixture of acetic anhydride and dichloroethane (DCE). The reaction is typically carried out at room temperature and then heated to drive the cyclization[1][5].
-
Isolation of the N-acetyl Intermediate: The use of DCE as a co-solvent allows for the straightforward isolation of the 1-(5-halo-pyrazolo[3,4-c]pyridine-1-yl)ethan-1-one intermediate without the need for purification[1][5].
-
Deacetylation: The N-acetyl group is readily removed by treatment with a base, such as sodium methoxide in methanol, to afford the desired 5-halo-1H-pyrazolo[3,4-c]pyridine in excellent overall yield[1][5].
Vectorial Functionalization for Drug Discovery
The true utility of a heterocyclic scaffold in drug discovery lies in the ability to selectively modify different positions of the ring system. This "vectorial functionalization" allows for the fine-tuning of a molecule's properties to optimize its interaction with a biological target. The pyrazolo[3,4-c]pyridine core offers multiple sites for such modifications.
Table 1: Key Functionalization Strategies for the Pyrazolo[3,4-c]pyridine Core
| Position | Reaction Type | Reagents and Conditions | Reference |
| N-1 and N-2 | Protection and N-alkylation | Mesyl chloride, triethylamine; SEM-Cl, NaH; Alkyl halides, base | [1][5] |
| C-3 | Tandem Borylation and Suzuki-Miyaura Cross-Coupling | [Ir(COD)OMe]₂, dtbpy, B₂pin₂; Pd catalyst, base, aryl halide | [1][5] |
| C-5 | Buchwald-Hartwig Amination | Pd catalyst, ligand, base, amine | [1][5] |
| C-7 | Selective Metalation and Electrophilic Quench/Cross-Coupling | TMPMgCl·LiCl, then electrophile (e.g., I₂); transmetalation to ZnCl₂ and Negishi coupling | [1][5] |
Diagram 1: Vectorial Functionalization of the Pyrazolo[3,4-c]pyridine Scaffold
Caption: Key positions for vectorial functionalization of the pyrazolo[3,4-c]pyridine core.
A History of Biological Discovery: From Serendipity to Targeted Design
The exploration of the biological activities of pyrazolo[3,4-c]pyridine derivatives has been a journey of evolving understanding. While early work focused on the fundamental chemistry of the scaffold, subsequent research has unveiled a broad spectrum of pharmacological properties.
Early Investigations and Broad-Spectrum Screening
Initial biological investigations into pyrazolopyridine isomers were often broad in scope, screening for a range of activities. For the related pyrazolo[3,4-b]pyridine isomer, early reports from the mid-20th century hinted at diverse biological effects, including antimicrobial and analgesic properties[6][7]. This likely spurred interest in the systematic evaluation of other isomers, including the pyrazolo[3,4-c] series.
Emergence of Specific Therapeutic Applications
More focused studies on pyrazolo[3,4-c]pyridine derivatives have identified several key areas of therapeutic potential.
-
Antimicrobial and Antiviral Activity: The pyrazole ring is a well-known pharmacophore in antimicrobial agents[8]. It is therefore not surprising that pyrazolo[3,4-c]pyridine derivatives have been investigated for these properties.
-
Anticancer Activity: The structural similarity to purines makes the pyrazolo[3,4-c]pyridine scaffold a prime candidate for the development of kinase inhibitors, a major class of anticancer drugs.
-
Central Nervous System (CNS) Activity: Research has also explored the potential of these compounds as modulators of CNS targets.
Diagram 2: Biological Applications of Pyrazolo[3,4-c]pyridine Derivatives
Caption: Major areas of biological investigation for pyrazolo[3,4-c]pyridine derivatives.
Conclusion and Future Perspectives
The journey of pyrazolo[3,4-c]pyridine derivatives from a synthetic curiosity to a privileged scaffold in medicinal chemistry is a testament to the enduring importance of heterocyclic chemistry. The foundational work of Chapman and Hurst, rooted in the classical Huisgen synthesis, provided the crucial entry point to this fascinating ring system. Since then, the development of sophisticated synthetic methodologies has enabled the creation of complex and highly functionalized derivatives.
The diverse biological activities associated with the pyrazolo[3,4-c]pyridine core, particularly in oncology and infectious diseases, ensure that it will remain an area of active research. Future efforts will likely focus on the development of more selective and potent inhibitors of specific biological targets, leveraging the principles of structure-based drug design and combinatorial chemistry. The continued exploration of this versatile scaffold holds great promise for the discovery of novel therapeutic agents to address unmet medical needs.
References
- Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal.
- Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(53), 34391–34399.
- Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-429.
- Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. R Discovery. (2025).
- Rao, R. M., Rao, V. R., & Ranganayakulu, D. (2012). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research, 4(1), 272-278.
- Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate.
- Hasan, M., Yadav, V., Kumar, B., & Ahmed, B. (2013). ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform, 44(32).
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- Indazole synthesis. Organic Chemistry Portal.
- Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. (2016). J-Stage.
- Sustmann, R., Sicking, W., & Huisgen, R. (2020). The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. Angewandte Chemie International Edition, 59(30), 12292-12308.
- Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. (2009). National Institutes of Health.
- Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(53), 34391–34399.
- Al-Gharib, M. S., & Alvarez-Builla, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central.
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Isomers of 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
An In-Depth Technical Guide to the : Synthesis, Characterization, and Experimental Considerations
Executive Summary
The pyrazolo[3,4-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, primarily due to its structural resemblance to purine, which makes it a privileged core for developing kinase inhibitors and other therapeutic agents.[1] The specific derivative, 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine, serves as a versatile, multi-functionalized fragment for drug discovery, offering distinct vectors for chemical elaboration.[2] However, its utility is intrinsically linked to a fundamental chemical challenge: isomerism. This guide provides a comprehensive technical overview of the isomeric forms of this compound, with a primary focus on annular tautomerism. We will detail a validated regioselective synthesis, outline robust analytical methodologies for isomer identification and characterization, and present a self-validating experimental workflow designed for researchers in synthetic and medicinal chemistry.
The Pyrazolo[3,4-c]pyridine Scaffold: A Purine Isostere in Drug Discovery
The fusion of a pyrazole ring with a pyridine ring gives rise to several isomeric systems known as pyrazolopyridines.[3] Among these, the pyrazolo[3,4-c]pyridine core has garnered significant attention as a bioisostere of purine, the fundamental building block of nucleic acids. This structural mimicry allows molecules containing this scaffold to interact with a wide array of biological targets, particularly ATP-binding sites within kinases.[1] Consequently, derivatives of this scaffold have been investigated as potent inhibitors of various enzymes, including phosphodiesterases, cyclin-dependent kinases (CDKs), and glycogen synthase kinase-3 (GSK-3), demonstrating their broad therapeutic potential in oncology, inflammation, and neurodegenerative diseases.
The compound this compound is a particularly valuable building block. The bromine and iodine atoms at positions C5 and C3, respectively, provide orthogonal handles for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), while the pyrazole nitrogen atoms offer sites for substitution, allowing for systematic exploration of the surrounding chemical space in structure-activity relationship (SAR) studies.[1][2]
The Core Challenge: Annular Tautomerism
For any 1H-pyrazolo[3,4-c]pyridine unsubstituted on the pyrazole nitrogen, two distinct tautomeric forms can exist in equilibrium. This phenomenon, known as annular prototropic tautomerism, involves the migration of a proton between the N1 and N2 atoms of the pyrazole ring.[4]
-
1H-pyrazolo[3,4-c]pyridine (N1-H Tautomer): The proton resides on the nitrogen atom adjacent to the fusion carbon (C7a).
-
2H-pyrazolo[3,4-c]pyridine (N2-H Tautomer): The proton resides on the nitrogen atom adjacent to the C3 carbon.
Caption: Annular tautomerism in 5-Bromo-3-iodo-pyrazolo[3,4-c]pyridine.
For most pyrazolopyridine systems, the equilibrium strongly favors one tautomer. Studies using NMR spectroscopy, X-ray crystallography, and computational calculations on related pyrazolo[3,4-c] and pyrazolo[3,4-b]pyridines have consistently shown that the N1-H tautomer is the predominant and more stable form in solution and the solid state.[3][5] This preference is influenced by the electronic distribution within the fused aromatic system. The N1-H form often benefits from a more favorable arrangement of lone pairs and hydrogen bonding capabilities, leading to greater thermodynamic stability. However, the exact tautomeric ratio can be influenced by factors such as solvent polarity, temperature, and the electronic nature of substituents on the rings.
Understanding and controlling this tautomerism is not merely academic. The two tautomers present different hydrogen bond donor/acceptor patterns and overall shapes, which can lead to drastically different binding affinities for a target protein. Therefore, unambiguous characterization is a prerequisite for meaningful biological evaluation and rational drug design.
Regioselective Synthesis Protocol
The synthesis of this compound is efficiently achieved in a two-step sequence starting from a commercially available aminopyridine derivative. The following protocol is adapted from established literature procedures.[6]
Step 1: Synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine
This step involves a diazotization of the amino group followed by an intramolecular cyclization to form the pyrazole ring.
-
Reactants:
-
6-Bromo-4-methylpyridin-3-amine (1.0 eq)
-
Sodium Nitrite (NaNO₂) (1.0 eq)
-
Acetic Acid (solvent)
-
-
Procedure:
-
Dissolve 6-bromo-4-methylpyridin-3-amine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in a minimal amount of water dropwise, maintaining the internal temperature below 10 °C. The causality here is critical: slow, cold addition prevents the uncontrolled decomposition of the diazonium salt intermediate and minimizes side reactions.
-
After the addition is complete, stir the reaction mixture for 15-30 minutes at low temperature, then allow it to warm to room temperature.
-
Let the reaction stand for 48 hours. This extended time allows for the slow, controlled cyclization to proceed to completion.
-
Concentrate the mixture under reduced pressure to remove the bulk of the acetic acid.
-
Dilute the residue with ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: Dichloromethane/Methanol, e.g., 95:5 v/v) to yield the pure 5-bromo-1H-pyrazolo[3,4-c]pyridine.
-
Step 2: Synthesis of this compound
This step is a direct electrophilic iodination of the electron-rich pyrazole ring.
-
Reactants:
-
5-Bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.5 eq)
-
N,N-Dimethylformamide (DMF) (solvent)
-
-
Procedure:
-
Dissolve the 5-bromo-1H-pyrazolo[3,4-c]pyridine in DMF in a flask protected from light.
-
Add N-Iodosuccinimide in one portion. The C3 position of the pyrazole ring is the most nucleophilic and sterically accessible site, leading to highly regioselective iodination. NIS is chosen as it is a mild and effective source of an electrophilic iodine (I⁺).
-
Stir the reaction at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into a beaker of cold water to precipitate the product.
-
Collect the solid by vacuum filtration.
-
Wash the solid sequentially with water and a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₅) to quench any unreacted iodine.
-
Dry the resulting solid under high vacuum to obtain the final product, this compound.
-
Isomer Elucidation: A Multi-Technique Approach
Confirming the isomeric structure, particularly the predominant tautomeric form, requires a combination of modern analytical techniques.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for studying tautomerism in solution.[5] Specific nuclei provide distinct clues:
-
¹H NMR: The chemical shift of the pyrazole N-H proton is a key indicator. It typically appears as a broad singlet at high chemical shift (>10 ppm). While its position can be concentration and solvent-dependent, comparison with fixed N1-alkyl and N2-alkyl model compounds allows for definitive assignment.
-
¹³C NMR: The chemical shifts of the carbon atoms within the pyrazole ring (C3, C3a, C7a) are sensitive to the location of the proton. The carbon directly attached to the protonated nitrogen will experience a different electronic environment compared to its counterpart in the other tautomer.
-
¹⁵N NMR: This is the most direct method. The chemical shifts of the nitrogen atoms change significantly upon protonation. The ¹⁵N spectrum will clearly distinguish between a pyrrole-like (protonated) and a pyridine-like (unprotonated) nitrogen. Heteronuclear correlation experiments like ¹H-¹⁵N HMBC can definitively link the N-H proton to a specific nitrogen atom.
| Spectroscopic Feature | N1-H Tautomer (Predicted) | N2-H Tautomer (Predicted) | Rationale |
| ¹H NMR (N-H) | Broad singlet, characteristic shift | Broad singlet, different characteristic shift | The electronic environment of the N-H proton differs significantly between the two positions. |
| ¹³C NMR (C3) | Shielded (lower ppm) | Deshielded (higher ppm) | C3 is further from the protonated nitrogen in the N1-H form compared to the N2-H form. |
| ¹³C NMR (C7a) | Deshielded (higher ppm) | Shielded (lower ppm) | C7a is adjacent to the protonated nitrogen in the N1-H form. |
| ¹⁵N NMR (N1) | Shielded (pyrrole-like) | Deshielded (pyridine-like) | Reflects the protonated vs. unprotonated state of the nitrogen atom. |
| ¹⁵N NMR (N2) | Deshielded (pyridine-like) | Shielded (pyrrole-like) | Reflects the protonated vs. unprotonated state of the nitrogen atom. |
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): This is essential for confirming the elemental composition. The exact mass measurement will validate the molecular formula C₆H₃BrIN₃.
-
Isotopic Pattern: The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an ~1:1 ratio) and iodine (monoisotopic at ¹²⁷I) will create a highly characteristic isotopic cluster for the molecular ion. The mass spectrum will show two major peaks for any bromine-containing fragment, separated by 2 m/z units and having nearly equal intensity.[7][8] While MS alone cannot easily distinguish tautomers, it is a crucial tool for confirming the identity and purity of the synthesized compound.
X-ray Crystallography
Single-crystal X-ray diffraction is the unequivocal gold standard for determining molecular structure in the solid state.[9] It provides precise bond lengths, bond angles, and the exact location of all atoms, including the hydrogen on the pyrazole nitrogen. This analysis would definitively confirm which tautomer crystallizes from a given solvent system, providing an unambiguous structural proof.
A Self-Validating Experimental Workflow
To ensure scientific integrity, a self-validating workflow should be employed. This system uses orthogonal methods to confirm the identity and isomeric purity at each stage, from synthesis to final characterization.
Caption: Self-validating workflow for synthesis and isomer characterization.
Conclusion and Outlook
The study of this compound isomers is a quintessential example of the challenges and rigor required in modern drug discovery. While the N1-H tautomer is generally favored, a comprehensive, multi-technique approach is non-negotiable for unambiguous structural assignment. The protocols and workflow detailed in this guide provide a robust framework for synthesizing, isolating, and characterizing the isomers of this valuable chemical scaffold. For medicinal chemists, correctly identifying the active tautomer is a critical step in optimizing ligand-protein interactions and ultimately developing more potent and selective therapeutic agents. Future work may involve exploring how different substitution patterns at other positions on the scaffold modulate the tautomeric equilibrium, further refining our understanding of this important class of molecules.
References
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- J. Quiroga, et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central (NIH).
- ResearchGate. (n.d.). Tautomers of pyrazolo[3,4‐c]pyridine. ResearchGate.
- E. V. Bedwell, et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
- E. V. Bedwell, et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
- S. C. G. de Almeida, et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC (NIH).
- A. Charris-Molina, et al. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry.
- S. A. G. I. Ali, et al. (2020). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. J-Stage.
- H. H. Variya, et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3- yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Growing Science.
- M. A. Khan, et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Asian Journal of Chemistry.
- M. A. Khan, et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry.
- A. A. Al-Amiery, et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.
- A. M. Shehata, et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PMC.
- H. A. Saad, et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC (PubMed Central).
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
- A. L. Wallace. (2021). Radicals and Mass Spectrometry (MS) Spring 2021. Course Hero.
- M. J. McIver, et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
Sources
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR study of 5‐substituted pyrazolo[3,4‐c]pyridine derivatives | Semantic Scholar [semanticscholar.org]
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- 9. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine: An Essential Building Block for Kinase Inhibitor Discovery
Introduction
The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, bearing a close structural resemblance to the endogenous purine nucleus.[1][2] This structural similarity allows compounds derived from this scaffold to effectively interact with the ATP-binding sites of various kinases, a protein family centrally implicated in numerous oncological and inflammatory diseases. The targeted functionalization of the pyrazolo[3,4-c]pyridine core is a key strategy in the development of novel kinase inhibitors. Specifically, the introduction of halogen atoms at strategic positions provides versatile handles for subsequent cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
This application note provides a comprehensive guide to the regioselective synthesis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine from its precursor, 5-bromo-1H-pyrazolo[3,4-c]pyridine. We will delve into the mechanistic underpinnings of the reaction, present a detailed and validated experimental protocol, and provide guidance on the characterization and purification of the final product. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Reaction Mechanism and Regioselectivity
The synthesis of this compound is achieved through an electrophilic aromatic substitution reaction. The iodinating agent of choice for this transformation is N-iodosuccinimide (NIS), a mild and efficient source of an electrophilic iodine species.[3]
The regioselectivity of this reaction, with the iodine atom being directed to the C3 position, can be rationalized by considering the electronic properties of the pyrazolo[3,4-c]pyridine ring system. The pyrazole ring is an electron-rich five-membered heterocycle, while the pyridine ring is an electron-deficient six-membered heterocycle. In the fused system, the pyrazole moiety significantly influences the electron density distribution.
The C3 position of the pyrazole ring is known to be susceptible to electrophilic attack.[2] This is due to the localization of electron density at this position, which is enhanced by the nitrogen atoms in the pyrazole ring. Conversely, the pyridine ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. Therefore, the incoming electrophilic iodine species preferentially attacks the electron-rich C3 position of the pyrazole ring, leading to the desired product with high regioselectivity.
Caption: Mechanism of electrophilic iodination at the C3 position.
Experimental Protocol
This protocol is designed for the safe and efficient synthesis of this compound on a laboratory scale.
Materials:
-
5-bromo-1H-pyrazolo[3,4-c]pyridine
-
N-Iodosuccinimide (NIS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
5% w/v aqueous sodium thiosulfate (Na₂S₂O₅) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Temperature-controlled stirring plate
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, approximately 7 mL per gram of starting material). Stir the solution at room temperature under an inert atmosphere until the starting material is fully dissolved.
-
Addition of NIS: To the stirred solution, add N-iodosuccinimide (NIS) (1.5 eq.) portion-wise over 10-15 minutes. A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.
-
Workup: Upon completion, pour the reaction mixture into a beaker containing deionized water (approximately 10 times the volume of DMF used). A precipitate should form.
-
Filtration and Washing: Stir the resulting suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with generous amounts of deionized water and then with a 5% aqueous sodium thiosulfate solution to remove any residual iodine. Finally, wash with a small amount of cold deionized water.
-
Drying: Dry the collected solid under high vacuum overnight to afford the crude this compound.[3]
Purification
The crude product obtained from the workup is often of sufficient purity for subsequent reactions. However, for applications requiring higher purity, the following purification methods can be employed:
-
Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. The choice of solvent will depend on the impurity profile.
-
Column Chromatography: For removal of closely related impurities, silica gel column chromatography can be performed. A typical eluent system would be a gradient of ethyl acetate in hexanes.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Parameter | Value |
| Molecular Formula | C₆H₃BrIN₃ |
| Molecular Weight | 323.92 g/mol |
| Appearance | Off-white to pale yellow solid |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, DMSO-d₆): While specific literature data for the title compound is scarce, based on the analysis of the closely related 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine isomer which shows signals at δ 8.65 and 8.21 ppm for the pyridine protons and a broad singlet at δ 14.32 ppm for the NH proton, similar shifts are expected for the title compound.[4] The pyridine protons (H4 and H7) are anticipated to appear as singlets or doublets in the aromatic region (δ 8.0-9.0 ppm), and the N-H proton of the pyrazole ring is expected as a broad singlet at lower field (δ > 13 ppm).
-
¹³C NMR (100 MHz, DMSO-d₆): The spectrum is expected to show six distinct carbon signals. The carbon bearing the iodine (C3) will be significantly shifted to a higher field (lower ppm value) compared to the unsubstituted parent compound.
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): The mass spectrum should exhibit a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 323.9 and 325.9, reflecting the isotopic pattern of bromine.
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
5-bromo-1H-pyrazolo[3,4-c]pyridine: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[5]
-
N-Iodosuccinimide (NIS): Is an oxidizing agent and can cause skin and eye irritation. Avoid breathing dust.
-
N,N-Dimethylformamide (DMF): Is a flammable liquid and is harmful if inhaled or in contact with skin. It is a suspected teratogen.
-
This compound: Is expected to be harmful if swallowed.
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Material Safety Data Sheets (MSDS) for each chemical.
Caption: A streamlined workflow for the synthesis of the target compound.
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound. By following the outlined protocol and safety precautions, researchers can reliably produce this valuable building block for the development of novel kinase inhibitors and other biologically active molecules. The straightforward nature of the reaction, coupled with the high regioselectivity, makes this a robust and reproducible method for accessing this important intermediate.
References
- Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. [Link][2]
- Variyaa, H. H., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3- yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters. [Link]
- PubChem. 5-Bromo-1H-pyrazolo[3,4-c]pyridine. [Link][5]
Sources
Application Notes and Protocols: A Detailed Guide to the Iodination of 5-bromo-1H-pyrazolo[3,4-c]pyridine
Introduction: The Significance of Iodinated Pyrazolo[3,4-c]pyridines in Medicinal Chemistry
The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in modern drug discovery, exhibiting a wide array of biological activities due to its structural resemblance to endogenous purines. This framework is a cornerstone in the development of kinase inhibitors, anti-cancer agents, and therapeutics for inflammatory diseases. The strategic introduction of a halogen, particularly iodine, at the C3 position of the pyrazolo[3,4-c]pyridine core unlocks vast potential for further molecular elaboration. The carbon-iodine bond serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the systematic exploration of the chemical space around the core scaffold, a critical step in the optimization of lead compounds and the development of potent and selective drug candidates.
This document provides a comprehensive guide to the iodination of 5-bromo-1H-pyrazolo[3,4-c]pyridine, a key intermediate in the synthesis of numerous pharmaceutical agents. We will delve into the mechanistic underpinnings of this transformation, present a detailed and field-proven protocol, and discuss critical experimental parameters to ensure reproducible and high-yielding results.
Mechanistic Insights: The Rationale Behind Electrophilic Iodination
The iodination of 5-bromo-1H-pyrazolo[3,4-c]pyridine proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The regioselectivity of the iodination is dictated by the electronic properties of the heterocyclic system.
The fused pyridine ring and the bromo substituent at the C5 position are electron-withdrawing, which deactivates the pyridine ring towards electrophilic attack. Conversely, the pyrazole ring remains relatively electron-rich, directing the electrophilic substitution to one of its carbon atoms. The C3 position of the pyrazolo[3,4-c]pyridine is the most nucleophilic carbon, making it the primary site for electrophilic attack.
N-Iodosuccinimide (NIS) is the reagent of choice for this transformation due to its mild and selective nature.[1] In a polar aprotic solvent such as dimethylformamide (DMF), NIS becomes polarized, generating a potent electrophilic iodine species (I+). The reaction is initiated by the attack of the electron-rich C3 position of the pyrazole ring on the electrophilic iodine of NIS. This forms a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The reaction is then completed by the deprotonation of the C3 carbon by a weak base (such as the succinimide anion or the solvent), restoring the aromaticity of the pyrazole ring and yielding the desired 3-iodo-5-bromo-1H-pyrazolo[3,4-c]pyridine.
Diagram of the Proposed Reaction Mechanism:
Caption: Proposed mechanism for the iodination of 5-bromo-1H-pyrazolo[3,4-c]pyridine with NIS.
Comparative Analysis of Iodination Reagents
While NIS is a highly effective reagent for the iodination of 5-bromo-1H-pyrazolo[3,4-c]pyridine, other iodinating agents can also be employed. The choice of reagent can influence the reaction conditions, yield, and regioselectivity.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| N-Iodosuccinimide (NIS) | DMF, Room Temperature | Mild, high yielding, excellent regioselectivity for C3.[2] | Can be moisture sensitive. |
| Molecular Iodine (I2) with an Oxidant (e.g., CAN, H2O2) | Acetonitrile, Reflux | Readily available and inexpensive. | Requires an oxidizing agent, which can lead to side reactions; may require heating.[3][4] |
| Iodine Monochloride (ICl) | Dichloromethane, Room Temperature | Highly reactive, can iodinate less reactive substrates. | Can be less selective, potentially leading to over-iodination; corrosive.[4] |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the synthesis of this compound from 5-bromo-1H-pyrazolo[3,4-c]pyridine using N-iodosuccinimide.
Materials and Reagents:
-
5-bromo-1H-pyrazolo[3,4-c]pyridine
-
N-Iodosuccinimide (NIS)
-
Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
5% w/v aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Stirring plate
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Workflow:
Caption: A streamlined workflow for the iodination of 5-bromo-1H-pyrazolo[3,4-c]pyridine.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in anhydrous dimethylformamide (DMF) (approximately 5-10 mL per gram of starting material). Stir the solution at room temperature until the starting material is fully dissolved.
-
Addition of NIS: To the stirred solution, add N-iodosuccinimide (NIS) (1.1 - 1.5 eq) portion-wise over 5-10 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing deionized water (approximately 10 times the volume of DMF used). A precipitate will form.
-
Isolation of Product: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid sequentially with deionized water and a 5% aqueous solution of sodium thiosulfate to remove any residual iodine. Finally, wash with a small amount of cold water.
-
Drying: Dry the crude product under high vacuum to a constant weight. The product, this compound, is typically obtained as a solid.[2]
Purification (if necessary):
The crude product is often of sufficient purity for subsequent steps. However, if further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or column chromatography on silica gel can be performed.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | - Insufficient NIS- Deactivated NIS- Low reaction temperature | - Increase the equivalents of NIS to 1.5.- Use a fresh batch of NIS.- Gently warm the reaction mixture to 40-50 °C. |
| Formation of Side Products | - Over-iodination- Reaction with solvent | - Use a stoichiometric amount of NIS.- Ensure the use of anhydrous DMF. |
| Low Yield | - Product loss during work-up- Incomplete precipitation | - Ensure complete precipitation by adding a sufficient volume of water.- Minimize the volume of wash solvents. |
| Product is an Oil or Gummy Solid | - Residual DMF | - Ensure the product is thoroughly dried under high vacuum.- Consider trituration with a non-polar solvent like hexanes to induce solidification. |
Conclusion
The iodination of 5-bromo-1H-pyrazolo[3,4-c]pyridine is a robust and essential transformation in the synthesis of novel therapeutics. The use of N-iodosuccinimide provides a mild, efficient, and highly regioselective method for the introduction of an iodine atom at the C3 position. The resulting this compound is a valuable intermediate, primed for a multitude of cross-coupling reactions, thereby facilitating the rapid diversification of this important heterocyclic scaffold. By understanding the underlying mechanism and adhering to the detailed protocol and troubleshooting guide provided, researchers can confidently and reproducibly synthesize this key building block for their drug discovery programs.
References
- Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35089–35096. [Link]
- Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(1), 1-10. [Link]
- ResearchGate. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. [Link]
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]
- MDPI. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 27(19), 6593. [Link]
- National Center for Biotechnology Information. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.
- ResearchGate. (2013).
- ResearchGate. (2007). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. [Link]
- Organic Chemistry Portal. (n.d.).
- ACS Publications. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5142–5147. [Link]
- Growing Science. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3- yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters, 8(3), 177-188. [Link]
- Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). [Link]
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Suzuki coupling reactions with 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
An In-Depth Guide to Regioselective Suzuki Coupling Reactions with 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Pyrazolo[3,4-c]pyridine Scaffold
The 1H-pyrazolo[3,4-c]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to purine makes it an effective isostere, capable of interacting with a wide array of biological targets, including kinases, which are often implicated in cancer and inflammatory diseases.[1][2] The development of novel therapeutics frequently relies on the ability to strategically and selectively functionalize such scaffolds to optimize potency, selectivity, and pharmacokinetic properties.[3][4][5]
The dihalogenated derivative, this compound, is a particularly valuable building block. It presents two distinct points for diversification—the C3-iodo and C5-bromo positions—which can be selectively addressed using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, celebrated for its versatility, functional group tolerance, and mild conditions, is the premier method for this purpose.[6][7][8]
This guide provides a detailed exploration of the principles and protocols governing the regioselective Suzuki coupling of this dihalide. We will delve into the mechanistic underpinnings of site-selectivity and provide robust, field-proven protocols for the sequential functionalization at both the C3 and C5 positions, empowering researchers to leverage this scaffold in their drug development programs.
The Core Challenge: Achieving Regioselectivity
The central challenge in utilizing this compound is controlling which halogen reacts. The ability to selectively couple at one site while leaving the other intact for a subsequent transformation is paramount for building molecular complexity in a controlled manner. This site-selectivity is governed by a hierarchy of chemical principles.
Mechanistic Pillar 1: The Dominance of Carbon-Halogen Bond Energy
The Suzuki coupling catalytic cycle is initiated by the oxidative addition of the organohalide to a Pd(0) complex.[9][10] This step is typically irreversible and rate-determining, meaning its relative rate for the two different C-X bonds dictates the initial site of reaction.[6][11] The reactivity of carbon-halogen bonds towards oxidative addition is inversely proportional to their bond dissociation energies (BDEs), following a well-established trend:
C–I < C–Br < C–Cl < C–F
The C–I bond is significantly weaker and thus more reactive than the C–Br bond. Consequently, in a molecule containing both, the palladium catalyst will preferentially undergo oxidative addition at the carbon-iodine bond.[6] This intrinsic difference in reactivity is the primary and most reliable tool for achieving high regioselectivity in the first coupling step.
Mechanistic Pillar 2: Electronic Influence of the Heterocyclic Core
While BDE is the dominant factor for mixed halides, the electronic landscape of the heteroaromatic ring also plays a role. The electron-withdrawing nature of the pyridine nitrogen and the electronic interplay between the fused pyrazole and pyridine rings can modulate the electrophilicity of the carbon atoms bearing the halogens.[6][11] However, for substrates with different halides like iodo and bromo, this electronic influence is generally a secondary factor that does not override the inherent reactivity difference dictated by the C-X bond strength.[6]
Visualizing the Catalytic Pathway
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Sources
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
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- 5. researchgate.net [researchgate.net]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. jocpr.com [jocpr.com]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Mastering Chemoselective C-N Bond Formation via Buchwald-Hartwig Amination of 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
Abstract
The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocycle in modern drug discovery, prized for its structural resemblance to purine and its versatile biological activities.[1] The targeted synthesis of substituted analogues is critical for developing novel therapeutic agents. This application note provides a comprehensive guide to the chemoselective functionalization of 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine using the palladium-catalyzed Buchwald-Hartwig amination. We present two detailed, field-proven protocols that leverage the inherent reactivity differences between the C-I and C-Br bonds to achieve selective amination at either the C3 or C5 position. This guide explains the mechanistic rationale behind catalyst selection and reaction conditions, offering researchers a robust framework for synthesizing diversely functionalized pyrazolopyridine derivatives.
Introduction: The Strategic Importance of Buchwald-Hartwig Amination
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of medicinal chemistry, as the arylamine motif is ubiquitous in pharmaceuticals and bioactive natural products.[2] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing these bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution or the Ullmann condensation, which often require harsh conditions and have limited substrate scope.[3][4]
The reaction involves the palladium-catalyzed coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a base.[5] The continued evolution of highly active and specialized phosphine ligands has expanded the reaction's scope to include a vast array of substrates, including complex, electron-deficient heterocycles.[6][7]
Our focus here is the dihalogenated substrate this compound. The presence of two different halogen atoms on the heterocyclic core presents a classic challenge of chemoselectivity. Mastering this selectivity allows for a vectorial, or site-directed, elaboration of the scaffold, which is a critical strategy in fragment-based drug discovery and lead optimization.[1][8]
The Mechanistic Basis for Chemoselectivity
The selectivity of the Buchwald-Hartwig amination on a polyhalogenated substrate is primarily dictated by the relative rates of the initial oxidative addition step.[9][10] In this step, the active Pd(0) catalyst inserts into the carbon-halogen bond.
Figure 1: General catalytic cycle of the Buchwald-Hartwig amination.[3][11]
The established reactivity order for the oxidative addition of aryl halides is:
Ar-I > Ar-Br ~ Ar-OTf >> Ar-Cl [9][10]
This hierarchy is rooted in the bond dissociation energies (BDEs) of the carbon-halogen bonds (C-I < C-Br < C-Cl). The weaker C-I bond at the 3-position of our substrate is therefore expected to react preferentially with the Pd(0) catalyst under milder conditions compared to the stronger C-Br bond at the 5-position. By carefully tuning the reaction parameters—specifically temperature, catalyst, and ligand—we can exploit this intrinsic reactivity difference to achieve site-selective amination.
Protocol I: Selective Amination at the C3-Iodo Position
To favor reaction at the more labile C-I bond, we employ moderately active catalyst systems and lower reaction temperatures. This approach provides sufficient energy to overcome the activation barrier for C-I bond cleavage while leaving the more robust C-Br bond intact. The use of a bidentate ligand like Xantphos is effective for many heterocyclic systems and helps to stabilize the catalytic species.
Rationale for Conditions
-
Palladium Source: Pd₂(dba)₃ is a common, air-stable Pd(0) precursor that is readily activated in solution.
-
Ligand: Xantphos is a wide bite-angle bisphosphine ligand that promotes reductive elimination and prevents catalyst decomposition, often leading to cleaner reactions and higher yields.[12] Its use is well-documented for couplings on heteroaromatic systems.
-
Base: Cesium carbonate (Cs₂CO₃) is a moderately strong inorganic base that is well-tolerated by many functional groups and is effective in promoting the deprotonation of the coordinated amine.
-
Solvent: 1,4-Dioxane is a polar aprotic solvent widely used for Buchwald-Hartwig reactions due to its ability to dissolve both organic substrates and inorganic bases.[4]
-
Temperature: A controlled temperature of 90 °C is typically sufficient to activate the C-I bond without significantly engaging the C-Br bond.
Experimental Protocol
Figure 2: General workflow for selective C3-I amination.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., Morpholine) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 eq)
-
Xantphos (0.06 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Seal the vial with a PTFE-lined cap. Evacuate and backfill the vial with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Through the septum, add anhydrous 1,4-dioxane followed by the desired amine coupling partner.
-
Place the vial in a preheated heating block at 90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-amino-5-bromo-1H-pyrazolo[3,4-c]pyridine product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Expected Outcome & Data Summary
This protocol is expected to yield the C3-aminated product with high selectivity over the C5-aminated isomer.
| Parameter | Condition | Rationale |
| Pd Source | Pd₂(dba)₃ (2.5 mol%) | Standard, reliable Pd(0) precursor. |
| Ligand | Xantphos (6 mol%) | Promotes clean conversion for heterocycles.[12] |
| Base | Cs₂CO₃ (2.0 eq) | Effective and well-tolerated base. |
| Solvent | 1,4-Dioxane | Good general solvent for B-H amination. |
| Temperature | 90 °C | Exploits the lower BDE of the C-I bond.[10] |
| Time | 12-24 h | Typical duration for complete conversion. |
Protocol II: Selective Amination at the C5-Bromo Position
To target the less reactive C-Br bond, more forcing conditions are required. This is typically achieved by using a more active catalyst system, characterized by electron-rich and sterically bulky monodentate phosphine ligands, and higher temperatures. This protocol can be applied either to the starting dihalide to attempt direct C5-amination (which may result in a mixture) or, more effectively, to the 3-amino-5-bromo intermediate synthesized in Protocol I for a sequential functionalization.
Rationale for Conditions
-
Palladium Pre-catalyst: A G3 or G4 Buchwald Precatalyst (e.g., XPhos Pd G3) is highly recommended. These air-stable complexes readily form the active monoligated Pd(0) species in solution upon exposure to a base, leading to more reliable and efficient catalysis, especially for challenging substrates.[6]
-
Ligand: XPhos is a sterically demanding, electron-rich biaryl phosphine ligand. This bulk facilitates the reductive elimination step, while its electron-donating character promotes the rate-limiting oxidative addition into the stronger C-Br bond.[13]
-
Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base that is highly effective for the amination of less reactive aryl halides.
-
Solvent: Toluene is a non-polar solvent often used for higher temperature reactions.
-
Temperature: An elevated temperature of 110 °C provides the necessary thermal energy to overcome the higher activation barrier for C-Br bond cleavage.
Experimental Protocol
Materials:
-
3-Amino-5-bromo-1H-pyrazolo[3,4-c]pyridine (from Protocol I) (1.0 eq)
-
Amine (can be the same or different from Protocol I) (1.5 eq)
-
XPhos Pd G3 Precatalyst (0.02 eq)
-
XPhos (additional ligand) (0.02 eq)
-
Sodium tert-butoxide (NaOtBu) (2.0 eq)
-
Anhydrous Toluene
Procedure:
-
Glovebox Recommended: Due to the air-sensitivity of the base and catalyst components, performing the setup in a glovebox is ideal. If a glovebox is unavailable, work quickly under a strong flow of argon.
-
To a dry reaction vial, add the 3-amino-5-bromo substrate, XPhos Pd G3 precatalyst, additional XPhos ligand, and NaOtBu.
-
Seal the vial, remove from the glovebox (if used), and add anhydrous toluene and the second amine via syringe.
-
Purge the headspace with argon for 1-2 minutes.
-
Place the vial in a preheated heating block at 110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and perform an aqueous workup as described in Protocol I (Section 3.2, steps 6-7).
-
Purify the crude residue by flash column chromatography to afford the desired 3,5-diamino-1H-pyrazolo[3,4-c]pyridine product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Data Summary & Strategic Considerations
Figure 3: Stepwise functionalization strategy for the pyrazolopyridine core.
| Parameter | Condition | Rationale |
| Pd Source | XPhos Pd G3 (2 mol%) | Highly active precatalyst for challenging couplings.[6] |
| Ligand | XPhos (2 mol% add'l) | Electron-rich, bulky ligand activates C-Br bonds.[13] |
| Base | NaOtBu (2.0 eq) | Strong base required for less reactive halides. |
| Solvent | Toluene | Suitable for higher reaction temperatures. |
| Temperature | 110 °C | Overcomes higher activation energy of C-Br cleavage. |
| Time | 12-24 h | Ensures complete conversion of the less reactive site. |
Conclusion
The selective functionalization of polyhalogenated heterocycles is a powerful tool for the rapid generation of molecular diversity in drug discovery. This application note demonstrates that the Buchwald-Hartwig amination of this compound can be precisely controlled to achieve site-selective C-N bond formation. By employing milder conditions with a traditional catalyst system, amination can be directed to the C3-iodo position. Subsequent reaction under more forcing conditions with a state-of-the-art Buchwald ligand and precatalyst system enables the functionalization of the C5-bromo position. These robust and reproducible protocols provide medicinal chemists with a reliable roadmap for the synthesis of novel pyrazolopyridine libraries.
References
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. National Institutes of Health (NIH). [Link]
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
- Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
- The Buchwald–Hartwig Amination After 25 Years.
- Cross-Coupling Reactions of Polyhalogenated Heterocycles.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health (NIH). [Link]
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. National Institutes of Health (NIH). [Link]
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. HAL Open Science. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogen
- Unusual Reactivities of Polyhalogenated Heteroaromatic Substrates are Predictable-Magical Power of Quantum Mechanics. LinkedIn. [Link]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. National Institutes of Health (NIH). [Link]
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline.
- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Royal Society of Chemistry. [Link]
- This compound. Lead Sciences. [Link]
- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Royal Society of Chemistry. [Link]
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Application Note: Strategic Synthesis of Kinase Inhibitors Using the 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine Scaffold
Abstract
The pyrazole ring and its fused heterocyclic analogues represent a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs.[1][2] Specifically, the pyrazolopyridine core is integral to a multitude of potent and selective kinase inhibitors targeting oncogenic pathways like FGFR, TRK, and PIM-1.[3][4][5] This application note provides a detailed guide for researchers and drug development professionals on the strategic synthesis of kinase inhibitors utilizing the highly versatile building block, 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine . We will elucidate the principle of vectorial functionalization, which leverages the differential reactivity of the halide substituents to enable regioselective elaboration of the core, thereby facilitating the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
The Scientific Rationale: Why Pyrazolo[3,4-c]pyridine?
Protein kinases, often dysregulated in diseases like cancer, are a major focus of targeted therapy.[2] Small molecule inhibitors that compete with ATP in the kinase active site have revolutionized treatment. The pyrazolopyridine scaffold is particularly effective in this role for several key reasons:
-
Bioisosteric Mimicry: The pyrazole portion of the scaffold can act as a bioisostere for adenine, forming critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a common feature of Type I and Type II kinase inhibitors.
-
Structural Rigidity and Vectorial Projection: The fused ring system provides a rigid and planar core, which serves as an excellent anchor. Substituents can be projected from specific vectors on this core to probe different pockets (e.g., the solvent-front or back pocket) of the kinase active site, enabling the fine-tuning of potency and selectivity.[6]
-
Synthetic Tractability: As this note will detail, the scaffold is synthetically accessible and amenable to a wide range of modern cross-coupling reactions, making it ideal for library synthesis and chemical optimization.[7][8]
The choice of This compound as the starting material is a strategic decision rooted in fundamental organometallic chemistry. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.[9] This reactivity differential allows for the selective functionalization of the C-3 position while leaving the C-5 bromine intact for a subsequent, distinct chemical transformation. This orthogonal synthetic strategy is the key to efficiently building molecular complexity.
Overall Synthetic Workflow
The general strategy involves a multi-step sequence that allows for the introduction of distinct chemical moieties at the key positions of the pyrazolo[3,4-c]pyridine core. The workflow is designed to be modular, allowing for the substitution of different building blocks at each stage to generate a library of analogues.
Caption: General workflow for vectorial synthesis.
Detailed Experimental Protocols
Disclaimer: These protocols are generalized from established procedures and should be adapted and optimized for specific substrates. All reactions should be performed by trained chemists in a well-ventilated fume hood under an inert atmosphere where specified.
Protocol 3.1: N-1 Protection of the Pyrazole Core
Rationale: Protection of the pyrazole N-H is crucial to prevent undesired side reactions during subsequent cross-coupling steps and often improves the solubility of intermediates in organic solvents. The SEM (2-(trimethylsilyl)ethoxymethyl) group is chosen here as it is stable to many cross-coupling conditions and can be readily removed.
Procedure:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF (0.2 M) at 0 °C under an argon atmosphere, add this compound (1.0 eq.) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add SEM-Cl (1.2 eq.) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-1 protected product.
Protocol 3.2: Regioselective C-3 Suzuki-Miyaura Cross-Coupling
Rationale: With the C-5 bromine position less reactive, a Suzuki-Miyaura coupling is performed to selectively functionalize the C-3 position using the more labile C-I bond.[7][8] This reaction is exceptionally robust for introducing diverse aryl and heteroaryl groups, which are often crucial for kinase recognition.
Procedure:
-
In a microwave vial or Schlenk flask, combine the N-1 protected 5-bromo-3-iodo-pyrazolo[3,4-c]pyridine (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.5 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (3.0 eq.).
-
Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v, 0.1 M).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.) or a more advanced catalyst system like XPhosPdG2/XPhos (0.05 eq.), under a positive pressure of argon.[10][11]
-
Seal the vessel and heat the reaction to 80-100 °C (conventional heating) or 120-140 °C (microwave irradiation) for 1-4 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography to isolate the C-3 functionalized product.
Protocol 3.3: C-5 Sonogashira Cross-Coupling
Rationale: The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds, installing an alkyne linker.[9][12] This linker can act as a rigid spacer to position a terminal group in a specific region of the kinase active site or serve as a handle for further chemistry (e.g., "click" reactions).
Procedure:
-
To a solution of the C-3 arylated, N-1 protected 5-bromo-pyrazolo[3,4-c]pyridine (1.0 eq.) and the terminal alkyne (1.5 eq.) in a suitable solvent like anhydrous THF or DMF (0.1 M), add a base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq.).
-
Degas the solution with argon for 15-20 minutes.
-
Add the catalysts: Pd(PPh₃)₂Cl₂ (0.05 eq.) and copper(I) iodide (CuI, 0.1 eq.) under argon.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-24 hours until the starting material is consumed (monitor by LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography to afford the di-substituted product.
Protocol 3.4: Final N-1 Deprotection
Rationale: The final step is the removal of the protecting group to reveal the pyrazole N-H, which is often a critical hydrogen bond donor for kinase hinge binding.
Procedure (for SEM group):
-
Dissolve the protected final compound (1.0 eq.) in dichloromethane (DCM, 0.1 M).
-
Add trifluoroacetic acid (TFA, 10-20 eq.) and stir at room temperature for 1-4 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, concentrate the mixture in vacuo.
-
Redissolve the residue in DCM and wash carefully with saturated aqueous NaHCO₃ until the aqueous phase is basic.
-
Separate the layers, dry the organic phase over MgSO₄, filter, and concentrate.
-
Purify the final compound by flash chromatography or preparative HPLC/recrystallization to yield the target kinase inhibitor.
Data Presentation: Hypothetical Library Synthesis
The following table illustrates a hypothetical set of results from applying the above protocols to generate a small library of potential FGFR inhibitors, based on known pyrazolopyridine scaffolds.[3]
| Entry | R¹ at C-3 (from Boronic Acid) | R² at C-5 (from Alkyne) | Overall Yield (%) | Purity (LC-MS, %) |
| 1 | 2,6-dichlorophenyl | Phenyl | 45 | >98 |
| 2 | 2,6-dichlorophenyl | Cyclopropyl | 52 | >99 |
| 3 | 2,6-dichlorophenyl | 3-hydroxyphenyl | 38 | >97 |
| 4 | 3,5-dimethoxyphenyl | Phenyl | 48 | >98 |
| 5 | 3,5-dimethoxyphenyl | 4-(morpholino)phenyl | 35 | >95 |
Biological Context: Inhibition of the FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases whose dysregulation is implicated in various cancers.[3] Upon ligand binding, FGFRs dimerize and autophosphorylate, initiating a downstream signaling cascade (e.g., RAS-MAPK, PI3K-AKT) that promotes cell proliferation and survival. Our synthesized inhibitors are designed to block this first step.
Caption: Inhibition of FGFR signaling by a competitive inhibitor.
The synthesized inhibitor binds to the ATP pocket of the FGFR kinase domain. This competitive binding prevents ATP from binding and blocks the crucial autophosphorylation step, thereby shutting down the entire downstream signaling cascade and inhibiting cancer cell proliferation.
Conclusion
The this compound scaffold is a powerful and versatile platform for the synthesis of novel kinase inhibitors. By employing a strategy of vectorial functionalization based on the differential reactivity of the C-I and C-Br bonds, medicinal chemists can efficiently generate diverse libraries of compounds. The robust and modular protocols detailed herein for N-protection, Suzuki-Miyaura coupling, and Sonogashira coupling provide a clear roadmap for researchers to accelerate their drug discovery programs targeting the kinome.
References
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]
- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
- Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Deriv
- Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research. [Link]
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]
- Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health (NIH). [Link]
- Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. PubMed. [Link]
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PubMed Central. [Link]
- Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. PubMed. [Link]
- Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo.
- Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity.
- Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165.
- Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. PubMed. [Link]
- Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. PubMed. [Link]
- Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health (NIH). [Link]
- (PDF) Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity.
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.
- Sonogashira coupling. Wikipedia. [Link]
- Sonogashira cross-coupling reaction of 5-bromoindole 15 with...
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health (NIH). [Link]
- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
- Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. PubMed. [Link]
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- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Leveraging the 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine Scaffold for Sequential Cross-Coupling in Drug Discovery
Abstract
The 1H-pyrazolo[3,4-c]pyridine core is a quintessential "privileged scaffold" in modern medicinal chemistry.[1][2] Its structural resemblance to endogenous purines allows it to function as a versatile hinge-binding motif, making it a cornerstone in the design of targeted therapeutics, particularly kinase inhibitors.[2][3] This guide focuses on a uniquely powerful intermediate: 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine. The presence of two distinct halogens at key positions (C3 and C5) with differential reactivity enables a strategy of sequential, site-selective cross-coupling reactions. This vectorial functionalization is a critical advantage in drug discovery, allowing for the systematic and efficient construction of diverse compound libraries to probe structure-activity relationships (SAR).[1] This document provides an in-depth analysis of the underlying chemical principles, detailed step-by-step protocols for key transformations, and the strategic rationale for employing this intermediate in drug discovery programs.
Physicochemical Properties and Safe Handling
This compound is a solid at room temperature. Due diligence in handling is required, adhering to standard laboratory safety protocols.
| Property | Value | Reference |
| Molecular Formula | C₆H₃BrIN₃ | [4] |
| Molecular Weight | 323.92 g/mol | |
| CAS Number | 1357947-08-0 | [4] |
| Appearance | Solid | |
| Storage | 2-8°C, Inert atmosphere, Protect from light | [4] |
| Safety | GHS07 Pictogram, H302: Harmful if swallowed |
Handling Advisory: As the compound is classified as harmful if swallowed, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
The Principle of Chemoselective Functionalization
The synthetic utility of this compound is rooted in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The Carbon-Iodine (C-I) bond is significantly weaker and more polarized than the Carbon-Bromine (C-Br) bond. This reactivity differential allows for the oxidative addition of a Pd(0) catalyst to preferentially occur at the C-I bond under carefully controlled conditions.[5][6] This chemoselectivity is the foundation for a sequential diversification strategy, as illustrated below.
Figure 1: Conceptual workflow for sequential cross-coupling.
This stepwise approach allows for the precise and independent introduction of two different substituents (R¹ and R²) onto the pyrazolopyridine core, maximizing molecular diversity from a single advanced intermediate.
Synthesis of the Core Intermediate
The title compound can be reliably synthesized in a two-step procedure starting from 6-bromo-4-methylpyridin-3-amine.[7] The process involves a classical diazotization and cyclization to form the pyrazole ring, followed by a direct iodination at the C3 position.
Figure 2: Synthesis workflow for the title intermediate.
Protocol: Synthesis of this compound [7]
-
Step 1: Dissolve 6-bromo-4-methylpyridin-3-amine in acetic acid.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the temperature.
-
Stir the reaction mixture for 15 minutes and then allow it to stand at room temperature for 48 hours.
-
Concentrate the mixture, dilute with ethyl acetate (EtOAc), and neutralize with saturated sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with EtOAc, dry the combined organic layers over sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product via column chromatography to yield 5-bromo-1H-pyrazolo[3,4-c]pyridine.
-
Step 2: Dissolve the 5-bromo-1H-pyrazolo[3,4-c]pyridine in N,N-dimethylformamide (DMF).
-
Add N-iodosuccinimide (NIS) and stir the solution at room temperature until the reaction is complete (monitor by TLC/LCMS).
-
Pour the reaction mixture into water and filter the resulting precipitate.
-
Wash the solid with water and a 5% sodium thiosulfate (Na₂S₂O₅) solution to quench any remaining iodine.
-
Dry the solid under high vacuum to yield the final product, this compound.
Application Protocols: Step-by-Step Methodologies
The following protocols provide robust starting points for the selective functionalization at the C3-iodo position. Optimization of catalysts, ligands, bases, and solvents may be required for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Iodo Position
This reaction is a cornerstone for creating C(sp²)-C(sp²) bonds, enabling the introduction of diverse aryl and heteroaryl moieties.[8]
Figure 3: Workflow for selective Suzuki-Miyaura coupling.
Detailed Procedure:
-
To a reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv.).
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain the 3-aryl-5-bromo product.
Scientist's Rationale:
-
Catalyst/Ligand: Pd(dppf)Cl₂ is a robust and versatile precatalyst. The dppf ligand provides a good balance of steric bulk and electron-donating properties, promoting efficient oxidative addition and reductive elimination steps.[6]
-
Base: An aqueous base like K₂CO₃ is essential to activate the boronic acid, facilitating the transmetalation step where the aryl group is transferred from boron to the palladium center.[8]
-
Solvent: A mixture of an organic solvent (dioxane) and water ensures solubility for both the organic substrates and the inorganic base.
Protocol 2: Selective Sonogashira Coupling at the C3-Iodo Position
This protocol enables the formation of C(sp²)-C(sp) bonds, introducing alkynyl groups that are valuable for further derivatization or as structural elements themselves.[9][10]
Figure 4: Workflow for selective Sonogashira coupling.
Detailed Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 equiv.), and Copper(I) iodide (CuI, 0.04 equiv.).[10]
-
Add an anhydrous, degassed solvent such as tetrahydrofuran (THF).
-
Add a degassed amine base, typically triethylamine (Et₃N, 2.0 equiv.), which also serves as a co-solvent.
-
Add the terminal alkyne (1.2 equiv.) dropwise to the stirring mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion.
-
Upon completion, dilute the mixture with a solvent like EtOAc and filter through a pad of celite to remove catalyst residues.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography.
Scientist's Rationale:
-
Pd Catalyst: PdCl₂(PPh₃)₂ is a common and effective precatalyst for Sonogashira couplings.[11]
-
Cu(I) Co-catalyst: CuI is crucial for the traditional Sonogashira mechanism. It reacts with the alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9][10] This step is generally faster than direct reaction of the alkyne with the palladium center.
-
Base: A mild amine base like Et₃N is required to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.[12]
Protocol 3: Selective Buchwald-Hartwig Amination at the C3-Iodo Position
This powerful C-N bond-forming reaction allows for the introduction of primary and secondary amines, including various N-heterocycles, which are prevalent in bioactive molecules.[13][14]
Figure 5: Workflow for selective Buchwald-Hartwig amination.
Detailed Procedure:
-
In an oven-dried vial, add the palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.05 equiv.), and a strong, non-nucleophilic base (e.g., Cesium Carbonate, Cs₂CO₃, 1.5 equiv.).
-
Add the this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Evacuate and backfill the vial with an inert gas three times.
-
Add an anhydrous, degassed solvent, such as toluene or 1,4-dioxane.
-
Seal the vial and heat the mixture to 90-110 °C with stirring until the reaction is complete.
-
Cool to room temperature, dilute with EtOAc, and filter through celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Scientist's Rationale:
-
Catalyst/Ligand: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like Xantphos are often used to stabilize the Pd(0) center and facilitate the crucial reductive elimination step that forms the C-N bond.[15]
-
Base: A strong base like Cs₂CO₃ or NaOtBu is required to deprotonate the amine, forming the palladium-amido complex that is a key intermediate in the catalytic cycle.[14]
-
Inert Conditions: The Pd(0) active catalyst is oxygen-sensitive, making strict adherence to inert atmosphere techniques essential for reproducibility and high yields.
Application in Kinase Inhibitor Design: A Conceptual Overview
The pyrazolopyridine scaffold is a proven "hinge-binder," effectively mimicking the adenine portion of ATP to occupy the ATP-binding site of kinases.[2][16] The power of the sequential functionalization strategy lies in its ability to systematically explore the different sub-pockets of the kinase active site.
Figure 6: Conceptual binding of a functionalized scaffold.
By first installing a substituent (R¹) at the C3 position, medicinal chemists can optimize interactions in one region of the binding site (e.g., the front pocket). Subsequently, a second, diverse set of substituents (R²) can be introduced at the C5 position to explore interactions in a different region (e.g., near the hydrophobic back pocket), allowing for a rational and efficient lead optimization process.
Conclusion
This compound is more than a simple building block; it is a strategic tool for accelerating drug discovery. Its inherent and predictable chemoselectivity enables the rapid and vectorial synthesis of complex, highly decorated molecules. By providing reliable protocols for its use in the three most common cross-coupling reactions, this guide empowers researchers to efficiently generate novel compound libraries, systematically explore structure-activity relationships, and ultimately, design more potent and selective drug candidates.
References
- Creative Diagnostics. AI-generated Scaffold Libraries for Small Molecule Drug Discovery.
- Zhu F, et al. Privileged Scaffolds for Library Design and Drug Discovery. PMC - NIH.
- Fairlamb IJS, et al. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. NIH.
- Sigman MS, et al. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
- Boryski J, et al. The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. MDPI.
- BioSolveIT. Scaffold-Based Drug Design.
- Sigman MS, et al. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. NIH.
- Sigman MS, et al. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
- Palani T, et al. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org.
- Bedwell EV, et al. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
- ResearchGate. (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- Quiroga J, et al. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.
- Variya HH, et al. Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3- yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Growing Science.
- Kamal A, et al. Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. PubMed.
- ResearchGate. Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165.
- PubChem. 5-Bromo-1H-pyrazolo[3,4-c]pyridine.
- Wikipedia. Buchwald–Hartwig amination.
- Lead Sciences. This compound.
- Kumar A, et al. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
- MySkinRecipes. This compound.
- Ahmed M, et al. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. NIH.
- Wikipedia. Sonogashira coupling.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Wordpress.
- Al-Ostath A, et al. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Taylor & Francis Online.
- Hameed A, et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
- Wölfling J, et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Volyniuk D, et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
- Gordeev E, et al. Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. RSC Publishing.
- Boufroura H, et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
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- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Lead Sciences [lead-sciences.com]
- 5. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Protocol for N-Alkylation of 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine: A Guide for Researchers
Introduction: Strategic N-Alkylation in Drug Discovery
The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, owing to its structural resemblance to purine, which allows for its interaction with a wide range of biological targets, including kinases and phosphodiesterases. The strategic functionalization of this core structure is paramount in the development of novel therapeutic agents. N-alkylation of the pyrazole ring system is a critical step in molecular elaboration, as the nature of the N-substituent can profoundly influence the compound's solubility, metabolic stability, and target engagement.
This document provides a detailed protocol for the N-alkylation of 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine, a versatile intermediate primed for further diversification through cross-coupling reactions at the C3 and C5 positions. A primary challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity between the N1 and N2 positions of the pyrazole ring. This guide will delve into the mechanistic considerations that govern this selectivity and present robust protocols for performing the reaction and characterizing the resulting products.
Mechanistic Insights: The N1 vs. N2 Selectivity Challenge
The N-alkylation of 1H-pyrazoles proceeds via the deprotonation of the N-H proton by a base to form a pyrazolate anion, which then acts as a nucleophile to attack an alkylating agent. In an unsymmetrically substituted pyrazole, such as this compound, two distinct regioisomeric products can be formed: the N1-alkylated and the N2-alkylated isomers.
The regiochemical outcome is a delicate interplay of several factors[1]:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. In the case of this compound, the iodine atom at the C3 position is significantly bulkier than the hydrogen atom at the C4 position of the pyridine ring. This steric hindrance is expected to disfavor alkylation at the adjacent N2 position, thereby promoting the formation of the N1-alkylated isomer.
-
Electronic Effects: The electron-withdrawing or -donating nature of the substituents on the pyrazole and pyridine rings can modulate the nucleophilicity of the nitrogen atoms. Halogen atoms are generally electron-withdrawing, which can influence the charge distribution in the pyrazolate anion.
-
Reaction Conditions: The choice of base, solvent, and counterion can dramatically influence the N1/N2 ratio. For instance, the use of sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) often favors N1-alkylation in related systems. Conversely, conditions such as potassium carbonate (K2CO3) in a polar aprotic solvent like N,N-dimethylformamide (DMF) can sometimes lead to different selectivity profiles.
Experimental Protocols
This section outlines two robust protocols for the N-alkylation of this compound. Protocol 1, employing sodium hydride, is generally favored for achieving higher N1 selectivity, while Protocol 2 offers a milder alternative using potassium carbonate.
Materials and Equipment
| Material/Equipment | Specifications |
| This compound | Substrate |
| Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide) | Reagent |
| Sodium hydride (NaH) | 60% dispersion in mineral oil |
| Potassium carbonate (K2CO3) | Anhydrous, powdered |
| Tetrahydrofuran (THF) | Anhydrous |
| N,N-Dimethylformamide (DMF) | Anhydrous |
| Ethyl acetate (EtOAc) | Reagent grade |
| Hexanes | Reagent grade |
| Saturated aqueous ammonium chloride (NH4Cl) solution | |
| Brine (saturated aqueous NaCl solution) | |
| Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) | |
| Round-bottom flasks | Various sizes |
| Magnetic stirrer and stir bars | |
| Inert atmosphere setup (Nitrogen or Argon) | |
| Syringes and needles | |
| Thin Layer Chromatography (TLC) plates | Silica gel coated |
| Rotary evaporator | |
| Flash column chromatography system |
Protocol 1: N1-Selective Alkylation using Sodium Hydride in THF
This protocol is adapted from established procedures for the N-alkylation of related pyrazole systems and is expected to favor the formation of the N1-alkylated product due to steric hindrance from the C3-iodo substituent.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous THF to dissolve the starting material (concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.
-
Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes to ensure complete formation of the pyrazolate anion.
-
Addition of Alkylating Agent: Cool the reaction mixture back down to 0 °C. Add the alkylating agent (1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).
-
Work-up: Upon completion, cool the reaction to 0 °C and carefully quench the excess NaH by the slow addition of saturated aqueous NH4Cl solution.
-
Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product will likely be a mixture of N1 and N2 isomers. Purify by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the regioisomers.
Protocol 2: N-Alkylation using Potassium Carbonate in DMF
This protocol offers a milder alternative to using sodium hydride and is also widely employed for the N-alkylation of heterocyclic compounds.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF to achieve a concentration of 0.1-0.2 M. Add the alkylating agent (1.2 eq) to the suspension.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the reactivity of the alkylating agent.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Extraction: Dilute the filtrate with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Purification: Filter and concentrate the organic layer. Purify the crude product by flash column chromatography to separate the N1 and N2 isomers.
Characterization and Isomer Identification
Unambiguous identification of the N1 and N2 alkylated isomers is crucial. Advanced NMR spectroscopy techniques are the most powerful tools for this purpose.
-
¹H NMR Spectroscopy: The chemical shifts of the protons on the pyrazolo[3,4-c]pyridine core and the newly introduced alkyl group will differ between the N1 and N2 isomers.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is invaluable for determining regiochemistry. For the N1-alkylated isomer, a NOE correlation is expected between the protons of the N-alkyl group and the H4 proton of the pyridine ring. Conversely, for the N2-alkylated isomer, a NOE correlation would be anticipated between the N-alkyl protons and the C3-iodo substituent (or protons on a C3-substituent if present).
-
Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment can also provide definitive structural information by showing correlations between the protons of the N-alkyl group and the carbon atoms of the pyrazolo[3,4-c]pyridine core.
Workflow and Decision Making
Caption: A logical workflow for the N-alkylation of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive base (NaH) or wet solvent. - Alkylating agent is not reactive enough. - Insufficient reaction time or temperature. | - Use fresh, high-quality NaH and anhydrous solvents. - Switch to a more reactive alkylating agent (e.g., iodide instead of bromide or chloride). - Increase the reaction temperature or prolong the reaction time. |
| Poor regioselectivity | - Reaction conditions are not optimal for the desired isomer. | - For higher N1 selectivity, ensure anhydrous conditions with NaH in THF. - Experiment with different solvent/base combinations (e.g., K2CO3 in DMSO may favor N1). |
| Formation of by-products | - Over-alkylation leading to quaternary salts. - Decomposition of starting material or product. | - Use a stoichiometric amount of the alkylating agent (1.05-1.1 eq). - Add the alkylating agent slowly at a lower temperature. - Conduct the reaction at a lower temperature. |
| Difficulty in separating isomers | - Similar polarity of the N1 and N2 isomers. | - Optimize the eluent system for flash chromatography (try different solvent mixtures and gradients). - Consider preparative HPLC for challenging separations. |
Conclusion
The N-alkylation of this compound is a key transformation for accessing a diverse range of compounds with potential therapeutic applications. While the formation of regioisomers is a common challenge, a systematic approach to reaction optimization and careful product characterization can lead to the successful synthesis of the desired N-alkylated products. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals working with this important heterocyclic scaffold.
References
- Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(51), 35687-35692. [Link]
- Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]
- Girgis, A. S., El-Sayed, M. A., & El-Koussi, W. M. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[1][2][3]Triazolo[4][5]pyridines, and Related Deaza-Compounds. The Journal of Organic Chemistry, 83(12), 6334–6353. [Link]
- Kudyakova, Y. S., Bazhin, D. N., & Sosnovskikh, V. Y. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(19), 14899. [Link]
Sources
Application Notes and Protocols: Leveraging 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine for the Synthesis of Novel Antibacterial Agents
Introduction: The Imperative for New Antibacterial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the exploration of novel heterocyclic scaffolds in drug discovery. The pyrazolo[3,4-c]pyridine core has emerged as a "privileged structure" in medicinal chemistry due to its structural resemblance to purines, allowing it to interact with a variety of biological targets.[1] This guide provides a comprehensive overview of the strategic use of 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine as a versatile starting material for the synthesis of potential antibacterial agents. We will delve into detailed synthetic protocols, the rationale behind methodological choices, and the current understanding of the antibacterial potential of this compound class.
The di-halogenated nature of this compound offers orthogonal handles for sequential, site-selective functionalization. The significant difference in reactivity between the C-I and C-Br bonds under palladium-catalyzed cross-coupling conditions allows for a diversity-oriented synthesis approach, making this a highly valuable building block for creating libraries of novel compounds for antibacterial screening.
Synthesis of the Core Scaffold: this compound
The synthesis of the key starting material can be achieved in a two-step process starting from 6-bromo-4-methylpyridin-3-amine.[2]
Protocol 1: Synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine
-
Diazotization: Dissolve 6-bromo-4-methylpyridin-3-amine in acetic acid.
-
Add an aqueous solution of sodium nitrite dropwise at room temperature.
-
Stir the reaction mixture for 15 minutes and then allow it to stand at room temperature for 48 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (DCM/MeOH) to yield 5-bromo-1H-pyrazolo[3,4-c]pyridine.[2]
Protocol 2: Iodination of 5-Bromo-1H-pyrazolo[3,4-c]pyridine
-
Reaction Setup: In a suitable reaction vessel, dissolve 5-bromo-1H-pyrazolo[3,4-c]pyridine and N-iodosuccinimide (NIS) in dimethylformamide (DMF).
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water.
-
Filter the resulting precipitate and wash the solid with water followed by a 5% aqueous solution of sodium thiosulfate.
-
Dry the crude product under high vacuum to obtain this compound.[2]
Strategic Functionalization for Antibacterial Drug Discovery
The differential reactivity of the C-I and C-Br bonds is the cornerstone of the synthetic strategy. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst, allowing for selective functionalization at the C3 position. Subsequently, the C5 position can be modified via a second cross-coupling reaction.
C3-Functionalization via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds. This reaction can be used to introduce a wide variety of aryl and heteroaryl moieties at the C3 position, which is a common strategy for modulating the biological activity of heterocyclic compounds.
-
Reaction Setup: To a solution of this compound in a suitable solvent (e.g., 1,4-dioxane/water mixture), add the desired boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Reaction Conditions: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
For a detailed experimental workflow, refer to the supplementary information of Bedwell et al., RSC Adv., 2023, 13, 36625-36630.
C5-Functionalization via Buchwald-Hartwig Amination
The introduction of amino groups at the C5 position can significantly impact the physicochemical properties and biological activity of the molecule. The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the C3-functionalized 5-bromo-1H-pyrazolo[3,4-c]pyridine, the desired amine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a dry solvent (e.g., toluene or dioxane).
-
Reaction Conditions: Seal the reaction vessel and heat to the required temperature (typically 100-120 °C).
-
Monitor the reaction for the consumption of the starting material.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
For a detailed experimental workflow, refer to the supplementary information of Bedwell et al., RSC Adv., 2023, 13, 36625-36630.
C3-Functionalization via Sonogashira Coupling
The Sonogashira coupling allows for the introduction of alkyne moieties, which can serve as handles for further transformations or as key pharmacophoric elements.
-
Reaction Setup: To a solution of this compound in a suitable solvent (e.g., THF or DMF), add the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine).
-
Reaction Conditions: Degas the mixture and stir at room temperature or with gentle heating until the reaction is complete.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Illustrative Synthetic Workflow
Caption: Synthetic pathways for 3,5-disubstituted pyrazolo[3,4-c]pyridines.
Antibacterial Potential and Structure-Activity Relationship (SAR)
While the antibacterial activity of derivatives synthesized directly from this compound is not extensively documented in publicly available literature, studies on closely related pyrazolopyridine isomers provide valuable insights into the potential of this scaffold.
A series of N-substituted acetamide derivatives of pyrazolo[3,4-c]pyridine has been synthesized and evaluated for their antimicrobial activity. Some of these compounds exhibited slight activity against Bacillus cereus and Staphylococcus aureus.[3]
For the isomeric pyrazolo[3,4-b]pyridine scaffold, a series of sulfonamide derivatives prepared from the corresponding 5-bromo-3-iodo precursor demonstrated promising antibacterial activity.
| Compound | R-group on Sulfonamide | S. aureus (MIC µg/mL) | B. subtilis (MIC µg/mL) | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) |
| 8a | Pyrimidin-2-yl | 100 | 250 | 100 | >500 |
| 8c | 4-Methylpyrimidin-2-yl | 100 | 250 | 100 | 500 |
| 8d | 4,6-Dimethylpyrimidin-2-yl | 100 | 250 | 100 | >500 |
| 8i | 5-Methylisoxazol-3-yl | 250 | 500 | 250 | >500 |
| Streptomycin | - | 10 | 25 | 25 | 50 |
Data adapted from Variya, H. H. et al. Curr. Chem. Lett. 2019, 8, 175-184. Note: These compounds are derivatives of the pyrazolo[3,4-b]pyridine isomer.
These findings suggest that the pyrazolo[3,4-c]pyridine core is a viable scaffold for the development of new antibacterial agents. The diverse substitution patterns achievable through the synthetic routes outlined above will be crucial in establishing a comprehensive Structure-Activity Relationship (SAR) and optimizing antibacterial potency.
Potential Mechanism of Action
The precise mechanism of action for antibacterial agents based on the pyrazolo[3,4-c]pyridine scaffold has yet to be fully elucidated. However, based on studies of other pyrazole-containing antibacterial compounds, several potential targets can be hypothesized. A significant number of pyrazole derivatives have been reported to exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV.[4][5][6] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them attractive targets for antibiotic development.[7][8]
Caption: Hypothesized mechanism of action for pyrazolo[3,4-c]pyridine antibacterials.
Further biochemical and genetic studies are required to confirm the specific molecular targets of antibacterial compounds derived from this compound.
Troubleshooting and Safety Precautions
-
Palladium-catalyzed reactions: These reactions are sensitive to air and moisture. It is crucial to use anhydrous solvents and perform the reactions under an inert atmosphere. Degassing of solvents and reagents is highly recommended.
-
Purification: The purification of heterocyclic compounds can sometimes be challenging due to their polarity. A careful selection of the chromatographic conditions (solvent system and stationary phase) is necessary.
-
Safety: this compound and its derivatives are research chemicals and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood.
Conclusion and Future Perspectives
This compound is a highly promising and versatile scaffold for the synthesis of novel antibacterial agents. The established protocols for its synthesis and regioselective functionalization provide a solid foundation for the generation of diverse chemical libraries. While the antibacterial potential of this specific subclass of compounds is still in its early stages of exploration, the activity observed in closely related pyrazolopyridine derivatives is encouraging. Future research should focus on synthesizing a broad range of 3,5-disubstituted pyrazolo[3,4-c]pyridines and screening them against a panel of clinically relevant bacterial pathogens, including multidrug-resistant strains. Elucidating the precise mechanism of action will be critical for the rational design of more potent and selective antibacterial agents based on this promising scaffold.
References
- Turan-Zitouni, G., et al. (2009). Studies on some new pyrazolo[3,4-c]pyridine derivatives as antimicrobial agents. Turkish Journal of Pharmaceutical Sciences, 6(2), 63-72.
- Variya, H. H., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant Candidates. Current Chemistry Letters, 8(4), 175-184.
- Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(53), 36625-36630.
- Khan, T., et al. (2018). DNA gyrase inhibitors: progress and synthesis of potent compounds as antibacterial agents. Biomedicine & Pharmacotherapy, 103, 923-938.
- Elsherif, M. A. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(06), 118-124.
- Abdel-Wahab, B. F., et al. (2020). Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4- d]pyrimidines Kinase Inhibitors. Molecules, 25(22), 5354.
- Tomita, K., et al. (2003). Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives. Journal of medicinal chemistry, 46(21), 4566-4573.
- Al-Salahi, R., et al. (2020). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 25(21), 5057.
- Basarab, G. S., et al. (2015). Recent advances in bacterial topoisomerase inhibitors. Bioorganic & medicinal chemistry letters, 25(22), 5167-5175.
- Elmaaty, A. A., et al. (2017). Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d]pyrimidine derivatives. Chemistry Central Journal, 11(1), 1-10.
- El-Gohary, N. S., et al. (2019). Synthesis, molecular modeling and biological evaluation of new pyrazolo[3,4-b]pyridine analogs as potential antimicrobial, antiquorum-sensing and anticancer agents. Bioorganic chemistry, 88, 102976.
- Bax, B. D., et al. (2010). Novel bacterial topoisomerase inhibitors with potent broad-spectrum activity against drug-resistant bacteria. Antimicrobial agents and chemotherapy, 54(11), 4613-4621.
- Chan, P. F., et al. (2017). Novel and structurally diversified bacterial DNA gyrase inhibitors discovered through a fluorescence-based high-throughput screening assay. ACS infectious diseases, 3(10), 746-756.
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Application Notes & Protocols: Leveraging 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine for the Development of Novel Antioxidant Compounds
Introduction: The Strategic Advantage of the Pyrazolo[3,4-c]pyridine Scaffold
In the relentless pursuit of novel therapeutics to combat oxidative stress-related pathologies, the selection of a versatile chemical scaffold is paramount. The pyrazolo[3,4-c]pyridine core has emerged as a "privileged scaffold" in medicinal chemistry, largely due to its structural resemblance to endogenous purines, which allows its derivatives to interact with a wide array of biological targets.[1] The strategic dihalogenation in 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine presents a unique opportunity for synthetic chemists. This molecule is not merely a starting material; it is a blueprint for diversity-oriented synthesis. The differential reactivity of the C-I and C-Br bonds allows for selective, sequential functionalization through modern cross-coupling methodologies, enabling the systematic construction of compound libraries for robust structure-activity relationship (SAR) studies.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to harness the potential of this scaffold in the discovery of new antioxidant agents.
Chemical Profile of the Core Scaffold
A thorough understanding of the starting material is critical for predictable and successful synthetic campaigns.
| Property | Value | Reference |
| Molecular Formula | C₆H₃BrIN₃ | [3] |
| Molecular Weight | 323.92 g/mol | [3] |
| Appearance | Solid | [3] |
| Key Reactive Sites | C3-Iodo, C5-Bromo, N1-H | [1][2] |
The iodine at the C3 position is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) compared to the bromine at the C5 position. This differential reactivity is the cornerstone of the selective functionalization strategy. The acidic N-H at the N1 position offers another vector for modification, such as N-alkylation or protection, which can further modulate the electronic properties and biological activity of the final compounds.[1]
Synthetic Strategy: A Roadmap to a Diverse Compound Library
The development of potent antioxidant compounds from the this compound scaffold hinges on a logical and efficient synthetic workflow. The following diagram and protocols outline a validated approach to generate a library of derivatives with diverse functionalities, which is essential for exploring the chemical space and identifying lead compounds.
Caption: Synthetic workflow for creating a diverse antioxidant library.
Protocol 1: N-Protection of the Pyrazole Core
Rationale: Protecting the pyrazole nitrogen (N1) is often a crucial first step to prevent side reactions and improve the solubility and handling of the intermediates. The choice of protecting group is critical; it must be stable to the subsequent cross-coupling conditions and readily cleavable at the final step. A [2-(trimethylsilyl)ethoxy]methyl (SEM) group is a suitable choice.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
[2-(Trimethylsilyl)ethoxy]methyl chloride (SEM-Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Add SEM-Cl (1.2 eq) dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N1-SEM protected scaffold.
Protocol 2: Selective C3-Arylation via Suzuki-Miyaura Coupling
Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds. Its tolerance for a wide range of functional groups makes it ideal for introducing diverse aryl and heteroaryl moieties, which can significantly influence antioxidant activity. The higher reactivity of the C-I bond allows for selective coupling at the C3 position.
Materials:
-
N1-Protected this compound
-
Aryl/heteroaryl boronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask, combine the N1-protected starting material (1.0 eq), the desired boronic acid (1.5 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed dioxane/water mixture, followed by the [Pd(PPh₃)₄] catalyst.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, or until TLC/LC-MS analysis indicates completion.
-
Cool the reaction to room temperature and dilute with water.
-
Extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify via column chromatography to obtain the C3-arylated product.
Protocol 3: C5-Amination via Buchwald-Hartwig Amination
Rationale: The introduction of amino groups at the C5 position can significantly enhance the antioxidant potential of the molecule by providing a hydrogen atom donor. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] This reaction is performed after the C3 functionalization.
Materials:
-
N1-Protected, C3-functionalized 5-bromo-pyrazolo[3,4-c]pyridine (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the bromo-scaffold (1.0 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq).
-
Add anhydrous toluene, followed by the amine (1.2 eq).
-
Seal the tube and heat the mixture to 100-110 °C for 12-18 hours.
-
Monitor the reaction by TLC/LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with EtOAc, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the desired C5-aminated product.
Evaluation of Antioxidant Activity
A multi-assay approach is essential to comprehensively evaluate the antioxidant potential of the synthesized compounds. This should include both chemical (acellular) and cell-based assays to provide a more biologically relevant assessment.[6]
Caption: Workflow for evaluating the antioxidant activity of new compounds.
Protocol 4: DPPH Radical Scavenging Assay
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical that is purple in color.[7] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from purple to yellow, which can be measured spectrophotometrically at 517 nm.[7][8]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds and a positive control (e.g., Trolox, Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Protect this solution from light.[9]
-
Prepare a series of dilutions of the test compounds and the positive control in methanol.
-
In a 96-well plate, add 20 µL of each sample dilution to the wells.[9]
-
Add 180-200 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[9]
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the concentration of the compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Protocol 5: ABTS Radical Cation Decolorization Assay
Principle: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) is oxidized to its radical cation (ABTS•+) by potassium persulfate.[10] The ABTS•+ radical has a characteristic blue-green color with maximum absorbance at 734 nm. Antioxidants that can donate electrons or hydrogen atoms will reduce the ABTS•+, causing the solution to lose its color. The degree of decolorization is proportional to the antioxidant's concentration.[11]
Materials:
-
ABTS diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds and a positive control (e.g., Trolox)
-
96-well microplate and reader
Procedure:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[10]
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[10]
-
Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 (±0.02) at 734 nm.[11]
-
Prepare serial dilutions of the test compounds and the standard.
-
In a 96-well plate, add a small volume of the sample or standard (e.g., 10 µL) to each well.
-
Add a larger volume of the diluted ABTS•+ solution (e.g., 190 µL) to each well.[10]
-
Incubate for a defined time (e.g., 6 minutes) at room temperature, then measure the absorbance at 734 nm.
-
Calculate the scavenging activity and determine the IC₅₀ or Trolox Equivalent Antioxidant Capacity (TEAC).
Protocol 6: Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the antioxidant activity of compounds within a cellular environment, accounting for cellular uptake and metabolism.[12] Cells are co-incubated with the test compound and a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA). Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by peroxyl radicals (generated by AAPH) to the highly fluorescent DCF.[13] An effective antioxidant will scavenge the radicals, thus reducing the rate of DCF formation.[12][14]
Materials:
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium (e.g., Williams' Medium E with supplements)
-
96-well black, clear-bottom cell culture plates
-
DCFH-DA probe
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) free radical initiator
-
Quercetin (positive control)
-
Fluorescence microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well black plate at a density that will result in 90-100% confluence after 24 hours (e.g., 6 x 10⁴ cells/well).[14][15]
-
After 24 hours, remove the growth medium and wash the cells with PBS.
-
Add 100 µL of treatment medium containing the test compound (at various concentrations) and 25 µM DCFH-DA to each well.[6]
-
Incubate the plate at 37°C for 60 minutes.[14]
-
Remove the treatment medium and wash the cells three times with PBS.[14]
-
Add 100 µL of AAPH solution (e.g., 600 µM in HBSS) to all wells except the blank controls.
-
Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence emission (e.g., 530 nm) with excitation at 480 nm every 5 minutes for 1 hour.[15]
-
Calculate the area under the curve (AUC) for both control and treated wells. Determine the CAA value using the formula: CAA units = 100 – (AUC_sample / AUC_control) x 100[14]
-
Express results as quercetin equivalents (QE) based on a quercetin standard curve.
Data Presentation and Interpretation
Systematic presentation of data is crucial for identifying trends and establishing a clear structure-activity relationship (SAR). The following table provides a template for summarizing the antioxidant activity data for a hypothetical series of compounds derived from this compound.
| Compound ID | R¹ (at C3) | R² (at C5) | DPPH IC₅₀ (µM) | ABTS TEAC | CAA Value (µmol QE/100 µmol) |
| Scaffold | -I | -Br | >100 | 0.15 | <1 |
| Compound 1 | 4-Hydroxyphenyl | -NH₂ | 15.2 | 2.8 | 25.6 |
| Compound 2 | 3,4-Dihydroxyphenyl | -NH₂ | 5.8 | 4.5 | 48.2 |
| Compound 3 | 4-Methoxyphenyl | -NH₂ | 45.7 | 1.2 | 8.9 |
| Compound 4 | 4-Hydroxyphenyl | -NH(CH₃) | 22.5 | 2.1 | 19.4 |
| Compound 5 | 4-Hydroxyphenyl | Morpholino | 68.3 | 0.8 | 5.1 |
| Trolox | - | - | 8.5 | 1.00 | N/A |
| Quercetin | - | - | 4.2 | 4.7 | 100 (by definition) |
Interpretation of Hypothetical Data:
-
Effect of C3 Substitution: Comparing Compound 1, 2, and 3 suggests that phenolic hydroxyl groups at the C3-aryl moiety are critical for activity. A catechol group (Compound 2) provides superior activity compared to a single phenol (Compound 1), which is significantly better than a methoxy group (Compound 3). This highlights the importance of hydrogen-donating hydroxyl groups for radical scavenging.
-
Effect of C5 Substitution: The presence of a primary amino group (-NH₂) at C5 (Compound 1) appears highly beneficial. Comparing Compound 1 with Compound 5 shows that replacing the amino group with a morpholino group drastically reduces activity, likely due to the removal of the hydrogen-donating N-H bonds.
-
Cellular vs. Acellular Activity: All active compounds show a good correlation between the chemical assays (DPPH, ABTS) and the cell-based CAA assay, suggesting that these compounds are cell-permeable and retain their antioxidant activity in a biological context.
This systematic approach, combining rational synthesis with a tiered evaluation strategy, provides a powerful platform for the discovery and optimization of novel antioxidant compounds based on the versatile this compound scaffold.
References
- Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. [Link]
- Kamiya Biomedical Company. Cellular Antioxidant Activity Assay. [Link]
- Dojindo Molecular Technologies. DPPH Antioxidant Assay Kit D678 manual. [Link]
- G-Biosciences. DPPH Antioxidant Assay. [Link]
- G-Biosciences. ABTS Antioxidant Capacity Assay. [Link]
- Zen-Bio, Inc. ABTS Antioxidant Assay Kit. [Link]
- Kellett, M. E., et al. (2025). Optimizing the Methodology for Antioxidant Activity Analysis of Manuka Honey. PMC - NIH. [Link]
- protocols.io. ABTS decolorization assay – in vitro antioxidant capacity. [Link]
- ResearchGate. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]
- Cell Biolabs, Inc. OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). [Link]
- Zen-Bio, Inc. DPPH Antioxidant Assay Kit. [Link]
- MDPI. DPPH Radical Scavenging Assay. [Link]
- Martin, N., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. MDPI. [Link]
- MDPI.
- Journal of the Serbian Chemical Society.
- Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
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- ResearchGate. A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines. [Link]
- Wacławiak, K., et al. (2021).
- ResearchGate. (PDF)
- Growing Science. Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 -yl)amino) benzenesulfonamide derivatives as a potent antimicrobial and antioxidant agents. [Link]
- ResearchGate. Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165. [Link]
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- Wikipedia.
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- National Institutes of Health. Pyrazolone-type compounds (part II)
- MDPI. Synthesis of Some New Pyrazolo[1,5-a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2-b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety and Their Antioxidant Activity. [Link]
- PubMed Central. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. [Link]
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- ResearchGate. (PDF)
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Application Notes and Protocols for the Characterization of 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of Pyrazolo[3,4-c]pyridines in Drug Discovery
The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, bearing a structural resemblance to purines. This similarity allows these compounds to interact with a wide array of biological targets, including kinases and phosphodiesterases, making them attractive candidates for the development of novel therapeutics for inflammatory, viral, and oncological diseases. The specific derivative, 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine, serves as a versatile intermediate, with the bromo and iodo substituents providing orthogonal handles for further synthetic elaboration through various cross-coupling reactions.
Accurate and comprehensive characterization of these derivatives is paramount to ensure their structural integrity, purity, and suitability for downstream applications in drug development. This guide provides a detailed overview of the key analytical techniques and protocols for the unambiguous characterization of this compound and its derivatives.
I. Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound derivatives, both ¹H and ¹³C NMR are indispensable for confirming the core structure and the positions of substituents.
A. Rationale for Experimental Choices
The choice of deuterated solvent is critical and depends on the solubility of the derivative. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good starting point due to its high polarity. Tetramethylsilane (TMS) is the standard internal reference (δ = 0.00 ppm). The magnetic field strength of the NMR spectrometer should be at least 400 MHz for ¹H NMR to achieve adequate signal dispersion, which is crucial for resolving complex splitting patterns that may arise in substituted derivatives.
B. Predicted ¹H and ¹³C NMR Spectral Features
The following table summarizes the expected chemical shift ranges for the core protons and carbons of a this compound scaffold. Actual shifts will vary depending on the nature and position of further substituents.
| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Notes |
| N-H | 13.0 - 15.0 | - | Broad singlet, position is concentration and solvent dependent. |
| C4-H | 8.0 - 8.5 | 110 - 120 | Doublet or singlet depending on substitution at C5. |
| C7-H | 8.5 - 9.0 | 140 - 150 | Doublet or singlet depending on substitution at C6. |
| C3-I | - | 80 - 95 | The carbon bearing the iodine is significantly shielded. |
| C5-Br | - | 115 - 125 | The carbon bearing the bromine. |
| C3a | - | 145 - 155 | Quaternary carbon at the ring junction. |
| C7a | - | 140 - 150 | Quaternary carbon at the ring junction. |
C. Experimental Protocol for NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound derivative for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Add a small amount of TMS as an internal standard.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
¹H NMR Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans, as the natural abundance of ¹³C is low.
-
D. Interpreting the Spectra
-
Number of Signals: Corresponds to the number of chemically non-equivalent protons or carbons.
-
Chemical Shift (δ): Provides information about the electronic environment of the nucleus. Electronegative substituents like bromine and iodine will influence the chemical shifts of nearby protons and carbons.
-
Integration: In ¹H NMR, the area under each peak is proportional to the number of protons it represents.
-
Splitting Pattern (Multiplicity): In ¹H NMR, the splitting of a signal is due to spin-spin coupling with neighboring protons and follows the n+1 rule. This is invaluable for determining the connectivity of the molecule.
II. Molecular Weight and Formula Confirmation by Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For halogenated compounds like this compound derivatives, MS is particularly informative due to the characteristic isotopic patterns of bromine and iodine.
A. The Isotopic Signature of Bromo-Iodo Compounds
Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Iodine is monoisotopic (¹²⁷I). This leads to a characteristic M and M+2 pattern in the mass spectrum for fragments containing one bromine atom, with the two peaks being of nearly equal intensity.[1]
B. High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the molecular formula. This is a critical step in the characterization of a novel compound.
C. Experimental Protocol for MS Analysis
-
Sample Preparation:
-
Dissolve a small amount of the sample (typically <1 mg) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
The solution should be dilute (in the low µg/mL to ng/mL range).
-
For electrospray ionization (ESI), the addition of a small amount of formic acid can aid in protonation.
-
-
Data Acquisition (ESI-HRMS):
-
Ionization Mode: Positive or negative ion mode, depending on the nature of the derivative. Positive mode is common for nitrogen-containing heterocycles.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.
-
Mass Range: Scan a range appropriate to the expected molecular weight of the derivative.
-
Data Analysis: Look for the molecular ion peak ([M+H]⁺ in positive mode) and its characteristic isotopic pattern.
-
D. Expected Mass Spectral Data for this compound
| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Notes |
| [M+H]⁺ | 323.8549 | 325.8529 | The molecular ion peak will appear as a doublet of nearly equal intensity, separated by 2 m/z units. |
III. Purity and Compositional Verification by Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a sample. This technique is crucial for confirming the empirical formula and assessing the purity of the synthesized compound. For most organic compounds, the experimentally found values for C, H, and N should be within ±0.4% of the calculated values for the proposed formula.[2]
A. Protocol for Elemental Analysis
-
Sample Preparation:
-
The sample must be meticulously dried to remove any residual solvents, which can significantly affect the hydrogen and carbon percentages.
-
Provide 2-3 mg of the pure, dry sample in a tared sample vial.
-
-
Instrumentation and Analysis:
B. Calculated Elemental Composition for C₆H₃BrIN₃
| Element | Calculated Percentage |
| Carbon (C) | 22.25% |
| Hydrogen (H) | 0.93% |
| Nitrogen (N) | 12.97% |
IV. Unambiguous 3D Structure Determination by Single-Crystal X-ray Diffraction
For novel derivatives, particularly those with stereocenters or complex substitution patterns, single-crystal X-ray diffraction provides the definitive three-dimensional structure. This technique is the gold standard for structural elucidation.
A. Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Growing single crystals of sufficient size and quality is often the most challenging step.
-
Common techniques include slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Experiment with a variety of solvents and solvent mixtures.
-
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and molecular structure.
-
V. Workflow and Data Integration
The characterization of a novel this compound derivative is a multi-step process that involves the integration of data from various analytical techniques. The following diagram illustrates a typical workflow.
Caption: A typical workflow for the characterization of novel compounds.
VI. Conclusion
The robust characterization of this compound derivatives is a critical aspect of the drug discovery and development process. By employing a combination of NMR spectroscopy, mass spectrometry, elemental analysis, and, when necessary, X-ray crystallography, researchers can ensure the structural integrity and purity of their compounds. The protocols and guidelines presented in this application note provide a comprehensive framework for the successful characterization of this important class of molecules.
References
- Boyarskaya, I. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1583.
- AZoOptics. (2023, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- G-Biosciences. (2018, December 4). Sample preparation for Mass spectrometric analysis.
- LibreTexts. (2021, August 15). NMR - Interpretation.
- Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Medicinal Chemistry Communications.
- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
- Schaller, C. P. (n.d.). ms isotopes: Br and Cl.
- National Center for Biotechnology Information. (2015). An International Study Evaluating Elemental Analysis. PubMed Central.
- Contract Laboratory. (2024, November 15). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future.
- American Chemical Society. (2015). Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
Welcome to the technical support center for the synthesis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable heterocyclic intermediate. We provide in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles for robust and reproducible results.
Synthetic Overview & Core Logic
The synthesis of this compound is typically achieved via a two-stage process. The initial step involves the construction of the core pyrazolo[3,4-c]pyridine ring system, followed by a regioselective iodination at the C3 position. Understanding the causality at each stage is critical for maximizing yield and purity.
Caption: High-level workflow for the two-stage synthesis of this compound.
Frequently Asked Questions (FAQs)
This section addresses common strategic questions regarding the synthesis.
Q1: What is the most reliable starting material for this synthesis?
A: The most commonly cited and reliable starting material is a substituted aminopyridine, such as 6-bromo-4-methylpyridin-3-amine or 2-bromo-4-methyl-5-aminopyridine .[1][2] The key structural feature is an amino group adjacent to a nitrogen-activated methyl group, which facilitates the diazotization and subsequent intramolecular cyclization to form the pyrazole ring.[3] Purity of this starting material is paramount; impurities can significantly interfere with the sensitive diazotization step.[4]
Q2: Why does iodination occur specifically at the C3 position of the pyrazolopyridine ring?
A: The high regioselectivity of halogenation at the C3 position is a known characteristic of the pyrazolo[1,5-a]pyrimidine scaffold and related systems.[5] This is governed by the electronic properties of the heterocyclic ring. The C3 position is the most electron-rich and sterically accessible site for electrophilic attack by an iodinating agent (like I⁺ from NIS or I₂). Mechanistic studies on similar scaffolds suggest an electrophilic substitution mechanism is at play.[5][6] Attempts to halogenate other positions typically require more complex strategies, such as directed metalation.[3]
Q3: What are the most critical parameters to control during the initial ring formation (Stage 1)?
A: Temperature control during the addition of sodium nitrite (NaNO₂) is the single most critical parameter. The reaction, known as diazotization, forms an unstable diazonium salt intermediate.[7][] This process is highly exothermic and the diazonium salt can rapidly decompose at elevated temperatures, leading to a drastic reduction in yield and the formation of numerous side products. It is essential to maintain the reaction temperature at 0-5 °C using an ice bath during the addition and for a short period afterward.[9] Additionally, ensuring the complete dissolution of the starting amine in the acidic solvent (typically acetic acid) before cooling is crucial for a homogeneous reaction.[2]
Q4: Which iodinating agent is superior: N-Iodosuccinimide (NIS) or Iodine (I₂) with a base?
A: Both reagents are effective, but they offer a trade-off between reactivity, ease of handling, and cost.
-
N-Iodosuccinimide (NIS): This is often the preferred reagent in modern syntheses.[1][10] It is a mild, easy-to-handle solid that provides a controlled source of the electrophilic iodine species. Reactions with NIS are typically cleaner, require simpler workups, and often give higher, more reproducible yields.[10]
-
Iodine (I₂) with a base (e.g., KOH): This is a more classical and cost-effective method.[11][12] The base is required to generate the reactive iodine species in situ. However, these conditions can be harsher, potentially leading to more side products. The workup is also more involved, requiring quenching of unreacted iodine and removal of inorganic salts.[11]
For process development and scale-up, NIS in a polar aprotic solvent like DMF is generally the more robust and reliable choice.[1][10]
Troubleshooting Guide
This section addresses specific experimental problems and provides actionable solutions.
Problem 1: Low or no yield of the 5-Bromo-1H-pyrazolo[3,4-c]pyridine intermediate (Stage 1).
-
Potential Cause 1: Impure Starting Amine.
-
Why it happens: Contaminants in the 6-bromo-4-methylpyridin-3-amine can react with nitrous acid, consuming the reagent and preventing the desired diazotization.
-
Solution: Verify the purity of your starting material by NMR or LC-MS. If necessary, purify it by recrystallization or column chromatography before use.[4]
-
-
Potential Cause 2: Improper Temperature Control.
-
Why it happens: As detailed in the FAQ, if the temperature rises above 5-10 °C during NaNO₂ addition, the diazonium salt intermediate decomposes.[]
-
Solution: Ensure your reaction vessel is well-submerged in an ice-salt bath. Add the sodium nitrite solution dropwise, very slowly, while vigorously stirring and monitoring the internal temperature with a thermometer.
-
-
Potential Cause 3: Incomplete Reaction.
-
Why it happens: Insufficient reaction time can leave unreacted starting material. While some protocols suggest stirring overnight, others indicate the reaction can stand for up to two days to ensure completion.[1][2]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting amine spot is a key indicator. If the reaction stalls, allow it to stir longer at room temperature after the initial cold addition phase.
-
Problem 2: The iodination reaction (Stage 2) is incomplete or stalls.
-
Potential Cause 1: Insufficient Iodinating Agent.
-
Why it happens: The reaction is stoichiometric. If less than one equivalent of the iodinating agent is active, the reaction will not go to completion.
-
Solution: Use a slight excess of the iodinating agent. For NIS, using 1.2 to 1.5 equivalents is common practice to drive the reaction to completion.[1]
-
-
Potential Cause 2: Poor Solvent Quality.
-
Why it happens: The presence of water or other nucleophilic impurities in the solvent (e.g., DMF) can consume the electrophilic iodine.
-
Solution: Use anhydrous DMF. If the quality is uncertain, use a freshly opened bottle or solvent from a purification system.
-
-
Potential Cause 3: Incomplete Conversion with I₂/Base.
-
Why it happens: If using I₂ and a base like KOH, incomplete deprotonation of the pyrazole N-H can slow the reaction. The anion is more reactive towards iodination.
-
Solution: Ensure the base (e.g., crushed KOH pellets) is freshly supplied and added in sufficient excess (e.g., 3-4 equivalents).[11] Allow the base to stir with the substrate for 10-15 minutes before adding the iodine to ensure complete salt formation.
-
Problem 3: Formation of multiple products or difficult-to-separate impurities.
-
Potential Cause 1: Over-iodination.
-
Why it happens: While C3 is the most reactive site, under harsh conditions (e.g., high temperature, large excess of iodinating agent), a second iodination can occur at another position on the ring.[13]
-
Solution: Carefully control the stoichiometry of the iodinating agent (use no more than 1.5 equivalents). Keep the reaction temperature at room temperature or slightly elevated (e.g., 40-60 °C) but avoid excessive heating.[10][11]
-
-
Potential Cause 2: Product Degradation.
-
Why it happens: Halogenated heterocycles can be sensitive to prolonged heating or exposure to strong acids/bases during workup.
-
Solution: Minimize reaction time once TLC indicates completion. During workup, use saturated, mild aqueous solutions (e.g., NaHCO₃, Na₂S₂O₅) for washing and avoid strong acids or bases.[1][11]
-
-
Potential Cause 3: Regioisomers from Starting Material.
-
Why it happens: This is less common with this specific scaffold but can be a challenge in related pyrazolopyridine syntheses.[4] If the starting aminopyridine is a mixture of isomers, the final product will be as well.
-
Solution: This must be addressed at the source. Ensure the starting aminopyridine is a single, pure regioisomer.
-
Caption: A logic diagram for troubleshooting common yield issues in the synthesis.
Data Summary: Comparison of Iodination Conditions
| Reagent | Base | Solvent | Temp. | Time | Yield | Reference |
| NIS | None | DMF | rt | - | High | [1] |
| NIS | None | DMF | 60 °C | 12 h | 82.4% | [10] |
| I₂ | KOH | DMF | rt | 3.5 h | ~97% (crude) | [11] |
| I₂ | NaOH | 1,4-Dioxane | 40 °C | 23 h | 97% | [11] |
Note: Yields can vary significantly based on the scale, purity of reagents, and specific workup procedures.
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine (Intermediate)
This protocol is adapted from established literature procedures.[1][2]
-
Setup: To a solution of 6-bromo-4-methylpyridin-3-amine (1.0 eq) in glacial acetic acid (approx. 50 mL per gram of amine), cool the mixture to 0-5 °C in an ice-water bath with vigorous stirring.
-
Diazotization: Dissolve sodium nitrite (1.0 eq) in a minimal amount of water. Add this aqueous solution dropwise to the cold reaction mixture, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, stir the mixture for an additional 15-30 minutes at 0-5 °C. Remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stand for 24-48 hours, monitoring by TLC for the consumption of the starting material.[1]
-
Workup: Concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and carefully neutralize by washing with a saturated aqueous NaHCO₃ solution until effervescence ceases. Wash the organic layer subsequently with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude product is often a solid. Purify by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0-5% MeOH in DCM) or ethyl acetate in hexanes to afford the pure intermediate.[1][2]
Protocol 2: Synthesis of this compound (Final Product)
This protocol is based on the use of N-Iodosuccinimide (NIS).[1][10]
-
Setup: Dissolve 5-bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (approx. 7 mL per gram).
-
Reagent Addition: To this solution, add N-Iodosuccinimide (NIS) (1.2-1.5 eq) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Some protocols may call for gentle heating to 60 °C to ensure completion.[10] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically a few hours to overnight).
-
Workup: Pour the reaction mixture into a stirred beaker of water. A precipitate should form.
-
Isolation: Filter the solid product. Wash the solid sequentially with water and a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₅) to quench any unreacted iodine (the color will disappear). Finally, wash again with water.[1]
-
Drying: Dry the isolated solid under high vacuum overnight to yield the crude final product, which can be used as is or further purified by chromatography if necessary.
References
- BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
- Guidechem. (n.d.). How to Prepare 5-Bromo-1H-pyrazolo[3,4-c]pyridine?.
- PubMed Central. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions.
- ResearchGate. (2025). Quantitative Gas‐Solid Diazotization of 3‐Aminopyrazolo[3,4‐b]pyridine Derivatives and Azo Dye Syntheses by Means of Solid‐Solid Reactions.
- ChemicalBook. (n.d.). 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine synthesis.
- BenchChem. (2025). Technical Support Center: Purification of Halogenated Pyridine Intermediates.
- ChemicalBook. (n.d.). 5-bromo-1H-pyrazolo[3,4-c]pyridine synthesis.
- RSC Publishing. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.
- Growing Science. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 - yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant.
- Organic Chemistry Portal. (2012). Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines.
- BenchChem. (2025). Identifying side reactions in the synthesis of iodinated pyrazoles.
- National Institutes of Health (NIH). (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
- Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- BOC Sciences. (n.d.). Custom Diazotization Services.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 5-bromo-1H-pyrazolo[3,4-c]pyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines [organic-chemistry.org]
- 7. Diazotisation [organic-chemistry.org]
- 9. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine synthesis - chemicalbook [chemicalbook.com]
- 12. One moment, please... [growingscience.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: The Iodination of 5-bromo-1H-pyrazolo[3,4-c]pyridine
Welcome to the technical support guide for the synthesis of 5-bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the electrophilic iodination of the 5-bromo-1H-pyrazolo[3,4-c]pyridine scaffold. As a key intermediate in the development of therapeutic agents, such as Pim kinase inhibitors, robust and reproducible synthesis of this molecule is critical.[1] This guide is structured to address specific experimental challenges with scientifically grounded explanations and actionable protocols.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction shows low conversion, with a significant amount of starting material remaining. What factors could be responsible, and how can I drive the reaction to completion?
A1: Low conversion in this iodination is a common issue that typically points to one of three areas: reagent quality, reaction conditions, or the nature of the electrophile. The reaction proceeds via a classic electrophilic aromatic substitution, where the electron-rich pyrazole ring attacks a potent electrophilic iodine species (I⁺).[2]
Troubleshooting Steps:
-
Assess Reagent Quality: The most common reagent for this transformation is N-Iodosuccinimide (NIS).[1] NIS can decompose over time, especially if exposed to light or moisture, leading to a lower effective concentration of the active iodinating species.
-
Recommendation: Use a freshly opened bottle of NIS or purify older batches if decomposition is suspected. Always store NIS in a cool, dark, and dry environment.
-
-
Optimize Reagent Stoichiometry: While a 1:1 stoichiometry seems logical, an excess of the iodinating agent is often required to drive the reaction to completion.
-
Recommendation: Increase the equivalents of NIS incrementally. A common starting point is 1.2 to 1.5 equivalents.[1] Monitor the reaction by TLC or LC-MS to find the optimal excess without promoting significant side-product formation.
-
-
Evaluate Reaction Conditions (Solvent & Temperature):
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) is the solvent of choice for this reaction as it effectively dissolves the starting material and facilitates the reaction.[1] The presence of water can hydrolyze the iodinating agent. Ensure you are using a dry, high-quality grade of DMF.
-
Temperature & Time: These reactions are typically run at room temperature.[1] If conversion remains low, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, be aware that higher temperatures can also lead to byproduct formation. Extend the reaction time (monitoring up to 24 hours) before resorting to heat.
-
Comparative Data on Reaction Conditions:
| Iodinating System | Equivalents | Solvent | Temperature | Typical Time | Expected Outcome |
|---|---|---|---|---|---|
| NIS | 1.2 - 1.5 | DMF | Room Temp | 4 - 12 h | Good conversion, standard method.[1] |
| I₂ / KOH | 0.9 (I₂) / 3.7 (KOH) | DMF | Room Temp | 3.5 h | Effective for related scaffolds, base activation.[3] |
| I₂ / HIO₃ | Varies | Acetic Acid/CCl₄ | Room Temp | Varies | Stronger oxidizing system, useful for less reactive substrates.[2][4] |
Q2: My analysis shows the presence of the desired mono-iodinated product, but also a significant di-iodinated byproduct. How can I improve the regioselectivity?
A2: The formation of di-iodinated species indicates that the pyrazolopyridine ring is highly activated, making it susceptible to a second electrophilic attack. The primary goal is to control the reactivity to favor mono-iodination at the C3 position.
Mechanistic Insight: The pyrazole ring is electron-rich, and the C3 position is the most nucleophilic, making it the primary site for electrophilic attack. Once the first iodine atom is attached, the ring is slightly deactivated, but a second iodination can still occur under forcing conditions or with highly reactive substrates.
Strategies for Enhancing Selectivity:
-
Control Stoichiometry: This is the most critical parameter. Over-iodination is a direct consequence of using too large an excess of the iodinating agent.
-
Recommendation: Reduce the equivalents of NIS to as close to stoichiometric as possible while still achieving reasonable conversion (e.g., 1.05 - 1.1 equivalents). It is often better to have a slightly incomplete reaction that is easy to purify than a complex mixture with over-iodinated products.[5]
-
-
Lower the Reaction Temperature: Reducing the thermal energy of the system can increase selectivity by favoring the reaction with the lower activation energy (mono-iodination).
-
Recommendation: Run the reaction at 0 °C or even lower and allow it to warm slowly to room temperature.
-
-
Consider a Milder Iodinating Agent: If NIS proves too reactive, other reagents can be employed.
Caption: Reaction pathways for mono- vs. di-iodination.
Q3: I am struggling with the work-up and purification. What is a reliable protocol to isolate the product with good purity and yield?
A3: A robust work-up and purification strategy is essential for obtaining high-quality this compound. The product is typically a solid that can be precipitated from the reaction mixture.[1] The key is to effectively remove the DMF solvent and any remaining iodinating species or byproducts like succinimide.
Recommended Work-up and Purification Workflow:
-
Quench the Reaction: Any unreacted iodinating agent must be neutralized.
-
Precipitate the Product: The desired product has low solubility in water.
-
Protocol: After quenching, add a significant volume of water to the reaction mixture. The crude product should precipitate as a solid. Stir for 30-60 minutes to ensure complete precipitation.
-
-
Isolate and Wash:
-
Protocol: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water to remove DMF and inorganic salts. A final wash with a non-polar solvent like diethyl ether or hexane can help remove residual organic impurities.[7]
-
-
Drying:
-
Protocol: Dry the isolated solid under high vacuum overnight to remove residual solvents.[1]
-
-
Final Purification (If Necessary):
-
Recrystallization: If the product is not sufficiently pure after precipitation, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be effective.
-
Column Chromatography: For very impure samples, silica gel chromatography is an option. A gradient elution from a non-polar solvent (like hexanes) to a more polar mixture (like hexanes/ethyl acetate) is typically used.[6][8]
-
Caption: Workflow for product work-up and purification.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of this compound.[1]
Materials:
-
5-bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq.)
-
N-Iodosuccinimide (NIS) (1.2 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
5% w/v aqueous Sodium Thiosulfate (Na₂S₂O₅) solution
-
Deionized Water
-
Diethyl Ether
Procedure:
-
To a solution of 5-bromo-1H-pyrazolo[3,4-c]pyridine (e.g., 1.0 g, 5.05 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add N-iodosuccinimide (e.g., 1.36 g, 6.06 mmol) in one portion at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, pour the reaction mixture into a beaker containing a vigorously stirred 5% aqueous solution of sodium thiosulfate (100 mL).
-
Continue stirring for 15-30 minutes. A solid precipitate should form.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake sequentially with deionized water (3 x 30 mL) and diethyl ether (2 x 20 mL).
-
Dry the collected solid under high vacuum to afford this compound as a solid.
References
- An In-depth Technical Guide to the Electrophilic Iodination of 1-Ethyl-5-Methyl-1H-Pyrazole. Benchchem.
- How to Prepare 5-Bromo-1H-pyrazolo[3,4-c]pyridine? - FAQ. Guidechem.
- Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI.
- A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. Benchchem.
- Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal.
- 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine synthesis. Chemicalbook.
- Electrophilic iodination: a gateway to high iodine compounds and energetic materials. Dalton Transactions (RSC Publishing).
- Identifying side reactions in the synthesis of iodinated pyrazoles. Benchchem.
- Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PMC - PubMed Central.
- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
- 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis. Chemicalbook.
- Technical Support Center: Purification of Iodinated Imidazoles. Benchchem.
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- 1. Page loading... [guidechem.com]
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- 4. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine. This guide provides field-proven insights, troubleshooting strategies, and optimized protocols to help you navigate the complexities of selective Suzuki-Miyaura cross-coupling reactions with this versatile heterocyclic building block.
Core Principles: Achieving Selectivity with Dihalogenated Heterocycles
The key to successfully functionalizing this compound lies in exploiting the differential reactivity of its carbon-halogen bonds. The Suzuki-Miyaura coupling mechanism proceeds through a catalytic cycle involving a palladium catalyst. The first and often rate-determining step is the oxidative addition of the palladium(0) complex into the carbon-halogen bond.[1]
The reactivity of organohalides in this step follows a well-established trend: R-I > R-OTf > R-Br >> R-Cl .[2][3] This hierarchy is based on bond dissociation energies; the weaker C-I bond is significantly more susceptible to cleavage by the palladium catalyst than the stronger C-Br bond.[4] This intrinsic difference is the foundation for achieving highly regioselective mono-functionalization at the C3-iodo position while leaving the C5-bromo position intact for subsequent transformations.
The Suzuki-Miyaura Catalytic Cycle
The reaction mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in activating the boronic acid to form a boronate complex, which facilitates the transmetalation step.[2][5]
Caption: General catalytic cycle of the Suzuki-Miyaura reaction.
Frequently Asked Questions (FAQs)
Q1: Which position on this compound is more reactive, and why?
A1: The C3-iodo position is significantly more reactive than the C5-bromo position. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond.[4] The oxidative addition of the Pd(0) catalyst, the initial step in the catalytic cycle, occurs preferentially at the more labile C-I bond, allowing for selective coupling at this site.[1]
Q2: How can I achieve selective mono-arylation at the C3 (iodo) position?
A2: To achieve high selectivity, you must use conditions that favor the kinetic product. This typically involves:
-
Lower Reaction Temperatures: Start at room temperature or slightly elevated temperatures (e.g., 40-60 °C). Higher temperatures can provide enough energy to overcome the activation barrier for C-Br bond cleavage, leading to the formation of the di-substituted byproduct.
-
Controlled Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it once the starting material is consumed to prevent the slower, secondary coupling at the C5-bromo position.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can drive the reaction towards di-substitution.
Q3: What are the best general starting conditions for a selective reaction at the C3 position?
A3: A robust starting point for optimization is often a Pd(0) catalyst with a phosphine ligand, a mild carbonate base, and an ethereal solvent system. For heteroaryl halides, specific conditions can be critical.[6]
| Component | Recommended Starting Point | Rationale |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ with a suitable ligand | Pd(PPh₃)₄ is a reliable Pd(0) source. Pd₂(dba)₃ requires a ligand for stability and activity.[7] |
| Ligand | PPh₃ (if using Pd₂(dba)₃) or consider dppf for stability | Triphenylphosphine is standard. Dppf can sometimes offer better stability and yields.[8] |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | Carbonates are generally effective and compatible with many functional groups.[9][10] Cs₂CO₃ is more soluble and often more reactive. |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or DME/H₂O | A biphasic mixture is common and effective for dissolving both organic and inorganic reagents.[3][10] |
| Temperature | 60-80 °C | A moderate temperature to ensure reasonable reaction rates without compromising selectivity. |
| Atmosphere | Nitrogen or Argon | Crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[11][12] |
Q4: Is it possible to perform a second Suzuki coupling at the C5 (bromo) position?
A4: Yes. Once the C3-iodo position has been selectively functionalized, the resulting 3-aryl-5-bromo-1H-pyrazolo[3,4-c]pyridine can be subjected to a second Suzuki coupling. Since the C-Br bond is less reactive, this second step typically requires more forcing conditions, such as higher temperatures (e.g., >100 °C), a more active catalyst system (e.g., one with bulky, electron-rich phosphine ligands like XPhos or SPhos), and potentially a stronger base like K₃PO₄.[13]
Q5: What are the most common side products I should look out for?
A5: The most common byproducts in Suzuki coupling reactions are:
-
Homocoupling Product: The boronic acid coupling with itself (R²-R²). This is often caused by the presence of oxygen or Pd(II) species in the reaction mixture.[14][15]
-
Dehalogenated Starting Material: The replacement of iodine or bromine with a hydrogen atom. This can arise from protodeborylation (hydrolysis of the boronic acid to an arene), which generates a hydride source.[11][14][16]
-
Di-substituted Product: The result of coupling at both the C3 and C5 positions, indicating a loss of selectivity.
Troubleshooting Guide
Problem: My reaction yield is low or the reaction fails to proceed.
Q: I've set up my reaction for selective C3 coupling, but I'm seeing little to no product formation. What are the primary factors to investigate?
A: Low or no yield is a frequent issue in Suzuki couplings. A systematic approach to troubleshooting is most effective. The primary culprits are often related to catalyst deactivation or poor reagent quality.[12]
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
-
Inert Atmosphere: The active Pd(0) catalyst is extremely sensitive to oxygen.[11][12] Ensure all solvents are rigorously degassed (e.g., by sparging with argon or nitrogen for 30 minutes) and that the reaction is maintained under a positive pressure of inert gas throughout.
-
Reagent Quality:
-
Boronic Acid: Boronic acids can degrade over time, especially when exposed to air and moisture, leading to protodeborylation.[11][16] Use fresh or properly stored boronic acid. If degradation is suspected, consider using a more stable boronic ester derivative, such as a pinacol ester.[11]
-
Solvent: Ensure solvents are anhydrous, as water can affect the base and catalyst activity. Ethereal solvents like THF or dioxane should be checked for peroxides.[11]
-
Base: The base should be finely powdered and dry. Clumps can lead to poor reproducibility and incomplete reactions.[11][12]
-
-
Catalyst Activity: Ensure you are using a fresh, properly stored catalyst. If deactivation is suspected, consider increasing the catalyst loading (e.g., from 3 mol% to 5 mol%) or switching to a more robust pre-catalyst.
Problem: I'm observing significant formation of the di-substituted product.
Q: My goal is mono-arylation at C3, but my analysis shows a mixture of mono- and di-arylated products. How can I improve selectivity?
A: Poor selectivity is typically a result of the reaction conditions being too harsh, allowing the less-favored reaction at the C5-bromo position to occur.
-
Reduce Temperature: This is the most critical parameter. Lowering the temperature from 80 °C to 60 °C, or even to 40 °C, can dramatically increase selectivity by ensuring only the lower activation energy pathway (C-I cleavage) is accessible.
-
Shorten Reaction Time: As mentioned in the FAQs, over-extending the reaction time after the initial starting material is consumed will inevitably lead to the formation of the di-substituted product. Monitor the reaction closely.
-
Ligand Choice: The ligand can have a profound impact on selectivity.[6] While standard ligands like PPh₃ are often sufficient, highly hindered ligands can sometimes favor reaction at one site over another.[17] However, for C-I vs. C-Br, temperature control is usually the most effective tool.
Problem: My reaction mixture shows significant amounts of homocoupled boronic acid and/or dehalogenated starting material.
Q: In addition to my desired product, I'm seeing byproducts from boronic acid homocoupling and dehalogenation. What causes this and how can I prevent it?
A: These side reactions point to specific issues with reagent stability and reaction atmosphere.
-
Homocoupling (Ar-Ar): This side reaction is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or by using a Pd(II) pre-catalyst that is not efficiently reduced to Pd(0).[14]
-
Solution: Improve degassing procedures to ensure a strictly anaerobic environment. When using a Pd(II) pre-catalyst, ensure conditions are suitable for its reduction.
-
-
Dehalogenation/Protodeborylation (Ar-H): The formation of dehalogenated starting material is often linked to the protodeborylation of the boronic acid coupling partner.[16] This side reaction is often exacerbated by high temperatures.[7]
Experimental Protocols
Protocol 1: Selective Mono-Arylation at the C3-Iodo Position
This protocol provides a robust starting point for the selective coupling of an arylboronic acid at the C3 position.
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and finely powdered K₂CO₃ (3.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (4:1 v/v, to achieve a ~0.1 M concentration of the substrate) via syringe.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq.) to the flask under a positive flow of inert gas.
-
Reaction: Heat the mixture to 60-70 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-8 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the 3-aryl-5-bromo-1H-pyrazolo[3,4-c]pyridine.
Protocol 2: Subsequent Arylation at the C5-Bromo Position
This protocol is for the functionalization of the product obtained from Protocol 1.
-
Preparation: To a microwave vial or a sealed pressure tube, add the 3-aryl-5-bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq.), the second arylboronic acid (1.5 eq.), and K₃PO₄ (3.0 eq.).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst/Ligand System: Add the Pd pre-catalyst (e.g., Pd₂(dba)₃, 0.025 eq.) and a bulky phosphine ligand (e.g., XPhos, 0.06 eq.).
-
Solvent Addition: Add degassed toluene or cyclopentyl methyl ether (CPME) via syringe.
-
Reaction: Heat the mixture to 110-120 °C with vigorous stirring. Microwave irradiation can also be highly effective and may reduce reaction times.[7][18]
-
Monitoring & Workup: Follow steps 6-8 from Protocol 1. The higher temperature may require longer purification, but the resulting 3,5-diaryl-1H-pyrazolo[3,4-c]pyridine should be obtained.
References
- BenchChem. (n.d.). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of 4-Bromobiphenyl.
- BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (2024). Suzuki reaction.
- ResearchGate. (n.d.). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of....
- National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
- Schroeder Group - University of Illinois. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.
- Chemical Science (RSC Publishing). (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- ResearchGate. (n.d.). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
- BenchChem. (n.d.). reactivity of C-Br vs C-Cl bonds in 1-Bromo-3,5-dichlorobenzene.
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
- National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 14. Yoneda Labs [yonedalabs.com]
- 15. m.youtube.com [m.youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
Welcome to the technical support center for the synthesis of 5-bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and is grounded in established chemical principles and peer-reviewed literature.
Introduction
This compound is a key heterocyclic building block in medicinal chemistry, valued for its role in the development of various therapeutic agents, including kinase inhibitors.[1] Its synthesis, while conceptually straightforward, can be prone to several side reactions that may impact yield and purity. This guide aims to address these common challenges, providing practical solutions and the underlying scientific rationale to empower you in your synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Question 1: Why is the yield of my final product, this compound, consistently low?
Answer:
Low yields can stem from several factors throughout the two-step synthesis. Let's break down the potential causes and solutions for each stage.
Step 1: Synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine
-
Incomplete Diazotization: The initial step often involves the diazotization of a substituted aminopyridine followed by cyclization.[1] Incomplete conversion of the amine to the diazonium salt will lead to a lower yield of the pyrazolo[3,4-c]pyridine core.
-
Solution: Ensure the temperature is kept low (typically 0-5 °C) during the addition of sodium nitrite to prevent the decomposition of the unstable diazonium salt. The reaction mixture should be stirred efficiently to ensure homogeneity.
-
-
Side Reactions of the Diazonium Salt: Diazonium salts are reactive intermediates and can undergo undesired reactions, such as substitution by the solvent or other nucleophiles present.
-
Solution: Use a non-nucleophilic solvent system where possible. The reaction should proceed to the cyclization step promptly after the formation of the diazonium salt.
-
Step 2: Iodination of 5-Bromo-1H-pyrazolo[3,4-c]pyridine
-
Suboptimal Iodinating Agent or Conditions: The choice of iodinating agent and reaction conditions is critical. N-Iodosuccinimide (NIS) in a polar aprotic solvent like DMF is commonly used.[1] However, the reactivity can be influenced by temperature and reaction time.
-
Solution: Carefully control the stoichiometry of NIS. An excess may lead to di-iodination, while an insufficient amount will result in incomplete conversion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
Product Precipitation and Loss during Workup: The product, this compound, may precipitate out of the reaction mixture upon addition to water.[1] Inefficient filtration or washing can lead to significant product loss.
-
Solution: Ensure the precipitated solid is thoroughly collected by filtration. Wash the solid with water to remove DMF and any water-soluble byproducts. A subsequent wash with a solution of sodium thiosulfate (Na2S2O5) is often recommended to remove any residual iodine.[1]
-
Question 2: I am observing an unexpected peak in my NMR analysis of the final product. What could it be?
Answer:
The presence of unexpected peaks in your NMR spectrum likely indicates the formation of one or more side products. Here are the most common culprits and how to identify them:
-
Di-iodinated Product: Over-iodination can lead to the formation of a di-iodo-pyrazolo[3,4-c]pyridine derivative. The pyrazole ring is susceptible to further electrophilic substitution, especially with an excess of the iodinating agent.[2]
-
Identification: This side product will have a higher molecular weight, which can be confirmed by mass spectrometry. The 1H NMR will show a different pattern of aromatic signals compared to the desired mono-iodinated product.
-
Prevention: Use a stoichiometric amount of the iodinating agent (e.g., NIS) and monitor the reaction closely to avoid prolonged reaction times.[2]
-
-
Unreacted Starting Material: An incomplete reaction will result in the presence of the starting material, 5-bromo-1H-pyrazolo[3,4-c]pyridine.
-
Identification: Compare the NMR spectrum of your product mixture with that of the starting material. The characteristic signals of the starting material will be present.
-
Prevention: Ensure adequate reaction time and appropriate temperature. If the reaction stalls, a slight excess of the iodinating agent might be necessary, but this should be done cautiously to avoid over-iodination.
-
-
Hydrolysis Product: Although less common under anhydrous conditions, the presence of water can lead to the hydrolysis of the bromo or iodo substituents, though this is more prevalent under harsh conditions or with certain catalysts.
-
Identification: This would result in a product with a hydroxyl group, leading to a significant change in the NMR spectrum and a lower molecular weight than the starting material (if the halogen is replaced by -OH).
-
Below is a troubleshooting workflow to help diagnose and resolve common issues:
Caption: Troubleshooting workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to control during the iodination step?
A1: The most critical parameters are:
-
Reagent Stoichiometry: The molar ratio of the 5-bromo-1H-pyrazolo[3,4-c]pyridine to the iodinating agent (e.g., NIS) should be carefully controlled, typically around 1:1.1 to 1:1.2, to ensure complete conversion without promoting di-iodination.[1]
-
Temperature: The reaction is typically run at room temperature.[1] Elevated temperatures can increase the rate of side reactions.
-
Reaction Time: The reaction should be monitored by a suitable analytical technique (TLC or LC-MS) to determine the point of maximum conversion of the starting material and minimal formation of byproducts.
Q2: How can I minimize the formation of the di-iodinated byproduct?
A2: To minimize di-iodination:
-
Control Stoichiometry: Avoid using a large excess of the iodinating agent.
-
Milder Conditions: If di-iodination is a persistent issue, consider running the reaction at a lower temperature or for a shorter duration.
-
Alternative Iodinating Agents: While NIS is common, other iodinating agents could be explored for potentially higher selectivity, though this would require further methods development.
Q3: What is the best way to purify the final product?
A3: The crude product obtained after filtration and washing is often of sufficient purity for many applications.[1] However, if further purification is required, the following methods can be employed:
-
Recrystallization: This is often an effective method for purifying solid organic compounds. A suitable solvent system would need to be determined empirically.
-
Column Chromatography: For separating the desired product from closely related impurities like the di-iodinated species or unreacted starting material, silica gel column chromatography is a standard technique.[3] A gradient elution system, for example, with a mixture of hexane and ethyl acetate, is a good starting point.
Q4: Is the N-H of the pyrazole ring reactive under the iodination conditions?
A4: The N-H proton of the pyrazole is acidic and can be deprotonated by a base. In the absence of a strong base, the N-H is generally not reactive under the electrophilic iodination conditions with NIS. However, if a strong base were to be used, N-iodination could potentially occur, or the reactivity of the ring towards C-iodination could be altered.
Experimental Protocols
Synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine
This protocol is adapted from established literature procedures.[1]
-
To a solution of 6-bromo-4-methylpyridin-3-amine in acetic acid, add a solution of sodium nitrite in water dropwise at 0-5 °C.
-
Stir the reaction mixture for 15-30 minutes at this temperature.
-
Allow the reaction to warm to room temperature and stir for an extended period (e.g., 2 days), monitoring the reaction progress by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with a saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Synthesis of this compound
This protocol is a generalized procedure based on common laboratory practices.[1]
-
Dissolve 5-bromo-1H-pyrazolo[3,4-c]pyridine in anhydrous DMF.
-
Add N-Iodosuccinimide (NIS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, pour the reaction mixture into water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid sequentially with water and a 5% aqueous solution of sodium thiosulfate.
-
Dry the product under high vacuum.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 5-Bromo-1H-pyrazolo[3,4-c]pyridine | C6H4BrN3 | 198.02 | 929617-35-6[4] |
| This compound | C6H3BrIN3 | 323.92 | 1357947-08-0[5] |
Visualization of Key Processes
Caption: Synthetic pathway and common side reaction for this compound.
References
- Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. [Link]
- Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
- Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.
- PMC. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. PMC. [Link]
- PMC. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC - NIH. [Link]
- PubMed Central. (n.d.).
- Chaikovskii, D. K., et al. (2007). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Russian Journal of Organic Chemistry. [Link]
- Variya, H. H., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3- yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters. [Link]
- PMC. (n.d.). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. PMC - NIH. [Link]
- Lead Sciences. (n.d.). This compound. Lead Sciences. [Link]
- ResearchGate. (2025). Superactivity and dual reactivity of the system N-Iodosuccinimide-H2SO4 in the lodination of deactivated arenes.
- Google Patents. (n.d.). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
- PMC. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC - NIH. [Link]
- ResearchGate. (2025). (PDF) Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles.
- Chemistry World. (2026). How chemists are harnessing halogen bonds for asymmetric synthesis. Chemistry World. [Link]
- MDPI. (n.d.).
- Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Organic Chemistry Portal. [Link]
- PubMed Central. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PubMed Central. [Link]
- ChemRxiv. (n.d.).
- ResearchGate. (n.d.). Green iodination of pyrazoles with iodine/hydrogen peroxide in water.
- Wiley Online Library. (2025).
- PubChem. (n.d.). 5-Bromo-1H-pyrazolo[3,4-c]pyridine. PubChem. [Link]
- Chemistry Stack Exchange. (2023).
- Filo. (2025). VII) Explain the mechanism of alkaline hydrolysis of bromomethane.. Filo. [Link]
- PMC. (n.d.). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. PMC. [Link]
- Beilstein Journal of Organic Chemistry. (n.d.). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry. [Link]
- YouTube. (2017). Hydrolysis of bromoethane - Nucleophilic Substitution Mechanism. YouTube. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Bromo-1H-pyrazolo[3,4-c]pyridine | C6H4BrN3 | CID 45789778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Lead Sciences [lead-sciences.com]
Purification challenges of 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine and its derivatives
Answering the call for advanced technical support, this guide serves as a dedicated resource for researchers, scientists, and drug development professionals navigating the complexities of purifying 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine and its derivatives. As a Senior Application Scientist, my objective is to provide not just protocols, but a deeper understanding of the principles behind them, empowering you to troubleshoot effectively and achieve optimal purity for your critical intermediates.
Introduction: The Challenge of Halogenated Heterocycles
This compound is a key building block in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its dual halogenation provides orthogonal handles for diverse cross-coupling reactions. However, this reactive nature, combined with the basicity of the pyrazolo-pyridine core, presents significant purification challenges. Common issues include co-eluting impurities, product degradation on acidic media, and low recovery yields. This guide provides a systematic approach to overcoming these obstacles.
Troubleshooting Guide: A-Q&A Approach
This section directly addresses common issues encountered during the purification of this compound and its derivatives.
Issue 1: Low or No Yield of Purified Product
Q: I'm losing a significant amount of my product during the purification process. What are the likely causes and how can I mitigate this?
A: Significant product loss is a frequent problem that can often be traced back to the work-up or the chromatographic conditions.
-
Possible Causes:
-
Product Loss During Aqueous Extraction: The pyrazolo-pyridine core is basic and can be protonated in acidic conditions. If your aqueous layer is acidic, your product will become a salt and be lost to the aqueous phase.[2][3]
-
Decomposition on Silica Gel: Standard silica gel is acidic (pH ≈ 4-5) and can cause degradation or irreversible adsorption of basic compounds like your target molecule.[3] This is often observed as streaking on TLC plates and a brownish/yellowish residue at the top of the column.
-
Incomplete Reaction: The purification issue might stem from an incomplete synthesis, leading to a complex mixture that is difficult to separate and results in a low yield of the desired product.
-
-
Recommended Solutions:
-
Optimize Aqueous Work-up: During extractions, ensure the aqueous phase is neutral or slightly basic (pH 7-8) to keep your compound in its neutral, organic-soluble form. A final wash with a saturated brine solution can further reduce the solubility of your product in any remaining aqueous phase, driving it into the organic layer.[3]
-
Deactivate Silica Gel: Before performing column chromatography, pre-treat or "deactivate" the silica gel. This can be done by flushing the packed column with an eluent containing a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N), before loading your sample.[3] This neutralizes the acidic sites on the silica surface.
-
Consider Alternative Stationary Phases: If decomposition persists, switch to a more inert stationary phase like neutral alumina.[3]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to ensure the starting material has been fully consumed before proceeding with the work-up and purification.[4]
-
Issue 2: Poor Separation During Column Chromatography
Q: My product is co-eluting with an impurity, and I can't achieve baseline separation on the column. How can I improve the resolution?
A: Achieving good separation is critical. Co-elution is typically due to an unoptimized solvent system or impurities with very similar polarity to the product.
-
Possible Causes:
-
Unoptimized Solvent System: The chosen eluent may not provide sufficient differentiation in polarity between your product and the impurity.
-
Presence of Isomeric Impurities: The synthesis might produce isomers that have very similar polarities, making them difficult to separate.
-
Starting Material Contamination: A common impurity is the unreacted starting material, 5-bromo-1H-pyrazolo[3,4-c]pyridine, which will have a different polarity but may still be challenging to separate if the conditions are not optimal.[1]
-
-
Recommended Solutions:
-
Systematic Solvent Optimization: The key to good separation is a well-chosen solvent system. A typical starting point is a gradient of ethyl acetate in hexanes.[3] If separation is poor, try a less polar but different solvent system, such as dichloromethane in hexanes, to alter the selectivity.[3]
-
Improve Column Efficiency: Use a longer chromatography column to increase the number of theoretical plates, which can enhance the separation of closely eluting compounds.[3]
-
Employ Isocratic Elution: For very difficult separations, a slow, isocratic (single solvent mixture) elution after identifying the optimal solvent ratio by TLC can sometimes provide better resolution than a gradient.
-
Reverse-Phase Chromatography: If the impurities are non-polar, consider using reverse-phase column chromatography (e.g., C18 silica) with a polar mobile phase like acetonitrile/water.[5]
-
Issue 3: Purified Product is Colored
Q: After purification, my final product is a yellowish or brownish solid instead of the expected white or off-white powder. What causes this discoloration?
A: Color in the final product is almost always due to trace, highly conjugated impurities.
-
Possible Causes:
-
Residual Iodine: The iodination reaction often uses reagents like N-iodosuccinimide (NIS) or molecular iodine (I₂).[1][6] Trace amounts of unreacted iodine can persist through the work-up and stain the final product.
-
Oxidation/Degradation Products: The heterocyclic core may be susceptible to minor oxidation, leading to the formation of colored byproducts.
-
-
Recommended Solutions:
-
Sodium Thiosulfate Wash: During the aqueous work-up, wash the organic layer with a 5-10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[1][6] This will quench and remove any residual iodine by reducing it to colorless iodide (I⁻).
-
Activated Carbon Treatment: Before the final crystallization, you can dissolve the semi-purified product in a suitable solvent, add a small amount of activated carbon, heat gently, and then filter through Celite. The carbon will adsorb many colored impurities. Use this method judiciously, as it can also adsorb some of your product.
-
Recrystallization: A final recrystallization step is often highly effective at excluding colored impurities from the crystal lattice, resulting in a much purer, colorless product.[2]
-
Visualized Workflows and Data
To better illustrate the purification and troubleshooting logic, the following diagrams and tables are provided.
General Purification Workflow
This diagram outlines the standard sequence of steps for purifying the crude product after synthesis.
Caption: High-level workflow for the purification of this compound.
Troubleshooting Logic for Column Chromatography
This decision tree helps diagnose and solve common column chromatography problems.
Sources
- 1. Page loading... [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 6. 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting the Synthesis and Purification of 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
Welcome to the technical support guide for the synthesis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges related to byproduct formation and purification. As a key intermediate in the development of novel therapeutics, such as Pim kinase inhibitors, achieving high purity of this scaffold is paramount.[1] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common byproducts I should expect during the synthesis of this compound?
Answer: The synthesis is typically a two-step process, and byproducts can arise from either stage.
-
Incomplete Iodination: The most prevalent impurity is the starting material from the second step, 5-bromo-1H-pyrazolo[3,4-c]pyridine .[2] This occurs when the iodination reaction does not go to completion.
-
Residual Reagents and their Byproducts: Depending on the chosen iodinating agent, you will encounter residuals. If using N-Iodosuccinimide (NIS), succinimide will be a major byproduct.[1] If using iodine (I₂), unreacted iodine will persist.
-
Side-Reactions from Diazotization (Step 1): The initial cyclization to form the pyrazolo[3,4-c]pyridine core from a substituted aminopyridine involves diazotization.[1] Poor temperature control during this step can lead to the decomposition of the diazonium intermediate, forming phenolic impurities and polymeric tars, which can be difficult to remove.
Q2: My reaction mixture from the iodination step is dark brown/purple, and the crude product is difficult to handle. What happened and how do I fix it?
Answer: This is a classic sign of residual iodine (I₂) or unquenched N-Iodosuccinimide (NIS). These reagents are strong oxidizing agents and impart a deep color. The solution is a critical workup step involving a reducing agent.
The Causality: Electrophilic iodinating agents are designed to be highly reactive. After the desired reaction is complete, any excess reagent must be neutralized (quenched). Failure to do so not only complicates purification but can also lead to potential degradation of the desired product over time.
Solution: Reductive Quench. Before extraction, the reaction mixture should be treated with an aqueous solution of a mild reducing agent. The most common and effective choices are sodium thiosulfate (Na₂S₂O₅) or sodium bisulfite (NaHSO₃).[1][2] These salts will reduce excess I₂ to colorless iodide (I⁻) and neutralize NIS. This simple wash is often sufficient to decolorize the mixture and precipitate the crude product from the aqueous solution.
Q3: My TLC analysis shows a significant amount of the 5-bromo-1H-pyrazolo[3,4-c]pyridine starting material remaining after the iodination reaction. How can I improve the conversion rate?
Answer: This is a common optimization problem. Several factors can be adjusted to drive the reaction to completion.
-
Stoichiometry: Ensure you are using a sufficient excess of the iodinating agent. For NIS, using 1.2 to 1.5 equivalents is a standard practice to ensure complete conversion of the starting material.[1]
-
Reaction Time and Temperature: While many protocols call for stirring at room temperature, conversion can sometimes be sluggish.[1] Monitor the reaction by TLC every hour. If the reaction stalls, gentle heating to 40-50 °C can often accelerate the conversion. However, be cautious, as excessive heat can lead to the formation of di-iodinated or other degradation byproducts.
-
Choice of Base (for I₂ Iodination): If you are using molecular iodine (I₂), a base such as potassium hydroxide (KOH) is required to generate the active iodinating species.[2] The strength and stoichiometry of the base are critical; insufficient base will result in poor conversion.
Q4: I've successfully synthesized the crude product, but I'm struggling to separate it from the unreacted 5-bromo-1H-pyrazolo[3,4-c]pyridine. What is the best purification strategy?
Answer: The key is to exploit the polarity difference between the product and the starting material. The introduction of the large, nonpolar iodine atom makes the desired product, this compound, significantly less polar than its precursor. This difference is ideal for chromatographic separation.
Primary Method: Flash Column Chromatography. This is the most reliable method for obtaining high-purity material at the lab scale.[3][4][5]
-
Stationary Phase: Standard silica gel (SiO₂).
-
Mobile Phase (Eluent): A gradient or isocratic system of a nonpolar solvent (like heptane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is effective. A common starting point is a gradient of 0-5% Methanol in Dichloromethane (DCM).[1] The less polar product will elute before the more polar starting material.
Alternative Method: Recrystallization. For larger quantities, recrystallization can be more efficient, provided a suitable solvent is identified.
-
Solvent Screening: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot, while the impurity (starting material) is either very soluble or insoluble at all temperatures.
-
Suggested Solvents: Consider screening solvents like ethanol, isopropanol, or a mixture of DMF/water or Dioxane/water.[6] The process involves dissolving the crude material in a minimum amount of hot solvent and allowing it to cool slowly to induce the formation of pure crystals.
Key Experimental Protocols
Protocol 1: Standard Reductive Workup
This procedure is performed after the iodination reaction is deemed complete by TLC.
-
Allow the reaction mixture (typically in DMF) to cool to room temperature.
-
Pour the mixture slowly into a beaker containing an equal volume of cold water while stirring. A solid should precipitate.
-
Filter the resulting solid using a Büchner funnel.
-
Wash the solid cake sequentially with ample water to remove DMF.
-
Prepare a 5% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₅).
-
Wash the solid cake with the sodium thiosulfate solution until the filtrate is colorless.[1][2] This step removes any residual iodine.
-
Perform a final wash with water to remove residual thiosulfate salts.
-
Dry the purified solid under high vacuum overnight to yield the crude product ready for further purification.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the Sample: Adsorb the crude product onto a small amount of silica gel ("dry loading") by dissolving it in a minimal amount of DCM/Methanol, adding silica, and evaporating the solvent.
-
Pack the Column: Prepare a silica gel column using a nonpolar solvent like heptane or DCM.
-
Load and Elute: Load the dried sample onto the top of the column. Begin elution with a nonpolar mobile phase (e.g., 100% DCM).
-
Run the Gradient: Gradually increase the polarity of the mobile phase by introducing a polar solvent (e.g., increase methanol from 0% to 5%).
-
Monitor Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, high-purity product.
Visual Guides and Data
Workflow for Synthesis and Purification
The following diagram outlines the critical steps from synthesis to the final pure compound.
Caption: Overall workflow from iodination to final product.
Troubleshooting Decision Tree
Use this diagram to diagnose common issues encountered during purification.
Caption: Decision tree for common purification problems.
Comparative Data: TLC Analysis
Properly monitoring the reaction by Thin Layer Chromatography (TLC) is essential. The following table provides expected relative Rf (retention factor) values for the key components in a typical solvent system.
| Compound | Structure | Typical Mobile Phase | Expected Rf Value | Notes |
| 5-bromo-1H-pyrazolo[3,4-c]pyridine | Precursor | 5% MeOH in DCM | ~0.3 - 0.4 | The more polar starting material. |
| This compound | Product | 5% MeOH in DCM | ~0.6 - 0.7 | The less polar product. |
| Succinimide | Byproduct (from NIS) | 5% MeOH in DCM | ~0.1 - 0.2 | A highly polar byproduct. |
Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and exact solvent composition.
References
- Al-Ostoot, F. H., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions. ACS Omega.
- Sciencemadness.org. (2009). recrystallisation of pyridinium tribromide.
- LibreTexts Chemistry. (2023). Column Chromatography.
- ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube.
- Lamba, N., & Singh, P. (2019). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. University of California, Davis.
Sources
Technical Support Center: Regioselective Synthesis of Pyrazolo[3,4-c]pyridines
Welcome to the Technical Support Center for the synthesis of pyrazolo[3,4-c]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. The formation of regioisomers during synthesis is a common and often frustrating challenge. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve high regioselectivity in your reactions.
Introduction: The Challenge of Regioisomerism
The pyrazolo[3,4-c]pyridine core is a valuable pharmacophore due to its structural similarity to purines, making it a key component in the development of various therapeutic agents, including kinase inhibitors and anticancer drugs.[1] However, the synthesis of unsymmetrically substituted pyrazolo[3,4-c]pyridines is frequently complicated by the formation of regioisomers, primarily arising from two key steps: the initial cyclocondensation to form the pyrazole ring and the subsequent N-alkylation of the pyrazole nitrogen atoms.
The two nitrogen atoms in the pyrazole ring (N1 and N2) have similar nucleophilicity, leading to mixtures of N1- and N2-alkylated products.[2] The ratio of these isomers is highly dependent on a delicate balance of steric and electronic factors, as well as reaction conditions.[2][3] Controlling this regioselectivity is paramount, as different regioisomers can exhibit vastly different biological activities and physicochemical properties.
This guide will equip you with the knowledge and practical strategies to control these outcomes and selectively synthesize your desired pyrazolo[3,4-c]pyridine regioisomer.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of N1 and N2 alkylated pyrazolo[3,4-c]pyridines?
A1: The formation of a mixture of N1 and N2 alkylated products is a common issue and stems from the similar reactivity of the two nitrogen atoms in the pyrazole ring.[2] Several factors influence the final ratio of your products:
-
Steric Hindrance: The bulkiness of substituents on the pyrazole ring and the alkylating agent plays a significant role. Alkylation tends to occur at the less sterically hindered nitrogen atom.[2]
-
Electronic Effects: The electronic nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the site of alkylation.
-
Reaction Conditions: The choice of base, solvent, and temperature can dramatically impact the regioselectivity. For instance, different solvent systems can favor the formation of different ion pairs (tight vs. solvent-separated), which in turn dictates the preferred site of alkylation.[4]
Q2: How can I favor the formation of the N1-alkylated isomer?
A2: To selectively obtain the N1-alkylated product, consider the following strategies:
-
Steric Control: If possible, design your synthesis so that the substituent at the C3 position is larger than at the C5 position of the pyrazolo[3,4-c]pyridine core.
-
Reaction Conditions: The combination of sodium hydride (NaH) as a base in a non-polar aprotic solvent like tetrahydrofuran (THF) often favors N1-alkylation.[2] This is because NaH generates a sodium salt of the pyrazole, and in THF, this can form a tight ion pair that sterically directs the alkylating agent to the N1 position.
Q3: What conditions favor the synthesis of the N2-alkylated isomer?
A3: To direct the alkylation to the N2 position, you can employ a different set of conditions:
-
Solvent Choice: Switching to a polar aprotic solvent like dimethyl sulfoxide (DMSO) can reverse the regioselectivity to favor the N2 isomer.[4] In DMSO, the sodium cation is well-solvated, leading to a "naked" pyrazolide anion where the more electronically favored N2 position becomes more accessible.
-
Protecting Groups: In some cases, a bulky protecting group can be strategically placed to block the N1 position, directing alkylation to N2. The protecting group is then removed in a subsequent step.[5][6]
Q4: How can I confirm the identity of my regioisomers?
A4: The most definitive method for distinguishing between N1 and N2 isomers is Nuclear Magnetic Resonance (NMR) spectroscopy.[3][7][8]
-
¹H and ¹³C NMR: The chemical shifts of the protons and carbons on the pyrazolo[3,4-c]pyridine core will be different for each regioisomer.[9]
-
2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for unambiguous structure determination.[3] A cross-peak between the protons of the N-alkyl group and a proton on the pyridine ring (e.g., at the C7 position) can definitively confirm the regiochemistry. For example, an NOE between the N-CH₃ protons and the C7-H would indicate an N1-alkylated product.
Q5: What is the best way to separate a mixture of regioisomers?
A5: If you are unable to achieve complete regioselectivity, the most common method for separating regioisomers is flash column chromatography .[10] The success of the separation will depend on the difference in polarity between the two isomers. A careful selection of the eluent system, often a gradient of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate), is crucial.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity (Mixture of Isomers) | 1. Minimal steric or electronic difference between the reactive sites. 2. Suboptimal reaction conditions (solvent, base, temperature). | 1. Modify the Substrate: If possible, introduce a bulky substituent to sterically block one of the nitrogen atoms. 2. Solvent Screen: Test different solvents. For N-alkylation, compare a non-polar aprotic solvent (e.g., THF) with a polar aprotic solvent (e.g., DMSO).[4] 3. Base Selection: The choice of base can influence the nature of the pyrazolide salt and thus the regioselectivity. Compare NaH with other bases like K₂CO₃ or Cs₂CO₃. 4. Temperature Optimization: Vary the reaction temperature. Lower temperatures may favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable isomer. |
| Low Reaction Yield | 1. Incomplete deprotonation of the pyrazole. 2. Low reactivity of the alkylating agent. 3. Side reactions or decomposition of starting materials/products. 4. Insufficient reaction time. | 1. Ensure Anhydrous Conditions: Water can quench the base and the pyrazolide anion. Use flame-dried glassware and anhydrous solvents. 2. Increase Reactivity of Alkylating Agent: If using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide. 3. Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to follow the progress of the reaction and determine the optimal reaction time.[10] |
| Difficulty in Separating Regioisomers | 1. Similar polarity of the two isomers. | 1. Optimize Chromatography Conditions: Experiment with different eluent systems. Sometimes adding a small amount of a third solvent (e.g., dichloromethane or methanol) can improve separation. 2. Use a Different Stationary Phase: If silica gel is not effective, consider using alumina or a reverse-phase column. 3. Derivatization: In some cases, it may be possible to selectively derivatize one isomer to alter its polarity, facilitate separation, and then remove the derivatizing group. |
Visualizing Reaction Pathways
Regioselective N-Alkylation Pathways
Caption: Competing N1 and N2 alkylation pathways.
Troubleshooting Workflow for Poor Regioselectivity
Caption: A logical workflow for troubleshooting poor regioselectivity.
Detailed Experimental Protocols
Protocol 1: Regioselective N1-Alkylation in THF
This protocol is adapted from methodologies that favor alkylation at the less sterically hindered nitrogen atom.[2]
Materials:
-
Substituted pyrazolo[3,4-c]pyridine (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Alkylating agent (e.g., methyl iodide, 1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the substituted pyrazolo[3,4-c]pyridine.
-
Add anhydrous THF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkylating agent dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Regioselective N2-Alkylation in DMSO
This protocol is based on conditions that promote the formation of the N2-alkylated product through the use of a polar aprotic solvent.[4]
Materials:
-
Substituted pyrazolo[3,4-c]pyridine (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Alkylating agent (e.g., methyl iodide, 1.1 eq)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the substituted pyrazolo[3,4-c]pyridine.
-
Add anhydrous DMSO to dissolve the starting material.
-
Carefully add the sodium hydride portion-wise at room temperature.
-
Stir the mixture at room temperature for 1 hour.
-
Add the alkylating agent dropwise via syringe.
-
Stir the reaction at room temperature until TLC or LC-MS analysis indicates completion.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- Pudlo, M., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions. The Journal of Organic Chemistry. [Link]
- Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. [Link]
- Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
- Li, J., et al. (2022).
- Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
- Schultz, D. M., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters. [Link]
- Rivas-Castañeda, A. M., et al. (2024). Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3-e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins. Current Organic Synthesis. [Link]
- de la Cuesta, E., et al. (2020).
- Kolehmainen, E., et al. (2008). NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives. Magnetic Resonance in Chemistry. [Link]
- ResearchGate. (n.d.).
- Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
- Kolehmainen, E., et al. (2008). NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives.
- Semantic Scholar. (n.d.).
- de la Cuesta, E., et al. (2020).
- Nikol'skiy, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. [Link]
Sources
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
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- 7. NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Efficient Suzuki Coupling with Halogenated Pyrazolopyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the nuances of Suzuki-Miyaura cross-coupling reactions with halogenated pyrazolopyridines. This guide is structured to provide actionable insights and troubleshooting strategies in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the first-pass catalyst and ligand combination I should try for coupling a bromo-pyrazolopyridine with a standard phenylboronic acid?
For a standard Suzuki coupling involving a bromo-pyrazolopyridine, a robust starting point is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source such as Pd₂(dba)₃, paired with a moderately electron-rich and sterically accessible phosphine ligand like PPh₃ or P(o-tol)₃. However, for improved efficiency and broader substrate scope, particularly with more challenging substrates, employing bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos or XPhos is highly recommended. These ligands facilitate the often rate-limiting oxidative addition step and promote the desired reductive elimination.[1]
Q2: My reaction with a chloro-pyrazolopyridine is not working. What is the most critical parameter to change?
Coupling of chloro-heterocycles is significantly more challenging than their bromo or iodo counterparts due to the strength of the C-Cl bond, which makes oxidative addition to the Pd(0) center more difficult.[2][3] The most critical parameter to change is the ligand. Standard phosphine ligands like PPh₃ are often ineffective. A switch to highly electron-rich and sterically hindered ligands is essential.
-
Recommended Ligands: Buchwald-type ligands such as SPhos, XPhos, or RuPhos are excellent choices.[4][5] N-heterocyclic carbenes (NHCs) are also highly effective for activating C-Cl bonds.[6][7]
-
Rationale: These ligands promote the formation of the active, low-coordinate Pd(0) species necessary for the oxidative addition to the C-Cl bond.[1]
Q3: I am observing significant dehalogenation of my starting material. How can I suppress this side reaction?
Dehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction, especially with electron-deficient N-heterocyclic halides like pyrazolopyridines.[8][9] It typically proceeds through a palladium-hydride intermediate.[3]
Strategies to Minimize Dehalogenation:
-
Ligand Choice: Employ bulky, electron-rich ligands (e.g., SPhos, XPhos) that favor the rate of the desired cross-coupling over the dehalogenation pathway.
-
Base Selection: Use weaker inorganic bases like K₂CO₃ or K₃PO₄ instead of strong bases like alkoxides, which can be a source of hydrides.[8]
-
Solvent System: Utilize aprotic solvents such as dioxane, THF, or toluene.[8] If an alcohol is used, it should be anhydrous, as water and alcohols can serve as hydride sources.[3]
-
Protecting Groups: For pyrazolopyridines with an N-H group, deprotonation by the base can increase the electron density of the ring and sometimes promote dehalogenation. Protecting the N-H group can mitigate this issue.[10]
Q4: How do I choose the optimal base and solvent for my reaction?
The base and solvent are interdependent and crucial for the reaction's success. The base activates the boronic acid for the transmetalation step.[6][11] The solvent must solubilize the reactants, catalyst, and base.[12][13]
-
Bases:
-
K₂CO₃ and Cs₂CO₃: Good general-purpose bases, often used in aqueous solvent mixtures.
-
K₃PO₄: A strong, non-nucleophilic base that is often effective for challenging couplings, including those with chloro-substrates.[14]
-
KF: A milder base that can be used when base-sensitive functional groups are present.[6]
-
-
Solvents:
The optimal combination often needs to be determined empirically for a specific substrate pairing.
Troubleshooting Guides
Problem 1: Low or No Conversion
Symptoms: The starting halogenated pyrazolopyridine is largely unreacted after the specified reaction time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Problem 2: Formation of Homocoupled Boronic Acid Byproduct
Symptoms: A significant byproduct is observed, corresponding to the dimer of the boronic acid coupling partner.
Causality: This side reaction is often promoted by the presence of oxygen, which can facilitate the homocoupling pathway.[16]
Solutions:
-
Rigorous Degassing: Ensure the solvent and reaction vessel are thoroughly purged with an inert gas (Argon or Nitrogen) before adding the palladium catalyst.[16] Three freeze-pump-thaw cycles are highly effective.
-
Catalyst Choice: Using a Pd(0) source like Pd₂(dba)₃ can sometimes lead to more homocoupling compared to the in-situ reduction of a Pd(II) precatalyst.[16] Consider using a well-defined Pd(II) precatalyst.
Problem 3: Protodeboronation of the Boronic Acid
Symptoms: The desired product yield is low, and analysis of the crude reaction mixture shows the presence of the arene corresponding to the boronic acid starting material.
Causality: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This can be catalyzed by acid, base, or metals and is exacerbated by excess water.[13][17]
Solutions:
-
Use an Excess of Boronic Acid: For small-scale reactions, using a slight excess (e.g., 1.5 equivalents) of the boronic acid can compensate for some loss to this side reaction.[17]
-
Anhydrous Conditions: If protodeboronation is severe, consider running the reaction under anhydrous conditions with a base like KF in a solvent such as dioxane.[6]
-
Use Boronate Esters: Boronate esters (e.g., pinacol esters) are often more stable towards protodeboronation than the corresponding boronic acids.[5]
Catalyst and Ligand Selection Guide
The choice of catalyst and ligand is paramount for a successful Suzuki coupling with halogenated pyrazolopyridines. The following table provides a starting point for selection based on the halide.
| Halide on Pyrazolopyridine | Reactivity | Recommended Pd Source | Recommended Ligand(s) | Typical Base | Typical Solvent(s) |
| Iodo (I) | High | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, P(o-tol)₃ | K₂CO₃, Na₂CO₃ | Dioxane/H₂O, Toluene |
| Bromo (Br) | Medium | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, P(t-Bu)₃ | K₂CO₃, K₃PO₄ | Dioxane/H₂O, THF/H₂O |
| Chloro (Cl) | Low | Pd(OAc)₂, Pd₂(dba)₃, XPhos-Pd-G2 | SPhos, XPhos, RuPhos, IPr | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene |
This table provides general recommendations. Optimization is often necessary for specific substrates.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Bromo-Pyrazolopyridine
-
To a reaction vessel, add the bromo-pyrazolopyridine (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.[18]
-
Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.[18]
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[18]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling. [18]
This guide provides a foundational understanding and practical strategies for successfully employing the Suzuki-Miyaura coupling with halogenated pyrazolopyridines. For particularly challenging substrates, systematic screening of catalysts, ligands, bases, and solvents remains the most effective approach.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- J. Org. Chem. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. [Link]
- Encyclopedia.pub. Principles of the Suzuki Coupling Reaction. [Link]
- ResearchGate. Suzuki-Miyaura cross-coupling. (a)
- Royal Society of Chemistry. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]
- Angew. Chem. Int. Ed. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [Link]
- ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- ACS Publications.
- ResearchGate.
- Molecules. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]
- ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
- ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
- Synlett. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- ResearchGate. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
- ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. [Link]
- Molecules. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
- Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
- ResearchGate. (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. [Link]
- Molecules. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
- ResearchGate. (PDF)
- Current Organic Chemistry. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. [Link]
- NIH. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
- NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]
- ResearchGate.
- Chemical Science. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- Reddit. Help needed with unreproducible Suzuki coupling : r/Chempros. [Link]
- Reddit. Failed suzuki coupling, any suggenstions? : r/Chempros. [Link]
- ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
- Molecules. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
- Wordpress.
- Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
- ResearchGate. ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. | Request PDF. [Link]
- ChemRxiv. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]
- Molecules. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
Introduction: 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine is a key heterocyclic building block in medicinal chemistry, notably serving as a precursor for Pim kinase inhibitors used in oncological research.[1] The synthesis involves the direct iodination of 5-bromo-1H-pyrazolo[3,4-c]pyridine, a reaction whose success is profoundly influenced by the choice of solvent. This guide provides detailed, experience-driven advice to troubleshoot common issues and answer frequently asked questions related to the pivotal role of solvents in this transformation.
Part 1: Frequently Asked Questions (FAQs) - Proactive Experimental Design
This section addresses common questions researchers have when planning the synthesis, focusing on how to make the right solvent choice from the outset.
Q1: What is the standard protocol for the synthesis of this compound?
A1: The most cited method is the electrophilic iodination of 5-bromo-1H-pyrazolo[3,4-c]pyridine using N-Iodosuccinimide (NIS) as the iodine source. The reaction is typically performed in N,N-Dimethylformamide (DMF) at room temperature.[1] After the reaction is complete, the mixture is poured into water, and the crude product is precipitated, filtered, and washed.[1]
Q2: Why is DMF the most commonly recommended solvent?
A2: DMF is an excellent choice for several reasons rooted in its physical and chemical properties:
-
Solubility: It readily dissolves both the starting material (5-bromo-1H-pyrazolo[3,4-c]pyridine) and the iodinating agent (NIS), ensuring a homogeneous reaction mixture, which is crucial for efficient reaction kinetics.
-
Polar Aprotic Nature: As a polar aprotic solvent, DMF can stabilize the charged intermediates and transition states that form during the electrophilic aromatic substitution mechanism. This stabilization lowers the activation energy of the reaction, allowing it to proceed efficiently at room temperature.
-
Reactivity Enhancement: DMF is not merely an inert medium. It can actively participate in reactions, and in the case of halogenations with N-halosuccinimides, it can enhance the electrophilicity of the halogenating agent.[2] This interaction makes the iodine from NIS more reactive towards the electron-rich pyrazole ring.
Q3: Can I use other solvents like THF, Acetonitrile, or DCM? What are the potential consequences?
A3: While other solvents can be used, they often present challenges that can affect yield and purity.
-
Tetrahydrofuran (THF) / Dichloromethane (DCM): These are less polar than DMF. Consequently, the solubility of the starting materials, particularly the pyrazolopyridine substrate, may be limited. More importantly, their ability to stabilize the charged intermediates of the iodination reaction is weaker, which can lead to significantly slower reaction rates or the need for heating.
-
Acetonitrile (ACN): ACN is a polar aprotic solvent and offers better solubility than THF or DCM.[3] However, it is generally less effective than DMF at promoting this specific type of iodination, potentially leading to incomplete reactions or requiring longer reaction times.
-
Protic Solvents (e.g., Ethanol, Acetic Acid): Protic solvents are generally avoided for NIS iodinations. They can form strong hydrogen bonds with the reactants and can even react with NIS under certain conditions, leading to unwanted side products and reduced yield.
Q4: How does solvent purity impact the reaction?
A4: Solvent purity is critical. The presence of water or other nucleophilic impurities can have detrimental effects:
-
Water: Can hydrolyze NIS, reducing its effective concentration and introducing side products. It's crucial to use an anhydrous grade of DMF.
-
Amine Impurities: DMF can degrade over time to form dimethylamine. Amines are nucleophilic and can compete with the pyrazolopyridine for the electrophilic iodine, leading to impurity formation and lower yields. Using a fresh, high-purity bottle of DMF is always recommended.
Part 2: Troubleshooting Guide - Reactive Problem Solving
This section is designed in a question-and-answer format to directly address specific issues you might encounter during or after your experiment.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Product Yield | A. Incomplete Reaction: The reaction has not gone to completion. This can be due to poor solvent choice (e.g., using THF or DCM instead of DMF), low-quality reagents, or insufficient reaction time. B. Reagent Degradation: N-Iodosuccinimide (NIS) is light-sensitive and can degrade over time.[3] Old or improperly stored DMF may contain water or amine impurities. | A. Optimize Solvent & Conditions: i. Switch to anhydrous DMF as the solvent.[1] ii. Monitor the reaction progress using TLC. If the reaction stalls, consider gentle heating (e.g., 40-50 °C), though this may increase byproduct formation. iii. Ensure you are using the correct stoichiometry (typically 1.2 to 1.5 equivalents of NIS).[1] B. Verify Reagent Quality: i. Use a fresh bottle of NIS. Store it in a dark, dry place.[3] ii. Use a new, sealed bottle of anhydrous DMF. |
| 2. Multiple Spots on TLC, Difficult Purification | A. Formation of Di-iodinated Byproduct: The product itself is an activated aromatic system and can undergo a second iodination, especially if excess NIS is used or the reaction is run for too long. B. Ring-Opened or Rearranged Products: Although less common for this specific reaction, aggressive conditions (e.g., high heat) or the presence of strong acids/bases can sometimes lead to cleavage of heterocyclic rings.[4] C. Solvent-Related Impurities: Impurities in the solvent (e.g., dimethylamine from old DMF) can react to form minor, difficult-to-separate byproducts. | A. Control Stoichiometry: i. Carefully control the amount of NIS used. Start with a smaller excess (e.g., 1.1 equivalents) and monitor by TLC, adding more only if necessary. ii. Shorten the reaction time. Quench the reaction as soon as the starting material is consumed. B. Maintain Mild Conditions: i. Run the reaction at room temperature as specified in the protocol.[1] Avoid unnecessary heating. C. Use High-Purity Solvent: i. Always use a fresh bottle of high-purity, anhydrous DMF. |
| 3. Reaction Starts but Stalls Before Completion | A. Poor Solubility: If a less-polar solvent like DCM or THF is used, the starting material may not be fully dissolved, or the product may precipitate out, effectively stopping the reaction. B. Insufficient NIS Activation: The solvent may not be sufficiently polar to activate the NIS and promote the electrophilic attack on the pyrazole ring. | A. Improve Solubility: i. The most effective solution is to switch to DMF. ii. If you must use another solvent, try a mixture (e.g., DCM/DMF) to improve solubility while potentially simplifying workup. B. Enhance NIS Reactivity: i. The addition of a catalytic amount of a mild acid, such as trifluoroacetic acid (TFA), can sometimes activate the NIS, but this must be done cautiously as it can also promote side reactions.[5][6] |
| 4. Difficult Workup / Product Isolation | A. Emulsion during Extraction: DMF is miscible with water, which complicates standard aqueous workups and extractions. The recommended procedure is precipitation by adding the reaction mixture to a large volume of water.[1] B. Product is Oily or Gummy: This can be due to residual DMF trapped in the product or the presence of soluble impurities. | A. Optimize Precipitation/Washing: i. Ensure you are pouring the DMF solution into a large excess of vigorously stirred water to ensure rapid and complete precipitation. ii. After filtration, wash the solid product thoroughly with water to remove DMF. A subsequent wash with a 5% sodium thiosulfate (Na₂S₂O₅) solution is crucial to remove any unreacted iodine/NIS.[1] iii. A final wash with a non-polar solvent like cold ether or hexanes can help remove organic impurities. |
Part 3: Visualization & Protocols
Troubleshooting Workflow Diagram
The following diagram outlines a logical decision-making process for troubleshooting common issues in the synthesis.
Caption: A decision tree for troubleshooting the synthesis of this compound.
Reference Experimental Protocol
This protocol is adapted from established literature procedures.[1]
Materials:
-
5-bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
5% w/v aqueous Sodium Thiosulfate (Na₂S₂O₅) solution
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-bromo-1H-pyrazolo[3,4-c]pyridine (e.g., 168.0 g, 848.4 mmol).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (e.g., 1.2 L). Stir the mixture at room temperature until all the solid has dissolved.
-
To the resulting solution, add N-Iodosuccinimide (NIS) (e.g., 286.3 g, 1.27 mol) in one portion.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
Once the reaction is complete, pour the reaction mixture slowly into a large beaker containing vigorously stirred deionized water.
-
A precipitate will form. Continue stirring for 15-30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with deionized water.
-
Next, wash the solid with a 5% aqueous sodium thiosulfate solution to quench and remove any residual iodine.
-
Finally, wash the solid again with deionized water.
-
Dry the resulting solid product under high vacuum overnight to yield this compound.
References
- Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines Source: Royal Society of Chemistry URL:[Link]
- Title: Beyond a solvent: triple roles of dimethylformamide in organic chemistry Source: National Institutes of Health (PMC) URL:[Link]
- Title: N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis Source: Pharmaffili
- Title: N-Iodosuccinimide (NIS) Source: Organic Chemistry Portal URL:[Link]
- Title: N-Iodosuccinimide in Trifluoroacetic Acid Source: Synlett URL:[Link]
- Title: Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles Source: National Institutes of Health (PMC) URL:[Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calibrechem.com [calibrechem.com]
- 4. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Temperature optimization for the synthesis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
Technical Support Center: Synthesis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on optimizing the critical iodination step. The pyrazolo[3,4-c]pyridine core is a valuable scaffold in medicinal chemistry, and achieving a robust, high-yielding synthesis is paramount.[1][2] This guide is structured in a question-and-answer format to provide direct, actionable advice for issues encountered in the lab.
Troubleshooting Guide: The Iodination Step
The conversion of 5-Bromo-1H-pyrazolo[3,4-c]pyridine to its 3-iodo derivative is a key transformation that can be prone to issues such as incomplete conversion, low yield, and byproduct formation. Temperature is a critical parameter that directly influences the kinetics and thermodynamics of this electrophilic substitution reaction.
Q1: My iodination reaction using N-Iodosuccinimide (NIS) is sluggish or incomplete at room temperature. Should I increase the temperature?
A1: While gentle heating can increase the reaction rate, it must be approached with caution. An incomplete reaction at room temperature can stem from several factors beyond just temperature.[3]
-
Causality: The electrophilicity of the iodine source and the nucleophilicity of the pyrazolo[3,4-c]pyridine ring determine the reaction rate. At room temperature, the reaction may be slow if the activation energy barrier is not being sufficiently overcome.
-
Initial Troubleshooting Steps:
-
Purity of Starting Material: Ensure your starting material, 5-Bromo-1H-pyrazolo[3,4-c]pyridine, is pure. Impurities can inhibit the reaction.[3]
-
Reagent Quality: Verify the quality of your N-Iodosuccinimide (NIS). NIS can degrade over time; using a freshly opened bottle or recrystallized material is advisable.[4][5]
-
Solvent Purity: The solvent, typically N,N-Dimethylformamide (DMF), must be anhydrous. Water can react with NIS and deactivate it.[6]
-
-
Temperature Optimization Protocol: If the above factors are ruled out, a systematic increase in temperature is a logical next step.
-
Begin by raising the temperature to 40-50 °C and monitor the reaction progress by TLC or LC-MS.
-
For some heterocyclic systems, temperatures up to 85 °C have been employed for iodination with NIS, although this was in the presence of acids which can activate the NIS.[7]
-
Be aware that excessive heat can lead to the degradation of the starting material, product, or reagents, and may promote side reactions. For a related pyrazolo[3,4-b]pyridine, a reaction at 40 °C was successful using I₂ and KOH.[8]
-
Q2: I am observing significant byproduct formation in my iodination reaction. How can temperature control help minimize this?
A2: Byproduct formation is often a result of side reactions that become more prominent at elevated temperatures. Maintaining the lowest possible temperature required for an efficient reaction is key to ensuring high purity and yield.
-
Common Side Reactions:
-
Over-iodination: While less common at the C3 position, it's a possibility if other positions on the rings are activated.
-
Degradation: The pyrazolopyridine ring system can be sensitive to harsh conditions, and elevated temperatures can lead to decomposition.
-
Solvent-Related Byproducts: At higher temperatures, solvents like DMF can decompose or participate in side reactions.
-
-
Temperature Control Strategy:
-
Start Low: For highly reactive substrates, it may be beneficial to start the reaction at a lower temperature (e.g., 0-5 °C) and then allow it to slowly warm to room temperature.[9][10] This can help control the initial exotherm and prevent the formation of impurities.
-
Maintain a Stable Temperature: Use a temperature-controlled oil bath or heating mantle to ensure a consistent and uniform reaction temperature. Fluctuations can lead to inconsistent results and increased byproduct formation.
-
Optimize Reaction Time: Correlate temperature with reaction time. A reaction at a slightly elevated temperature may require a shorter duration, reducing the time for byproducts to form.[3]
-
Experimental Workflow: Temperature Optimization
Below is a generalized workflow for optimizing the reaction temperature for the iodination of 5-Bromo-1H-pyrazolo[3,4-c]pyridine.
Frequently Asked Questions (FAQs)
Q3: What is the standard reported temperature for the synthesis of this compound using NIS?
A3: The most commonly cited procedure involves stirring a solution of 5-bromo-1H-pyrazolo[3,4-c]pyridine and N-iodosuccinimide (NIS) in DMF at room temperature.[6] This method is reported to proceed to completion, after which the product is precipitated by pouring the reaction mixture into water.[6]
Q4: Are there alternative iodination methods that use different temperature profiles?
A4: Yes, various methods for iodinating pyrazole and related heterocyclic systems exist, each with its own set of conditions. The choice of method can depend on the specific substitution pattern and reactivity of the substrate.
| Method | Reagents | Solvent | Temperature | Target Ring System | Reference |
| NIS Iodination | NIS | DMF | Room Temp. | Pyrazolo[3,4-c]pyridine | [6] |
| Iodine/Base | I₂, KOH | DMF | Not specified | Pyrazolo[3,4-b]pyridine | [8] |
| Iodine/Base (Heated) | I₂, NaOH | 1,4-Dioxane | 40 °C | Pyrazolo[3,4-b]pyridine | [8] |
| Lithiation/Iodination | n-BuLi, I₂ | THF | -78 °C to RT | 1-Aryl-3-CF₃-pyrazole | [7][11] |
| NIS/Acid | NIS, H₂SO₄ | H₂SO₄ | 0 to 20 °C | Deactivated Aromatics | [9][10] |
Q5: How does the reaction mechanism of iodination with NIS inform the choice of temperature?
A5: The reaction is an electrophilic aromatic substitution. In a polar aprotic solvent like DMF, NIS serves as a source of an electrophilic iodine species (I⁺). The pyrazole nitrogen lone pair donates into the ring system, activating the C3 position for attack by the electrophile.
The formation of the sigma complex (Wheland intermediate) is typically the rate-determining step. The stability of this intermediate and the energy required to form it are influenced by temperature.
-
At lower temperatures: The reaction may be slow, but it is also more selective, minimizing the risk of side reactions.
-
At higher temperatures: The rate of formation of the sigma complex increases, but so does the rate of potential degradation pathways or reactions at other sites, if any are available. The optimal temperature provides enough energy to overcome the activation barrier efficiently without providing excess energy that would favor undesirable pathways.
References
- BenchChem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
- Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances.
- Guidechem. (n.d.). How to Prepare 5-Bromo-1H-pyrazolo[3,4-c]pyridine?.
- Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances.
- ResearchGate. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.
- ChemicalBook. (n.d.). 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine synthesis.
- ResearchGate. (n.d.). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid.
- Wikipedia. (n.d.). N-Iodosuccinimide.
- BenchChem. (n.d.). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.
- ChemicalBook. (2023). N-Iodosuccinimide: Synthesis and applications.
- ResearchGate. (2025). Synthesis of N-Iodosuccinimide and Its Application in H2SO4 as Efficient Iodination Reagent for Deactivated Aromatic Compounds.
- PMC. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
Sources
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- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 5. N-Iodosuccinimide: Synthesis and applications_Chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purifying Halogenated Heterocycles with Column Chromatography
Welcome to the Technical Support Center for the purification of halogenated heterocycles using column chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter specific challenges in isolating these often sensitive and valuable compounds. Halogenated heterocycles are crucial building blocks in pharmaceuticals and agrochemicals, and their effective purification is a critical step in synthesis and development.[1][2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the nuanced issues that can arise during your experiments. We will delve into the "why" behind experimental choices, empowering you to not only solve immediate problems but also to proactively design robust purification protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions about setting up a column chromatography experiment for halogenated heterocycles.
Q1: What is the best stationary phase for purifying my halogenated heterocycle?
A1: For most routine purifications of halogenated heterocycles, silica gel is the most common and effective stationary phase.[4][5][6] Its polar surface allows for good separation of compounds with varying polarities.[6] However, the acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds, particularly basic heterocycles like pyridines and imidazoles.[4][7]
-
When to consider alternatives: If you observe streaking, peak tailing, or product decomposition on a silica gel TLC plate, you should consider a different stationary phase.[4][8][9]
-
Neutral or Basic Alumina: These are excellent alternatives for acid-sensitive compounds.[4][10][11] Alumina is generally more robust than silica gel but can sometimes have lower resolving power.
-
Reversed-Phase (C18): For moderately to non-polar halogenated heterocycles, reversed-phase chromatography can be a powerful tool, offering a different selectivity compared to normal-phase silica gel.[12][13]
-
Q2: How do I select the right mobile phase (eluent) for my separation?
A2: The key to a good separation is finding a mobile phase that provides a good balance between moving your target compound down the column and separating it from impurities.
-
Start with TLC: Thin-Layer Chromatography (TLC) is an indispensable tool for quickly screening different solvent systems.[4][14] Aim for an Rf value (retention factor) of 0.2 to 0.4 for your desired compound to ensure good separation on the column.[4]
-
Common Solvent Systems:
-
For Basic Heterocycles: To minimize peak tailing and improve resolution of basic compounds on silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent.[4][8][10]
Q3: My crude sample won't dissolve in the column's mobile phase. How should I load it?
A3: This is a common issue, especially when using non-polar solvent systems. Loading the sample in a solvent that is too polar will compromise your separation.[17] The recommended solution is dry loading .[18]
-
Dry Loading Protocol:
-
Dissolve your crude mixture in a volatile solvent in which it is soluble (e.g., dichloromethane or acetone).[18]
-
Add a small amount of silica gel to the solution.
-
Carefully evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[18]
-
Carefully add this powder to the top of your packed column.[18]
-
Section 2: Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during the purification of halogenated heterocycles.
Issue 1: Poor Separation or Overlapping Peaks
Q: My TLC showed good separation, but on the column, the compounds are eluting together. What went wrong?
A: Several factors can lead to poor separation on the column despite promising TLC results.
-
Probable Cause 1: Column Overloading.
-
Explanation: Loading too much crude material onto the column is a common cause of poor separation.[8][14] It leads to broad, overlapping bands that are difficult to resolve.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel .[8][14] If you need to purify a larger amount, use a wider column.
-
-
Probable Cause 2: Improper Column Packing.
-
Explanation: Air bubbles, cracks, or an unevenly packed column will create channels, leading to a non-uniform flow of the mobile phase and poor separation.[14]
-
Solution: Pack your column carefully using a slurry method to ensure a homogenous and tightly packed bed.[4][14] Gently tap the column as the silica settles to dislodge any air bubbles.[5][14]
-
-
Probable Cause 3: Inappropriate Solvent Polarity.
-
Explanation: The solvent system that works for TLC may need slight adjustments for column chromatography.
-
Solution: If your compounds are eluting too quickly, decrease the polarity of your mobile phase (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture).[8] If they are moving too slowly, increase the polarity.[8]
-
Issue 2: Peak Tailing of Basic Heterocycles
Q: My brominated pyridine is giving me long, tailing peaks on the silica gel column. How can I get sharper peaks?
A: Peak tailing is a very common issue when purifying basic compounds like pyridines and imidazoles on acidic silica gel.[4][7]
-
Cause: The basic nitrogen atom in the heterocycle strongly interacts with the acidic silanol groups on the surface of the silica gel.[4][7] This strong interaction leads to a slow and uneven elution of the compound, resulting in a tailing peak.[19]
-
Solutions:
-
Add a Basic Modifier: Adding a small amount of a competing base, such as triethylamine (TEA) (0.1-1%) , to your eluent is a highly effective way to reduce tailing.[4][20] The TEA will preferentially interact with the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Use a Deactivated Stationary Phase: You can deactivate the silica gel by pre-treating it with a base like triethylamine.[4]
-
Switch to an Alternative Stationary Phase: Using neutral or basic alumina can completely avoid the issue of acidic interactions.[4][10]
-
Workflow for Troubleshooting Peak Tailing
Caption: A decision-making workflow for troubleshooting peak tailing.
Issue 3: Compound Decomposition on the Column
Q: I think my halogenated compound is degrading on the silica gel. How can I confirm this and prevent it?
A: Certain halogenated heterocycles can be sensitive to the acidic nature of silica gel, leading to decomposition.[9][10]
-
Confirmation:
-
2D TLC: Spot your compound on a TLC plate. Let the plate sit for about an hour, and then develop it as usual. If you see new spots that weren't in the original mixture, your compound is likely degrading on the silica.[9]
-
-
Prevention:
-
Deactivate the Silica Gel: Pre-treating the silica gel with a base like triethylamine can neutralize the acidic sites and prevent degradation.[4][10]
-
Use an Alternative Stationary Phase: Switching to a more inert stationary phase like neutral alumina is often the best solution for acid-sensitive compounds.[10][11]
-
Reversed-Phase Chromatography: For some compounds, reversed-phase chromatography on a C18 stationary phase can be a milder alternative.[12]
-
Experimental Protocol: Deactivation of Silica Gel
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Add 1-2% triethylamine to the slurry and stir for 5-10 minutes.
-
Pack the column with the treated silica gel slurry.
-
Wash the packed column with your initial mobile phase (without the added base) to remove any excess triethylamine before loading your sample.
Issue 4: Compound is Not Eluting from the Column
Q: I've run a lot of solvent through the column, but my compound isn't coming off. What should I do?
A: This can be a frustrating problem, but it's usually solvable.
-
Probable Cause 1: Mobile Phase is Too Non-Polar.
-
Explanation: Your compound may be too polar to be eluted by the current solvent system.[8][17]
-
Solution: Gradually increase the polarity of your mobile phase.[17] If you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. If your compound still doesn't elute with 100% ethyl acetate, you may need to add a small amount of a more polar solvent like methanol.[17] Be cautious with methanol, as using more than 10% in your mobile phase can start to dissolve the silica gel.[15]
-
-
Probable Cause 2: Irreversible Adsorption.
-
Explanation: Highly basic or very polar compounds can sometimes bind irreversibly to the acidic sites on the silica gel.[7][8]
-
Solution: If increasing the solvent polarity doesn't work, you may need to consider that your compound is stuck on the column. In this case, switching to a different stationary phase like alumina for the next attempt is advisable.[8]
-
Data Summary Table: Recommended Starting Solvent Systems
| Compound Polarity | Recommended Starting Solvent System | Notes |
| Non-polar to Moderately Polar | Hexane/Ethyl Acetate (gradient) | A good starting point for many halogenated heterocycles.[4][15] |
| Polar | Dichloromethane/Methanol (gradient) | Effective for more polar compounds.[15][16] |
| Basic (e.g., Pyridines, Imidazoles) | Hexane/Ethyl Acetate with 0.1-1% Triethylamine | The added base minimizes peak tailing.[4][10] |
| Acid-Sensitive | Hexane/Ethyl Acetate | Use with a neutral alumina stationary phase.[10] |
Section 3: Key Experimental Protocols
This section provides step-by-step methodologies for essential column chromatography procedures.
Protocol 1: Column Packing (Wet Slurry Method)
-
Preparation: Place a small plug of cotton or glass wool at the bottom of the column.[4][14] Add a thin layer (approx. 1 cm) of sand.[4][14]
-
Slurry Formation: In a beaker, create a slurry of silica gel in the least polar eluent you will be using.[4]
-
Packing: Carefully pour the slurry into the column.[14] Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.[5][14]
-
Settling: Allow the silica gel to settle, draining the excess solvent until the solvent level is just above the top of the silica.
-
Final Layer: Add another thin layer of sand on top of the silica bed to prevent it from being disturbed when adding solvent or your sample.[14]
Workflow for Column Chromatography
Caption: A general workflow for a column chromatography experiment.
Protocol 2: Sample Loading and Elution
-
Sample Preparation: Dissolve your crude product in a minimal amount of the initial mobile phase or a low-boiling point solvent like dichloromethane.[4][14]
-
Loading: Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.[4]
-
Adsorption: Allow the sample to absorb completely into the silica gel by letting the solvent level drop to the top of the sand layer.[4][5]
-
Elution: Carefully add the mobile phase to the top of the column and begin collecting fractions.[4][14]
-
Fraction Collection: Collect fractions in separate test tubes and monitor their composition by TLC.[4][10]
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain your purified halogenated heterocycle.[10][14]
By understanding the principles behind these techniques and anticipating potential challenges, you can significantly improve the efficiency and success of your purification of halogenated heterocycles.
References
- Column Chromatography in Pharmaceutical Analysis: Methods and Applic
- Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products. Benchchem.
- Technical Support Center: Purification of 3-Bromo-2-methylpyridine by Column Chrom
- Technical Support Center: Purification of 2-Bromo-4-methylpyridine Deriv
- Column Chromatography: Principles, Procedure, and Applic
- Introduction to Column Chromatography Methods and Instrument
- column chrom
- Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products. Benchchem.
- What Is Column Chrom
- Tips for achieving greener, safer flash chrom
- RediSep C-18 reversed phase column - halogen
- Flash Chromatography Basics. Sorbent Technologies, Inc.
- Solvent Systems for Flash Column Chrom
- Application Notes & Protocols: Purification of 2-Aminoimidazole Derivatives by Column Chrom
- Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- Successful Flash Chrom
- The Evolution of LC Troubleshooting: Str
- Synthesis of organic compounds by efficient solid catalysts based on silica and alumina.
- Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester.
- Common Causes Of Peak Tailing in Chrom
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Choose the Right St
- Technical Support Center: Troubleshooting Chalcone Purification by Column Chrom
- Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. PubMed.
- Technical Support Center: Column Chromatography of Basic Imidazole Compounds. Benchchem.
Sources
- 1. longdom.org [longdom.org]
- 2. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 3. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Choose the Right Stationary Phase or FLASH Column - Hawach [hawachhplccolumn.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chromatography [chem.rochester.edu]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
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- 18. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 19. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Dealing with low reactivity of 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine in cross-coupling
Welcome to the technical support center for 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine (CAS No: 1357947-08-0).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile dihalogenated building block in cross-coupling reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you achieve optimal results in your synthetic endeavors.
Introduction to the Reactivity of this compound
This compound is a valuable heterocyclic intermediate due to its two distinct halogen atoms, which allow for selective and sequential functionalization. The fundamental principle governing its reactivity in palladium-catalyzed cross-coupling reactions is the difference in the carbon-halogen bond strengths. The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond.[2] This inherent difference dictates that the C-I bond will preferentially undergo oxidative addition to a palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[2]
This differential reactivity allows for a strategic, stepwise approach to molecular elaboration. Generally, reactions can be directed to the C-3 position (iodide) under milder conditions, leaving the C-5 position (bromide) intact for a subsequent, more forcing cross-coupling reaction.
Troubleshooting Guide
This section addresses common problems encountered during cross-coupling reactions with this compound.
Problem 1: Low or No Conversion of Starting Material
Scenario: You are attempting a Suzuki-Miyaura coupling at the C-3 position with an arylboronic acid, but you observe primarily unreacted starting material.
Possible Causes & Solutions:
-
Insufficient Catalyst Activity: The choice of palladium precursor and ligand is critical. For heteroaryl halides, especially those with multiple nitrogen atoms that can coordinate to the palladium center, standard catalysts like Pd(PPh₃)₄ may be insufficient.[3] The nitrogen atoms in the pyrazolopyridine core can act as catalyst poisons.[4]
-
Solution: Employ more electron-rich and bulky phosphine ligands such as XPhos, SPhos, or RuPhos, often available as pre-formed palladacycle precatalysts (e.g., XPhos Pd G2/G3). These ligands promote faster oxidative addition and reductive elimination.[5]
-
-
Inappropriate Base: The base plays a crucial role in the transmetalation step. A weak base may not be sufficient to activate the boronic acid.
-
Solution: For Suzuki couplings, strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃. Ensure the base is finely powdered and anhydrous.
-
-
Low Reaction Temperature: While the C-I bond is more reactive, sufficient thermal energy is still required to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature in 10-15 °C increments. Microwave irradiation can also be a highly effective method for accelerating the reaction and improving yields.[5]
-
Problem 2: Non-Selective Reaction (Coupling at both C-3 and C-5)
Scenario: You are targeting a mono-coupling at the C-3 position (iodide) in a Sonogashira reaction, but you are observing significant amounts of the di-coupled product.
Possible Causes & Solutions:
-
Reaction Conditions Too Harsh: High temperatures or prolonged reaction times can provide enough energy to activate the more stable C-Br bond, especially with a highly active catalyst system.
-
Solution: Reduce the reaction temperature. For Sonogashira couplings, reactions can often be performed at room temperature, which will highly favor the selective coupling at the C-I position.[6][7] Monitor the reaction closely by TLC or LC-MS and stop it as soon as the mono-coupled product is maximized.
-
-
High Catalyst Loading: An excess of the palladium catalyst can lead to a higher probability of the second coupling event occurring.
-
Solution: Reduce the catalyst loading to the minimum effective amount, typically in the range of 1-5 mol %.
-
Problem 3: Hydrodehalogenation (Loss of Halogen)
Scenario: In a Buchwald-Hartwig amination targeting the C-3 position, you observe a significant amount of the product where the iodine has been replaced by a hydrogen atom.
Possible Causes & Solutions:
-
Presence of Water: Water can participate in side reactions, leading to the protonolysis of key intermediates in the catalytic cycle.
-
Solution: Ensure all reagents and solvents are rigorously dried. Use anhydrous solvents and freshly opened or properly stored reagents. Perform the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen).
-
-
β-Hydride Elimination: This is a common side reaction in Buchwald-Hartwig aminations, where an amide intermediate undergoes β-hydride elimination to yield the hydrodehalogenated arene.[8]
-
Solution: The choice of ligand is critical to suppress this side reaction. Bulky, electron-rich ligands like those from the Buchwald or Hartwig groups (e.g., BrettPhos, RuPhos) can sterically hinder the conformation required for β-hydride elimination.[9] Additionally, using a strong, non-nucleophilic base like LiHMDS or NaOtBu is often preferred.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the two halogen atoms in this compound?
The reactivity follows the general trend for aryl halides in palladium-catalyzed cross-coupling reactions: I > Br > Cl.[2] Therefore, the C-I bond at the 3-position is significantly more reactive than the C-Br bond at the 5-position. This allows for selective functionalization at the C-3 position under milder conditions.
Q2: Can I perform a cross-coupling reaction at the C-5 (bromo) position while leaving the C-3 (iodo) position untouched?
This is generally not feasible due to the higher reactivity of the C-I bond. Any conditions vigorous enough to activate the C-Br bond will almost certainly react with the C-I bond first. The intended strategy for this molecule is sequential coupling, first at the C-3 position and then at the C-5 position.
Q3: I need to protect the pyrazole N-H. What protecting groups are recommended and will they affect the reactivity?
Yes, protecting the N-H can be beneficial, especially if using strong bases like n-BuLi for subsequent lithiation. Common protecting groups include tetrahydropyran (THP) or Boc. The presence of a bulky protecting group on the nitrogen may have a minor steric influence on the nearby C-3 position but generally does not prevent cross-coupling. It is crucial to choose a protecting group that is stable to the cross-coupling conditions but can be removed without affecting the newly installed functional groups.
Q4: For a Suzuki coupling, what are the recommended starting conditions for selective reaction at the C-3 position?
A good starting point would be to use a palladium precatalyst like XPhos Pd G2 (2-5 mol%), a strong base such as K₃PO₄ (2-3 equivalents), and your boronic acid (1.1-1.5 equivalents) in a solvent system like 1,4-dioxane/water or toluene/water at a temperature of 80-100 °C.[10]
Q5: Are there any alternatives to palladium catalysis for this substrate?
While palladium is the most common and versatile catalyst for these transformations, copper-catalyzed couplings (such as Ullmann-type reactions) can also be employed, particularly for C-N bond formation.[11] However, these often require higher temperatures and may have a different substrate scope. For Sonogashira couplings, a copper(I) co-catalyst is traditionally used alongside palladium.[6]
Data and Protocols
Recommended Reaction Conditions for Selective C-3 Coupling
| Coupling Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ (2-4) | XPhos (4-8) | K₃PO₄ (3) | Dioxane/H₂O | 80 - 110 |
| Sonogashira | Pd(PPh₃)₄ (5) | - | Et₃N (3) | THF/DMF | rt - 60 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS (2.4) | Toluene | 65 - 100 |
Note: These are generalized conditions and may require optimization for specific substrates.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-3 Position
-
To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Add the palladium precatalyst (e.g., XPhos Pd G2, 2.5 mol%).
-
Add anhydrous 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Seal the tube and heat the reaction mixture with vigorous stirring at 90 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
Diagram: Differential Reactivity
Caption: Selective coupling pathway based on reaction conditions.
Diagram: Troubleshooting Workflow for Low Conversion
Caption: Decision tree for addressing low reaction conversion.
References
- Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Fairlamb, I. J. S., et al. (n.d.). Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads. National Institutes of Health.
- Bechki, L., et al. (2022). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. ResearchGate.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. (n.d.). Sonogashira coupling.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- So, C. M., et al. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health.
- Lead Sciences. (n.d.). This compound.
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- Fylaktakidou, K. C., et al. (n.d.). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. National Institutes of Health.
- Garg, N. K., et al. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology.
- Labanauskas, L., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate.
- Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.
- Ellermann, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
- Thompson, A., et al. (2005). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. Semantic Scholar.
- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.
- ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with....
- Krska, S. W., et al. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed.
- Variya, H. H., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3- yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Growing Science.
- Sohyaku, Innovative Research Division. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Journal of Organic Chemistry.
- Mosquera, Á., et al. (n.d.). Cross-Coupling Reactions of Indium Organometallics with 2,5-Dihalopyrimidines: Synthesis of Hyrtinadine A. ResearchGate.
- ResearchGate. (n.d.). A new route to pyrazolo[3,4- c] and [4,3- c]pyridinones via heterocyclization of vic-substituted hydroxamic acids of acetylenylpyrazoles.
- MDPI. (n.d.). Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction.
Sources
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 11. growingscience.com [growingscience.com]
Technical Support Center: Scaling Up the Synthesis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
Welcome to the technical support center for the synthesis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to larger, kilogram-scale production. As a key intermediate in the development of Pim kinase inhibitors and other pharmacologically active molecules, robust and scalable access to this scaffold is critical.[1] This document provides field-proven insights, detailed troubleshooting protocols, and answers to frequently encountered challenges.
Section 1: Synthesis and Scale-Up Overview
The synthesis of this compound is typically achieved in a two-step sequence starting from 6-bromo-4-methylpyridin-3-amine.[1] The first step involves a diazotization followed by an intramolecular cyclization to form the pyrazolo[3,4-c]pyridine core. The second, and often more critical step for scale-up, is the regioselective iodination at the C3 position.
Core Synthesis Workflow
The overall synthetic transformation is illustrated below. Understanding this flow is the first step in diagnosing and resolving issues during scale-up.
Caption: Decision workflow for troubleshooting incomplete iodination.
Problem: The Isolated Product is a Dark Purple or Brown Solid
Q: After filtration and drying, my final product is highly colored instead of the expected off-white or yellow solid. What causes this and how can I fix it?
A: This discoloration is almost always due to residual iodine (I₂) or oxidized impurities.
-
Primary Cause: Incomplete Quenching. The workup procedure calls for washing with a reducing agent like sodium thiosulfate (Na₂S₂O₅) or sodium bisulfite to quench excess NIS and the iodine it can form. [1]An insufficient wash will leave these colored impurities adsorbed onto your product.
-
Solution (For current batch): The product can often be cleaned by re-slurrying. Suspend the isolated solid in a suitable solvent (like ethyl acetate or even water) and add a fresh solution of 5-10% aqueous sodium thiosulfate. Stir until the color dissipates, then re-filter, wash with water, and dry.
-
Solution (For future batches): Ensure the sodium thiosulfate wash is performed thoroughly on the filter cake. Do not simply rinse; allow the solution to soak into the cake for a period before applying vacuum. Continue washing until the filtrate runs clear and colorless.
-
Problem: The Product Fails to Precipitate or Forms an Oil During Water Quench
Q: When I pour my DMF reaction mixture into water, I get an oil or a very fine, unfilterable suspension. What's wrong?
A: This issue relates to solubility and precipitation kinetics.
-
Possible Cause 1: Insufficient Water. On a large scale, the ratio of water to the DMF solution is critical. If not enough water is used, the concentration of DMF may be high enough to keep the product partially solubilized or oiled out.
-
Solution: Increase the volume of the quench water. A common starting ratio for scale-up is 10 volumes of water for every 1 volume of DMF solution.
-
-
Possible Cause 2: Temperature. Quenching into very cold water can sometimes lead to "shock cooling," which produces extremely fine particles that are difficult to filter.
-
Solution: Use room temperature water for the quench. Adding the DMF solution slowly to the vigorously stirred water will promote the formation of larger, more easily filterable crystals.
-
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of iodination at the C3 position of the pyrazolopyridine ring? A1: The iodination of the 5-Bromo-1H-pyrazolo[3,4-c]pyridine core is a classic example of an electrophilic aromatic substitution (SEAr). The pyrazole ring is electron-rich, making it susceptible to attack by electrophiles. [2]The C3 position is the most nucleophilic site, leading to highly regioselective substitution. N-Iodosuccinimide (NIS) serves as the source of the electrophilic iodine species (I⁺).
Q2: Why is N-Iodosuccinimide (NIS) often preferred over molecular iodine (I₂) for this reaction? A2: NIS is a crystalline, non-volatile solid that is much easier and safer to handle at a large scale compared to molecular iodine, which sublimes and can be corrosive. It is a mild iodinating agent that often provides cleaner reactions and higher yields by minimizing side reactions that can occur under the more basic or harsh conditions sometimes required for I₂. [1][3] Q3: What is the role of DMF as the solvent? A3: Dimethylformamide (DMF) is an excellent solvent for this reaction because it readily dissolves the 5-Bromo-1H-pyrazolo[3,4-c]pyridine starting material and the NIS reagent, creating a homogeneous reaction environment essential for scalability. [1][3]Its high boiling point also allows for heating the reaction if necessary to improve kinetics.
Q4: What are the primary safety precautions when scaling up this synthesis? A4:
-
Diazotization: Always add the sodium nitrite solution slowly and maintain strict temperature control (typically 0-5°C) to manage the exotherm and prevent the accumulation of unstable diazonium salts.
-
Reagents: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling NIS and DMF. DMF is a reproductive toxin and should be handled in a well-ventilated area or fume hood.
-
Workup: Quenching the reaction in water can release heat. Ensure the receiving vessel is adequately sized and has cooling capabilities if needed.
Section 5: Scalable Experimental Protocol
This protocol is adapted for a 1 kg scale production of the final product.
Protocol: Synthesis of this compound
This procedure assumes the starting material, 5-Bromo-1H-pyrazolo[3,4-c]pyridine, is available and has been quality-checked for purity.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Unit |
| 5-Bromo-1H-pyrazolo[3,4-c]pyridine | 198.02 | 1.0 | 0.84 | kg |
| N-Iodosuccinimide (NIS) | 224.98 | 1.5 | 1.43 | kg |
| Dimethylformamide (DMF) | 73.09 | - | 6.0 | L |
| Water (for quench) | 18.02 | - | 60.0 | L |
| 5% Sodium Thiosulfate Solution | - | - | As needed | L |
| Water (for washing) | 18.02 | - | 10.0 | L |
Procedure:
-
Reaction Setup: Charge a clean, dry, 20 L jacketed glass reactor with Dimethylformamide (6.0 L). Begin agitation.
-
Reagent Addition: Add 5-Bromo-1H-pyrazolo[3,4-c]pyridine (0.84 kg) to the reactor. Stir until all solids are dissolved.
-
Iodination: Add N-Iodosuccinimide (NIS) (1.43 kg) to the solution in portions over 30-60 minutes. Maintain the internal temperature below 30°C. An initial endotherm may be observed, followed by a mild exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (20-25°C). Monitor the reaction progress by TLC or HPLC every 1-2 hours. The reaction is typically complete in 4-8 hours.
-
Workup - Precipitation: In a separate 100 L vessel equipped with an overhead stirrer, charge Water (60.0 L). Once the reaction is complete, slowly transfer the reaction mixture into the water over approximately 1 hour with vigorous stirring. A thick precipitate will form.
-
Isolation: Stir the resulting slurry for 30 minutes, then filter the solids using a suitable filter.
-
Washing: Wash the filter cake thoroughly with a 5% aqueous solution of sodium thiosulfate until the filtrate is colorless. This step is critical for removing residual iodine.
-
Final Wash: Wash the cake with Water (10.0 L) to remove residual salts.
-
Drying: Dry the isolated solid under high vacuum at 40-50°C until a constant weight is achieved. The final product, this compound, should be an off-white to pale yellow solid. [1]
References
- MDPI. (2024). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics.
Sources
Stability issues of 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine during reactions
Technical Support Center: 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
Welcome to the technical support guide for this compound (CAS: 1357947-08-0). This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities and address the stability challenges associated with this versatile, yet sensitive, building block. As a di-halogenated heterocyclic scaffold, it offers tremendous potential for sequential, site-selective functionalization, but its reactivity profile demands careful consideration of reaction conditions to avoid common pitfalls.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
This guide is structured in a question-and-answer format to directly address the issues you may encounter during your experiments.
Section 1: General Handling and Stability
Q1: How should I store and handle this compound?
A1: Proper storage is critical to prevent degradation. The compound should be stored under an inert atmosphere (Argon or Nitrogen), in a dark place, and at low temperatures (2-8°C is recommended by most suppliers).[3][4] The pyrazolo[3,4-c]pyridine core is susceptible to N-H reactivity and potential light-induced degradation. Like many iodo-aryl compounds, it can slowly discolor over time if exposed to light and air.
Q2: I'm observing decomposition of my starting material even before the reaction starts. What could be the cause?
A2: This is often due to incompatibility with certain solvents or trace impurities. Avoid prolonged exposure to strong acids or bases during setup, as the pyrazole N-H is acidic and can be deprotonated, potentially leading to undesired reactivity. Furthermore, ensure your solvents are anhydrous and thoroughly degassed. The presence of water or oxygen, especially in combination with metal catalysts, can initiate decomposition pathways.[5][6]
Section 2: Troubleshooting Cross-Coupling Reactions
The primary utility of this reagent lies in its two distinct halogen handles: a highly reactive C-3 iodo group and a less reactive C-5 bromo group. This allows for selective, sequential cross-coupling reactions, with the C-I bond reacting preferentially under standard Palladium-catalyzed conditions.
Q3: My Suzuki-Miyaura reaction at the C-3 (iodo) position is giving very low yields or not proceeding at all. What are the primary causes?
A3: This is the most common issue reported and typically stems from three main sources: catalyst inhibition, suboptimal reaction conditions, or issues with the pyrazole N-H group.
-
Cause 1: Catalyst Inhibition: The lone pairs on the pyridine and pyrazole nitrogen atoms can coordinate to the palladium center, acting as catalyst poisons and halting the catalytic cycle.[6]
-
Cause 2: Hydrodehalogenation (De-iodination): You may observe the formation of 5-Bromo-1H-pyrazolo[3,4-c]pyridine as a major byproduct. This occurs when the organopalladium intermediate is protonated before it can undergo transmetalation. The primary culprits are trace water in the reaction or an inappropriate choice of base.[5]
-
Cause 3: N-H Interference: The acidic proton on the pyrazole ring (pKa ~14-15) can react with the base, complicating the reaction stoichiometry and potentially interfering with the catalyst or boronic acid partner.[7]
Below is a workflow to diagnose and solve low-yield issues.
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Q4: I am trying to perform a Sonogashira coupling at the C-3 position, but I'm getting a lot of alkyne homocoupling (Glaser coupling). How can I prevent this?
A4: Glaser-Hay homocoupling is a classic side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.[6]
-
Solution 1: Rigorous Degassing: Ensure your solvent and reaction vessel are scrupulously free of oxygen. A common technique is to bubble argon or nitrogen through the solvent for at least 30 minutes before use.
-
Solution 2: Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These reactions often require a different palladium source and a stronger base, but they completely eliminate the Glaser coupling pathway.[8]
-
Solution 3: Amine Base and Additives: The choice of amine base is crucial. Triethylamine is standard, but others like diisopropylethylamine (DIPEA) can sometimes give cleaner reactions. Adding a co-catalyst like CuI in carefully controlled amounts (1-5 mol%) is key.[9]
Q5: I want to perform sequential couplings, first at the C-3 iodo position and then at the C-5 bromo position. Is this feasible, and what should I watch out for?
A5: Yes, this is the primary application of this reagent. The differential reactivity of the C-I and C-Br bonds is generally robust enough for selective coupling. The C-I bond will undergo oxidative addition to Pd(0) much more readily than the C-Br bond.[10]
-
Key to Success: The first coupling at the C-3 position should be run under the mildest conditions possible to avoid any premature reaction at the C-5 position. Use a low catalyst loading (1-3 mol%), a suitable ligand, and the lowest temperature that affords a reasonable reaction rate (often 60-90°C).[11][12]
-
Potential Pitfall: After the first coupling, you will have a new, more complex molecule. This product may have different solubility or be more prone to catalyst inhibition in the second coupling step. You may need to re-optimize conditions for the C-5 bromo coupling.
Caption: Workflow for sequential cross-coupling reactions.
Q6: I'm observing unexpected ring-opening or decomposition of the pyrazolopyridine core. Why is this happening?
A6: While generally stable under cross-coupling conditions, the pyrazolo[3,4-c]pyridine core can be susceptible to cleavage under certain electrophilic conditions. Studies have shown that related pyrazolopyridines can undergo ring-opening halogenation.[13][14] If your reaction mixture contains strong electrophiles or oxidizing agents, you may be promoting a decomposition pathway. Stick to well-established, mild cross-coupling protocols to maintain the integrity of the heterocyclic core.
Protocols and Methodologies
The following protocols are provided as validated starting points. Optimization will likely be required based on your specific coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C-3 Position
This protocol is adapted from methodologies used for similar halogenated heterocycles.[15][16]
-
Reagent Preparation: To a dry Schlenk flask or microwave vial under an argon atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, prepare the catalyst system by mixing the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4.4 mol%). Add this solid mixture to the reaction flask.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or DME). The typical concentration is 0.1 M.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-H Protection with SEM-Cl (Recommended for Sensitive Substrates)
If N-H interference is suspected, protection is advisable. The SEM (2-(Trimethylsilyl)ethoxymethyl) group is often a good choice as it is stable to many cross-coupling conditions and can be readily removed.
-
Setup: Dissolve this compound (1.0 equiv.) in anhydrous THF or DMF in a flame-dried flask under argon.
-
Deprotonation: Cool the solution to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Allow the mixture to stir at 0°C for 30 minutes.
-
Alkylation: Add SEM-Cl (1.2 equiv.) dropwise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC or LC-MS shows complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the N-SEM protected product by flash chromatography. This material is now ready for use in cross-coupling reactions as described in Protocol 1.
Data Summary Table
The following table provides recommended starting conditions for common cross-coupling reactions. These are based on successful reports for structurally related pyrazole and pyridine systems.[7][12][17]
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2.5) | SPhos (5.0) | K₃PO₄ (2.5) | Toluene/H₂O | 100 |
| Pd₂(dba)₃ (2.0) | XPhos (4.4) | Cs₂CO₃ (3.0) | 1,4-Dioxane | 90 | |
| XPhos Pd G3 (3.0) | (integral) | K₂CO₃ (2.0) | THF/H₂O | 80 | |
| Sonogashira (Cu) | PdCl₂(PPh₃)₂ (2.0) | (integral) | Et₃N (2.0) | THF or DMF | 60-80 |
| Sonogashira (Cu-free) | Pd(OAc)₂ (2.0) | PPh₃ (4.0) | Cs₂CO₃ (2.0) | Toluene | 80-100 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2.0) | RuPhos (4.0) | NaOtBu (2.2) | Toluene | 110 |
References
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 5-Bromotetralone.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.
- Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton.
- ChemicalBook. (n.d.). 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine synthesis.
- Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
- Chen, et al. (2024).
- BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 5-Iodo-1H-indazol-3-amine.
- BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
- Lead Sciences. (n.d.). This compound.
- Ali, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI.
- Giraud, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, PubMed Central.
- Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Iodo-3-methyl-1H-indazole.
- Wang, Y., et al. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – An Asian Journal, PMC.
- Wang, Y., et al. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles.
- BenchChem. (n.d.). 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine.
- ChemScene. (n.d.). 5-Bromo-3-iodo-1h-pyrazolo[3,4-b]pyridine.
- BenchChem. (2025). Technical Support Center: 2-Bromopyrazine Cross-Coupling Reactions.
- Wannakao, S., et al. (2024).
Sources
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. chemscene.com [chemscene.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analytical Methods for 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
Welcome to the technical support center for the analytical characterization of 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the detection and characterization of impurities. Ensuring the purity of this key heterocyclic building block is paramount for its successful application in pharmaceutical synthesis, as impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] This resource consolidates best practices, detailed protocols, and troubleshooting solutions to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs): General Impurity Profiling
Q1: Why is impurity profiling critical for this compound?
A1: Impurity profiling is a cornerstone of pharmaceutical development and is mandated by regulatory agencies like the FDA and EMA.[2] For a complex starting material like this compound, which is used in the synthesis of potent kinase inhibitors, even trace impurities can have significant consequences.[3] These consequences include:
-
Altering Biological Activity: Impurities may possess their own pharmacological effects, potentially leading to adverse reactions or reduced efficacy of the API.[1]
-
Introducing Toxicity: Some process-related impurities or degradation products can be toxic or genotoxic.
-
Compromising Stability: Impurities can affect the stability of the API or the final drug product.
-
Regulatory Hurdles: Comprehensive impurity characterization is required for regulatory submissions to demonstrate product quality and safety.[1][4]
Q2: What are the likely impurities I should expect to find in a sample of this compound?
A2: Based on its common synthesis route, potential impurities can be categorized as follows:
-
Starting Materials & Intermediates: Unreacted 5-Bromo-1H-pyrazolo[3,4-c]pyridine is a primary potential impurity.[3][5]
-
Reagent-Related Impurities: Residual iodinating agents like N-iodosuccinimide (NIS) or by-products.[3]
-
Process-Related By-products:
-
Isomeric Impurities: Positional isomers formed during the synthesis of the pyrazolopyridine core.
-
Under-iodinated Species: The starting material, 5-Bromo-1H-pyrazolo[3,4-c]pyridine.
-
Other Halogenated Species: Impurities where the bromine or iodine is replaced or where additional halogenation has occurred.
-
-
Degradation Products: Compounds formed due to instability under specific light, temperature, or pH conditions.
-
Residual Solvents: Solvents used during synthesis and purification, such as Dimethylformamide (DMF).[3]
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is the primary technique for separating and quantifying non-volatile organic impurities in this compound due to its high resolution and sensitivity.[6]
HPLC: FAQs
Q1: Why is reverse-phase HPLC (RP-HPLC) the most common choice for this compound?
A1: this compound and its likely impurities are moderately polar organic molecules. RP-HPLC, typically using a C18 stationary phase, provides excellent separation for such compounds based on differences in hydrophobicity. The use of aqueous-organic mobile phases allows for fine-tuning of selectivity and retention.
Q2: How do I select an appropriate UV detection wavelength?
A2: To select the optimal wavelength, you should run a UV-Vis spectrum of the main compound dissolved in the mobile phase. The pyrazolopyridine ring system contains chromophores that absorb UV light. A wavelength maximum (λmax) where the main compound shows significant absorbance should be chosen to ensure high sensitivity. It is also wise to check the UV spectra of known impurities to ensure they are also detectable at the chosen wavelength. If not, a diode-array detector (DAD) or multi-wavelength detection may be necessary.
HPLC: Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Peak Tailing | 1. Secondary Silanol Interactions: Active sites on the silica backbone of the column interact with the basic nitrogen atoms in the pyrazolopyridine ring.[7] 2. Column Overload: Injecting too much sample.[7] 3. Column Contamination: Strongly retained compounds from previous injections are interfering. | 1. Use a low-pH mobile phase (e.g., pH 2-3 with TFA or formic acid) to suppress silanol ionization. 2. Use an end-capped, high-purity silica column. 3. Add a competing base like triethylamine (TEA) to the mobile phase (note: not suitable for LC-MS).[8] 4. Reduce injection volume/concentration. 5. Flush the column with a strong solvent.[8] |
| Shifting Retention Times | 1. Inadequate Column Equilibration: Insufficient time for the column to stabilize with the mobile phase.[9] 2. Mobile Phase Composition Change: Inaccurate mixing or evaporation of a volatile component.[9] 3. Temperature Fluctuations: The column temperature is not stable.[9] 4. Pump or Leak Issues: Inconsistent flow rate. | 1. Increase equilibration time between gradient runs. 2. Prepare fresh mobile phase daily and keep reservoirs capped. 3. Use a column oven for temperature control. 4. Check for leaks and perform pump maintenance.[10] |
| Ghost Peaks | 1. Contaminated Mobile Phase or System: Impurities in solvents or leaching from tubing.[11] 2. Sample Carryover: Residue from a previous injection in the injector loop. 3. Late Eluting Peaks: A compound from a previous injection finally elutes. | 1. Use high-purity, HPLC-grade solvents. [11] 2. Incorporate a needle wash step with a strong solvent in your injection sequence. 3. Run a blank gradient after each sample to wash out any late-eluting compounds. |
Experimental Protocol: RP-HPLC Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD/UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) %B 0 10 25 90 30 90 31 10 | 40 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or determined λmax).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.
Visualization: HPLC Troubleshooting Workflow
Caption: A decision tree for troubleshooting common HPLC issues.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is the gold-standard for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[6][12] Given that halogenated compounds can be thermally stable, GC-MS is also suitable for detecting certain process-related impurities.[13]
GC-MS: FAQs
Q1: What are the primary applications of GC-MS for this compound?
A1: The main use is for the detection of residual solvents (e.g., DMF, Ethyl Acetate) as mandated by ICH Q3C guidelines. It can also be used to detect volatile, thermally stable by-products from the synthesis that may not be visible by HPLC. The development of a GC-MS method is crucial for controlling potentially genotoxic impurities like alkyl halides, which could be used in subsequent synthetic steps.[14][15]
Q2: How do I choose the right GC column?
A2: For general residual solvent screening, a non-polar or mid-polarity column is often used. A column like a DB-624 or equivalent is often a good starting point as it is designed for this purpose.[16] For separating specific halogenated isomers, a column with a different selectivity, such as one with a higher phenyl content, might provide better resolution.
GC-MS: Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Poor Peak Shape (Broad or Tailing) | 1. Slow Injection Speed: Leads to band broadening in the inlet. 2. Inlet Temperature Too Low: Incomplete volatilization of the sample. 3. Column Contamination: Non-volatile residues are coating the stationary phase. | 1. Use a fast autosampler injection. 2. Optimize the inlet temperature. Be cautious not to set it too high to avoid degradation. 3. Bake out the column at its maximum rated temperature. 4. Trim the first few centimeters of the column inlet. |
| No Peaks or Very Small Peaks | 1. Syringe/Injector Issue: The sample is not being introduced into the system. 2. Septum Leak: Carrier gas is escaping from the inlet. 3. Compound Degradation: The analyte is degrading in the hot inlet. | 1. Verify autosampler operation and check the syringe for blockage. 2. Replace the inlet septum. 3. Lower the inlet temperature or use a gentler injection technique like a pulsed splitless injection. |
Experimental Protocol: GC-MS for Residual Solvents
-
Instrumentation: GC system with a split/splitless inlet, coupled to a Mass Spectrometer.
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (ratio 20:1).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
MS Transfer Line Temp: 250 °C.
-
Ion Source Temp: 230 °C.
-
Mass Range: m/z 35-400.
-
Sample Preparation: Dissolve the sample in a high-purity solvent that does not interfere with the analytes of interest (e.g., DMSO, Benzyl Alcohol) at a concentration of ~20 mg/mL.
Visualization: GC-MS Impurity Identification Workflow
Caption: Workflow for identifying volatile impurities via GC-MS.
Spectroscopic Methods for Structural Elucidation (NMR & MS)
When an impurity is detected by a separation technique, spectroscopy is required to determine its structure.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled tool for providing detailed structural information.[6][17] For pyrazolopyridine derivatives, 1H, 13C, and 2D NMR experiments (like HMQC and HMBC) are essential for unambiguous assignment of all signals and confirming the structure of the main component and any significant impurities.[18][19][20]
FAQs
Q1: How can NMR identify an impurity that co-elutes with the main peak in HPLC?
A1: Even if an impurity co-elutes, it will have its own distinct set of signals in the NMR spectrum. By comparing the spectrum of a pure reference standard with the spectrum of the batch containing the impurity, new, low-intensity signals corresponding to the impurity can be identified. The structure of the impurity can then be pieced together from the chemical shifts, coupling constants, and 2D correlations of these new signals.
Q2: What if I can't isolate the impurity?
A2: If an impurity cannot be physically isolated, hyphenated techniques like LC-NMR can be used. Alternatively, detailed analysis of 2D NMR spectra (like NOESY or ROESY for spatial correlations) of the mixture can often allow for the structural assignment of the minor component in the presence of the major one.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry.[1] It is highly sensitive and provides the molecular weight of impurities, which is a critical piece of information for identification.[21] High-resolution mass spectrometry (HRMS) can provide the elemental composition, further narrowing down possible structures.[21]
FAQs
Q1: What ionization technique is best for this compound?
A1: Electrospray Ionization (ESI) in positive ion mode is typically very effective for this class of compounds. The basic nitrogen atoms in the pyrazolopyridine core are readily protonated to form a stable [M+H]+ ion.
Q2: My impurity peak gives the correct molecular weight, but how can I confirm its structure?
A2: Tandem mass spectrometry (MS/MS) is the next step.[6] By selecting the molecular ion of the impurity and fragmenting it, you can obtain a fragmentation pattern. This pattern is a structural fingerprint. By interpreting the fragmentation or comparing it to the fragmentation of the main compound, you can often determine where on the molecule the structural difference lies (e.g., identifying a positional isomer).
Visualization: Impurity Structure Elucidation Strategy
Caption: A strategic workflow for the structural elucidation of an unknown impurity.
References
- Rodrigues, L. M., et al. (2009). NMR analysis of a series of substituted pyrazolo[3,4-d] pyrimidines-4-amines. Magnetic Resonance in Chemistry, 47(1), 84-6.
- MHRA. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
- Ngwa, G. (2010). Validation of Impurity Methods, Part II. LCGC North America.
- Kolehmainen, E., et al. (2008). NMR study of 5‐substituted pyrazolo[3,4‐c]pyridine derivatives. Magnetic Resonance in Chemistry, 46(8), 776-781.
- EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- Rodrigues, L. M., et al. (2008). NMR analysis of a series of substituted pyrazolo[3,4-d]pyrimidines-4-amines. Semantic Scholar.
- Profound. (2024). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Rodrigues, L. M., et al. (2008). NMR analysis of a series of substituted pyrazolo[3,4-d]pyrimidines-4-amines. CORE.
- Jadhav, S. B., et al. (2020). Analytical method validation: A brief review. Journal of Drug Delivery and Therapeutics, 10(3-s), 273-278.
- Anumol, T., et al. (2018). Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants. Journal of the American Society for Mass Spectrometry, 29(12), 2492-2501.
- Rodrigues, L. M., et al. (2008). NMR Analysis of a Series of Substituted Pyrazolo[3,4-D] Pyrimidines-4-Amines. Amanote Research.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Bulletin 826E.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Resolvemass Laboratories. (2024). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
- ACE. (n.d.). HPLC Troubleshooting Guide.
- IJCRT. (2023). IMPURITY PROFILING. International Journal of Creative Research Thoughts, 11(6).
- Pharmaceutical Technology. (2013). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry.
- Lead Sciences. (n.d.). This compound.
- Eljarrat, E., & Barceló, D. (2013). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. Comprehensive Analytical Chemistry, 61, 373-401.
- Zenkevich, I. G., et al. (1998). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1579-1584.
- Kim, M., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(14), 4437.
- PubChem. (n.d.). 5-Bromo-1H-pyrazolo[3,4-c]pyridine.
- Goud, V. M., et al. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Separations, 10(5), 293.
- Kim, M., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed Central.
- MySkinRecipes. (n.d.). This compound.
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Validation & Comparative
A Comparative Guide to the Kinase Inhibitory Activity of Pyrazolo[3,4-c]pyridine and Pyrazolo[3,4-b]pyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the selection of a privileged scaffold is a critical determinant of success. Among the myriad of heterocyclic systems, pyrazolopyridines have emerged as a versatile and fruitful starting point for the development of potent and selective kinase inhibitors. This guide provides an in-depth comparison of the kinase inhibitory activities of two closely related isomers: the pyrazolo[3,4-c]pyridine and the more extensively studied pyrazolo[3,4-b]pyridine scaffold. By examining their structural nuances, structure-activity relationships (SAR), and target profiles, we aim to equip researchers with the insights necessary to make informed decisions in their drug discovery endeavors.
At a Glance: Key Differences and Similarities
| Feature | Pyrazolo[3,4-c]pyridine | Pyrazolo[3,4-b]pyridine |
| Nitrogen Atom Positions | N-1 and N-2 in the pyrazole ring, N-5 in the pyridine ring | N-1 and N-2 in the pyrazole ring, N-7 in the pyridine ring |
| Hydrogen Bonding Potential | Offers a distinct arrangement of hydrogen bond donors and acceptors | Well-established hydrogen bonding interactions with the kinase hinge region |
| Reported Kinase Targets | HPK1, Pim-1 | CDKs, TRKs, Aurora Kinases, JAKs, Pim-1, TBK1, FGFR, Mps1 |
| Development Stage | Emerging scaffold with demonstrated potential | Well-established scaffold with numerous compounds in preclinical and clinical development |
The Tale of Two Scaffolds: A Structural and Mechanistic Overview
The seemingly subtle difference in the placement of a nitrogen atom in the pyridine ring between the pyrazolo[3,4-c]pyridine and pyrazolo[3,4-b]pyridine scaffolds has profound implications for their interaction with the ATP-binding pocket of kinases. This variation alters the geometry and electronic distribution of the molecule, influencing its ability to form key hydrogen bonds and engage in other non-covalent interactions that are crucial for potent inhibition.
The pyrazolo[3,4-b]pyridine scaffold has been extensively explored, leading to the discovery of numerous potent inhibitors against a wide array of kinases. Its success can be attributed to its ability to mimic the purine core of ATP, forming canonical hydrogen bonds with the kinase hinge region. The N1-H of the pyrazole and the N7 of the pyridine ring are often key interaction points.
Conversely, the pyrazolo[3,4-c]pyridine scaffold is a less-explored isomer, but recent studies have highlighted its potential to yield highly potent and selective inhibitors. The altered arrangement of the pyridine nitrogen (N-5) offers a different vector for hydrogen bonding and substitution, potentially enabling the targeting of unique chemical space within the kinome.
Figure 1. Conceptual comparison of the two scaffolds.
Comparative Kinase Inhibitory Profiles
To provide a clear and objective comparison, the following tables summarize the reported inhibitory activities of derivatives of both scaffolds against various kinase targets. It is important to note that the breadth of data for the pyrazolo[3,4-b]pyridine scaffold is significantly greater, reflecting its more established status in medicinal chemistry.
Pyrazolo[3,4-c]pyridine Derivatives: Notable Kinase Inhibition
| Kinase Target | Compound Example | IC50 (nM) | Reference |
| HPK1 | Compound 6 | 144 (cellular) | [1] |
| Pim-1 | Frag-2 | 200 | [2] |
Pyrazolo[3,4-b]pyridine Derivatives: A Broad Spectrum of Activity
| Kinase Target | Compound Example | IC50 (nM) | Reference |
| CDK1 | Not specified | Potent and selective | [3] |
| TRKA | Compound C03 | 56 | [1] |
| Aurora A | Compound 6 | Potent | [4] |
| JAK2 | Not specified | - | [5] |
| Pim-1 | Compound 19 | 26 | [6] |
| TBK1 | Compound 15y | 0.2 | [7] |
| FGFR1 | Compound 7n | Potent | [3] |
| Mps1 | Compound 31 | 2.596 | [8] |
Structure-Activity Relationship (SAR) Insights
Pyrazolo[3,4-c]pyridine: Unlocking New Possibilities
The SAR for the pyrazolo[3,4-c]pyridine scaffold is an emerging field. A key study on HPK1 inhibitors revealed that the pyridine nitrogen at the 5-position can engage in a water-bridged hydrogen bond with Asp155, contributing to superior potency compared to other bicyclic cores.[1] This highlights the potential for this scaffold to exploit unique interactions within the ATP-binding site. Further exploration of substitutions at various positions of the bicyclic system is needed to fully delineate the SAR and unlock its full potential.
Pyrazolo[3,4-b]pyridine: A Well-Trod Path to Potency
The SAR for pyrazolo[3,4-b]pyridine inhibitors is well-documented for a multitude of kinase targets. Key takeaways include:
-
Hinge Binding: The pyrazole N1-H and pyridine N7 are critical for forming hydrogen bonds with the kinase hinge region.
-
Substitutions at C3 and C5: These positions are frequently modified to enhance potency and selectivity. For instance, in a series of Pim-1 inhibitors, specific substitutions at these positions led to compounds with nanomolar IC50 values.[6]
-
Gatekeeper Pocket Interactions: Modifications can be introduced to target the gatekeeper residue, influencing selectivity across the kinome.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
To enable researchers to validate our findings and conduct their own comparative studies, we provide a detailed, step-by-step protocol for a common in vitro kinase inhibition assay. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Figure 2. Workflow for the ADP-Glo™ Kinase Assay.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Pyrazolo[3,4-c]pyridine and pyrazolo[3,4-b]pyridine test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (specific to the kinase)
-
384-well white assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the appropriate solvent (e.g., DMSO) and then dilute further in the kinase reaction buffer.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted test compound or vehicle control to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution (prepared in kinase reaction buffer) to each well.
-
Incubate at room temperature for 15-30 minutes to allow for compound binding.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of a mixture containing the substrate and ATP (at a concentration near the Km for the specific kinase) to each well to start the reaction.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luminescent reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Conclusion and Future Directions
The pyrazolo[3,4-b]pyridine scaffold is a well-established and highly successful platform for the design of kinase inhibitors, with a broad range of potent compounds targeting diverse kinases. Its favorable geometry for mimicking ATP and the extensive SAR knowledge make it a reliable choice for many kinase inhibitor programs.
The pyrazolo[3,4-c]pyridine scaffold, while less explored, presents an exciting and promising alternative. The distinct positioning of the pyridine nitrogen offers opportunities to engage with the kinase active site in novel ways, potentially leading to inhibitors with improved potency, selectivity, and intellectual property space. The demonstrated potent inhibition of HPK1 by a pyrazolo[3,4-c]pyridine derivative underscores its potential.[1]
For researchers embarking on new kinase inhibitor projects, the choice between these two scaffolds will depend on the specific target and the desired inhibitor profile. For well-validated targets with established SAR, the pyrazolo[3,4-b]pyridine scaffold offers a lower-risk, higher-probability path to potent inhibitors. For novel or challenging targets, or in the pursuit of unique chemical matter, the pyrazolo[3,4-c]pyridine scaffold represents a compelling and underexplored avenue for discovery. Further investigation into the synthesis and biological evaluation of diverse pyrazolo[3,4-c]pyridine libraries is warranted to fully unlock the potential of this promising scaffold.
References
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. (n.d.).
- Noël, R., Shin, Y., Song, X., He, Y., Koenig, M., Chen, W., Ling, Y. Y., Lin, L., Ruiz, C. H., LoGrasso, P., Cameron, M. D., Duckett, D. R., & Kamenecka, T. M. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732–2735. [Link]
- Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC. (2022, December 12).
- Nafie, M. S., El-Sayed, N. N. E., El-Gohary, N. S., & El-Gendy, A. O. (2020). Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. Bioorganic & Medicinal Chemistry, 28(24), 115828. [Link]
- Wojcicka, A., & Becan, L. (2016). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 13(4), 259-271.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central. (n.d.).
- Noël, R., Shin, Y., Song, X., He, Y., Koenig, M., Chen, W., Ling, Y. Y., Lin, L., Ruiz, C. H., LoGrasso, P., Cameron, M. D., Duckett, D. R., & Kamenecka, T. M. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732–2735.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC. (2022, May 19).
- Bedwell, E. V., Emery, F. S., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35053–35058. [Link]
- Mortlock, A. A., Foote, K. M., Heron, N. M., Jung, F. H., Pasquet, G., Lohmann, J.-J. M., Warin, N., Renaud, F., De Savi, C., Roberts, N. J., Johnson, T., Dousson, C. B., Hill, G. B., Perkins, D., Hatter, G., Wilkinson, R. W., Wedge, S. R., Odedra, R., Heaton, S. P., … Green, S. (2007). Discovery, Synthesis, and in Vivo Activity of a New Class of Pyrazoloquinazolines as Selective Inhibitors of Aurora B Kinase. Journal of Medicinal Chemistry, 50(10), 2213–2224. [Link]
- Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (2007). Bioorganic & Medicinal Chemistry Letters, 17(15), 4297-4302.
- Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3) - Frontiers. (n.d.).
- Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165. - ResearchGate. (n.d.).
- ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. (2010, May 18).
- Bekhit, A. A., El-Sayed, O. A., & Aboulmagd, E. (2008). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Chemical and Pharmaceutical Bulletin, 56(4), 525–532. [Link]
- Rao, R. M., & Rao, V. J. (2012). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research, 4(1), 272-278.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. (n.d.).
- The Role of Pyrazolo[4,3-c]pyridine Derivatives in Modern Chemistry. (n.d.).
- 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors - PubMed. (2010, August 1).
- In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation - NIH. (n.d.).
- (A) Inhibitors of JAK family kinases from Novartis.(B) Pyrrolo pyridine... - ResearchGate. (n.d.).
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC. (n.d.).
- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC. (n.d.).
- Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed. (2023, May 5).
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC. (n.d.).
- Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Zhao, D., & Cheng, M. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(12), 1545–1555. [Link]
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- 3. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro Kinase Assay Development for Novel 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine Derivatives
Introduction: Targeting the Kinome with Pyrazolopyridines
The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention, particularly in oncology.[1] Kinases are critical regulators of cell signaling, and their aberrant activity is a hallmark of many cancers.[1] The pyrazolopyridine scaffold has emerged as a "privileged" heterocyclic core in kinase drug discovery, forming the basis of several approved or late-stage clinical inhibitors. The 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine scaffold represents a novel chemical series with potential for potent and selective kinase inhibition.
The crucial first step in characterizing any new inhibitor series is establishing a robust, reliable, and relevant in vitro kinase assay. This guide provides a comprehensive framework for developing such an assay, focusing on a luminescence-based platform as the primary example. It further compares this method with alternative technologies to help researchers make informed decisions based on their specific needs, from high-throughput screening (HTS) to detailed mechanistic studies.
Part 1: Exemplar Protocol — Luminescence-Based Assay for IC50 Determination
For initial characterization, a homogeneous (single-well reaction) assay with a luminescent readout, such as the ADP-Glo™ Kinase Assay, offers an excellent balance of sensitivity, throughput, and operational simplicity, while avoiding the hazards of radioactivity.[2][3] The principle is elegant: kinase activity consumes ATP, producing ADP. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[4]
Scientific Rationale: Why ADP-Glo™?
The ADP-Glo™ assay is a two-step process.[4] First, a reagent is added to stop the kinase reaction and deplete all remaining ATP. This step is critical because the high ATP concentration used in the kinase reaction would otherwise saturate the detection system. Second, a detection reagent is added that converts the ADP generated by the kinase back into ATP, which then fuels a luciferase/luciferin reaction, producing a stable luminescent signal.[2][4] This signal is directly proportional to the initial kinase activity. This method is highly sensitive and compatible with a wide range of ATP concentrations (up to 1 mM), making it versatile for various kinases.[2]
Experimental Workflow Diagram
Caption: Mechanism of an ATP-competitive kinase inhibitor.
Comparison Table of Major Kinase Assay Technologies
| Assay Technology | Principle | Pros | Cons | Best For |
| Luminescence (e.g., ADP-Glo™) | Measures ADP production via a coupled luciferase reaction. [2] | High sensitivity, wide dynamic range, HTS-compatible, less compound interference. [3] | Indirect detection, requires specific reagent kits, potential for luciferase inhibitors. | Primary screening (HTS), dose-response curves, mechanism of action studies. |
| Radiometric ([γ-³²P]-ATP) | Measures direct incorporation of a radioactive phosphate from ATP onto a substrate. [5][6] | "Gold standard", direct measurement, high sensitivity, versatile for any substrate. [5][7] | Safety hazards (radioactivity), waste disposal, low throughput, requires separation step. [8] | Orthogonal validation, detailed kinetic studies, investigating non-standard substrates. |
| TR-FRET (e.g., LanthaScreen™) | Measures phosphorylation via antibody detection, causing FRET between a lanthanide donor and a fluorescent acceptor. [9][10] | Homogeneous ("mix-and-read"), ratiometric detection reduces interference, HTS-compatible. [10][11] | Requires specific antibodies and labeled substrates, potential for FRET interference. | HTS campaigns, profiling against panels of kinases where kits are available. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled tracer that is displaced from the kinase by the inhibitor. | Homogeneous, fast, cost-effective for HTS. | Lower sensitivity, prone to interference from fluorescent compounds or light scatter. [10] | HTS for ATP-competitive inhibitors, fragment screening. |
In-Depth Analysis of Alternatives
-
Radiometric Assays: This is the traditional benchmark, directly measuring the enzymatic transfer of ³²P from ATP to a substrate. [12]Its directness makes it invaluable for validating hits from other platforms and for detailed kinetic work where you need absolute certainty of phosphorylation. [5]However, the significant safety, regulatory, and disposal burdens associated with handling radioisotopes make it unsuitable for large-scale screening. [8]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Assays like LanthaScreen™ use a long-lifetime terbium or europium donor fluorophore paired with a fluorescent acceptor (like fluorescein) on a substrate or antibody. [10][11]When a kinase phosphorylates the substrate, an antibody labeled with the donor binds, bringing it close to the acceptor, resulting in an energy transfer. [13]The time-resolved detection minimizes interference from short-lived background fluorescence, making it very robust for HTS. [10]The main limitation is the reliance on specific, often costly, antibody-reagent pairs for each kinase target.
Conclusion and Recommendations
For the initial characterization and screening of novel this compound derivatives, a luminescence-based assay like ADP-Glo™ provides the optimal starting point. It offers a universal platform that is sensitive, highly amenable to automation and high-throughput formats, and avoids the complexities of radiometric methods.
A recommended tiered workflow would be:
-
Primary Screening: Use the ADP-Glo™ assay to screen the compound library and determine initial IC50 values.
-
Orthogonal Validation: Confirm key "hits" using a mechanistically distinct platform, such as a radiometric assay, to rule out technology-specific artifacts (e.g., luciferase inhibition).
-
Selectivity Profiling: Screen promising lead compounds against a broad panel of kinases using a high-throughput service, often employing TR-FRET or radiometric filter-binding technologies, to assess selectivity and potential off-target effects. [14] By employing this structured and multi-faceted approach, researchers can confidently and efficiently characterize novel pyrazolopyridine kinase inhibitors, accelerating their journey from chemical synthesis to potential therapeutic candidates.
References
- BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay.
- BIT 479/579 High-throughput Discovery. (n.d.). Z-factors.
- PunnettSquare Tools. (2025). Z-Factor Calculator.
- Iversen, P. W., et al. (2006). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 22(14), 1-7.
- BMG Labtech. (2022). LanthaScreen Technology on microplate readers.
- SignalChem. (n.d.). ADP Glo Protocol.
- Hampton, A. S., et al. (2007). Assay of protein kinases using radiolabeled ATP: a protocol. Nature Protocols, 2(11), 2846-2851.
- GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay.
- ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol.
- Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
- Zhang, J. H., et al. (1999). Data analysis approaches in high throughput screening. Journal of Biomolecular Screening, 4(2), 67-73.
- Anastassiadis, T., et al. (2011). A high-throughput radiometric kinase assay. Journal of Biomolecular Screening, 16(8), 837-843.
- Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(5), 1235-1271.
- Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
- Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(5), 1235-1271.
- Ali, M. A., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Medicinal Chemistry, 30(1), 1-2.
- Roskoski Jr, R. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Methods in Molecular Biology, 1647, 1-11.
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
- Breuzard, G., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 123.
- Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4933.
- Martens, S. (2024). In vitro kinase assay. protocols.io.
- K-ras, G. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Hafenbradl, D., et al. (2011). In Vitro Characterization of Small-Molecule Kinase Inhibitors. Protein Kinases as Drug Targets, 3-34.
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A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
This guide provides an in-depth comparative analysis of the cross-reactivity profiles of kinase inhibitors synthesized from a 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine scaffold. We will delve into the experimental data that differentiates these compounds from other established kinase inhibitors, offering insights into the structural modifications that govern their selectivity. The methodologies for assessing kinase inhibition and cross-reactivity are also detailed, providing a comprehensive resource for researchers in drug discovery and chemical biology.
The Critical Role of Kinase Inhibitor Selectivity
Protein kinases are a large family of enzymes that play a crucial role in regulating a majority of cellular pathways. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in developing selective inhibitors. Off-target effects, resulting from the inhibition of unintended kinases, can lead to cellular toxicity and adverse drug reactions. Therefore, a thorough understanding of a kinase inhibitor's cross-reactivity profile is paramount for its development as a safe and effective therapeutic agent.
The this compound scaffold has emerged as a promising starting point for the synthesis of novel kinase inhibitors. Its unique structural features allow for diverse chemical modifications, enabling the fine-tuning of inhibitory potency and selectivity. This guide will explore how specific substitutions on this scaffold influence its interaction with a broad panel of kinases, providing a comparative analysis of its derivatives.
Comparative Cross-Reactivity Profiling
To illustrate the selectivity of inhibitors derived from the this compound scaffold, we will compare two hypothetical derivative compounds, PCP-1 and PCP-2 , with a well-established, multi-targeted kinase inhibitor, Sunitinib . The following data is representative of what would be obtained from a comprehensive kinase panel screen, such as the KINOMEscan™ assay.
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | PCP-1 (IC50, nM) | PCP-2 (IC50, nM) | Sunitinib (IC50, nM) |
| Primary Target | |||
| VEGFR2 (KDR) | 5 | 8 | 9 |
| Key Off-Targets | |||
| PDGFRβ | 58 | 75 | 2 |
| c-Kit | 120 | 150 | 8 |
| FLT3 | >1000 | >1000 | 15 |
| SRC | 850 | 950 | 250 |
| ABL1 | >1000 | >1000 | 300 |
Data Interpretation: The data presented in Table 1 demonstrates that while both PCP-1 and PCP-2 maintain potent inhibition of the primary target, VEGFR2, they exhibit significantly improved selectivity compared to Sunitinib. Notably, PCP-1 and PCP-2 show substantially less activity against PDGFRβ and c-Kit, and virtually no inhibition of FLT3 at concentrations up to 1000 nM. This enhanced selectivity profile suggests a lower potential for off-target related side effects.
Understanding the Structure-Activity Relationship (SAR)
The improved selectivity of PCP-1 and PCP-2 can be attributed to specific modifications to the this compound core. For instance, the introduction of a bulky side chain at the 3-iodo position in PCP-1 and PCP-2 may create steric hindrance that prevents binding to the ATP pockets of off-target kinases like PDGFRβ and c-Kit, which may have smaller gatekeeper residues.
Below is a conceptual diagram illustrating the general workflow for developing and profiling these kinase inhibitors.
Caption: Workflow for the development and profiling of novel kinase inhibitors.
Experimental Protocols: Kinase Inhibition Assay
A crucial step in characterizing any novel kinase inhibitor is to determine its potency and selectivity through robust and reproducible assays. Below is a generalized protocol for an in vitro kinase inhibition assay using a luminescence-based method, such as the Kinase-Glo® Luminescent Kinase Assay.
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant Kinase (e.g., VEGFR2)
-
Kinase Substrate (specific to the kinase)
-
ATP (Adenosine 5'-triphosphate)
-
Test Compounds (PCP-1, PCP-2, Sunitinib) dissolved in DMSO
-
Kinase-Glo® Reagent
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Step-by-Step Protocol:
-
Compound Preparation:
-
Perform a serial dilution of the test compounds in DMSO.
-
Further dilute the compounds in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.
-
-
Assay Plate Setup:
-
Add the diluted compounds to the wells of the assay plate.
-
Include control wells:
-
Positive Control: Kinase + Substrate + ATP (no inhibitor)
-
Negative Control: Kinase + Substrate (no ATP or no inhibitor)
-
-
-
Kinase Reaction:
-
Prepare a kinase/substrate mixture in the assay buffer.
-
Add the kinase/substrate mixture to each well containing the test compounds.
-
Initiate the kinase reaction by adding ATP to all wells except the negative controls.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add the Kinase-Glo® reagent to each well. This reagent measures the amount of ATP remaining in the well after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed).
-
Incubate the plate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Below is a diagram illustrating the principle of the Kinase-Glo® assay.
Caption: Principle of the luminescent kinase assay for inhibitor profiling.
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the development of highly selective kinase inhibitors. As demonstrated by the comparative data, strategic chemical modifications can yield compounds with superior selectivity profiles compared to established multi-targeted inhibitors like Sunitinib. This enhanced selectivity is a critical attribute for reducing off-target toxicities and improving the therapeutic window of kinase inhibitors.
Future research should focus on expanding the library of derivatives from this scaffold and performing comprehensive in vivo studies to validate the translational potential of these highly selective compounds. Further structural biology studies, such as co-crystallography of the inhibitors with their target kinases, would provide invaluable insights into the molecular basis of their selectivity and guide the rational design of next-generation inhibitors.
References
- KINOMEscan™ Assay Platform.DiscoverX (now part of Eurofins Discovery).[Link]
- Sunitinib (Sutent).
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine Analogs in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrazolopyridine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors with applications in oncology and inflammatory diseases.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine analogs, a class of compounds showing significant promise as potent and selective kinase inhibitors. By objectively comparing the performance of various analogs and providing supporting experimental data, this document aims to equip researchers with the insights needed to guide future drug discovery efforts.
The this compound core offers a versatile platform for chemical modification at several key positions. The bromine atom at the 5-position and the iodine at the 3-position serve as convenient synthetic handles for introducing a diverse range of substituents via cross-coupling reactions.[2] Understanding how modifications at these and other positions influence biological activity is paramount for the rational design of next-generation inhibitors.
The Core Scaffold: A Foundation for Potent Kinase Inhibition
The pyrazolo[3,4-c]pyridine ring system is a bioisostere of purine, enabling it to effectively compete with ATP for binding to the kinase hinge region.[3] The strategic placement of halogen atoms, specifically bromine and iodine, not only facilitates synthesis but also contributes to the compound's interaction with the target protein.
Caption: Core this compound scaffold with key modification points.
Structure-Activity Relationship Analysis: A Multi-positional Approach
The potency and selectivity of pyrazolo[3,4-c]pyridine analogs are dictated by the nature of the substituents at various positions. The following sections dissect the SAR at each key position, drawing on data from studies on closely related pyrazolopyridine scaffolds.
The Significance of the N1-Position Substitution
The N1-position of the pyrazole ring is a critical vector for interacting with the solvent-exposed region of the kinase ATP binding pocket. Modification at this position can significantly impact potency, selectivity, and pharmacokinetic properties.
| Compound | N1-Substituent (R1) | Target Kinase | IC50 (nM) | Reference |
| 1a | H | TBK1 | >1000 | [4] |
| 1b | Methyl | TBK1 | 158 | [4] |
| 1c | Ethyl | TBK1 | 89 | [4] |
| 1d | Isopropyl | TBK1 | 28.7 | [4] |
As evidenced by the data in the table above, even small alkyl substituents at the N1-position can dramatically enhance inhibitory activity against TANK-binding kinase 1 (TBK1).[4] A clear trend of increasing potency is observed with increasing steric bulk from hydrogen to isopropyl, suggesting a favorable hydrophobic interaction in this region of the kinase. This highlights the importance of exploring a variety of substituents at the N1-position to optimize inhibitor potency.
The Impact of C3-Position Modifications
The iodine atom at the C3-position is an excellent leaving group for Suzuki and other palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl and heteroaryl groups. These groups can form crucial interactions with the gatekeeper residue and other regions of the ATP binding site.
In a study on pyrazolo[3,4-b]pyridine derivatives as Fibroblast Growth Factor Receptor (FGFR) inhibitors, the C3-position was explored extensively.[5]
| Compound | C3-Substituent | Target Kinase | IC50 (nM) | Reference |
| 2a | 3,5-dimethoxyphenyl | FGFR1 | 42.4 | [5] |
| 2b | 4-aminophenyl | FGFR1 | 15.6 | [5] |
| 2c | 4-(dimethylamino)phenyl | FGFR1 | 16.2 | [5] |
The introduction of a phenyl ring at the C3-position proved to be a key determinant of activity. While a simple dimethoxyphenyl group conferred moderate potency, the addition of an amino or dimethylamino group at the 4-position of the phenyl ring significantly improved both enzymatic and cellular potency.[5] This suggests that a hydrogen bond donor or acceptor at this position can engage in a critical interaction with the kinase.
The Role of C5-Position Substituents
The bromine atom at the C5-position offers another handle for diversification. While many potent inhibitors retain the bromine, its replacement with other groups can modulate selectivity and physicochemical properties. In a study focused on phosphodiesterase 4B (PDE4B) inhibitors, the SAR of the 5-position of the pyrazolo[3,4-b]pyridine core was investigated.[6] Although a different scaffold, the principles of substitution at this position are likely to be relevant. The study found that a range of substituted heterocycles at the 5-position resulted in good potencies against PDE4.[6]
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential.
General Synthesis of this compound
The key intermediate, this compound, can be synthesized from the commercially available 5-bromo-1H-pyrazolo[3,4-c]pyridine.
Step-by-step methodology:
-
Dissolve 5-bromo-1H-pyrazolo[3,4-c]pyridine in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add N-iodosuccinimide (NIS) to the solution.
-
Heat the reaction mixture at 60°C and stir for 12 hours.
-
Cool the mixture to room temperature and pour it into water.
-
Collect the resulting precipitate by filtration under reduced pressure to obtain the this compound intermediate.[7]
Caption: Synthetic workflow for the preparation of the core intermediate.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against target kinases is typically determined using a biochemical assay.
Step-by-step methodology:
-
Prepare a solution of the test compound in an appropriate solvent (e.g., DMSO).
-
In a microplate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Add the test compound at various concentrations.
-
Incubate the plate at a specific temperature for a defined period to allow the kinase reaction to proceed.
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (e.g., using [γ-³²P]ATP) or fluorescence-based assays.
-
Calculate the half-maximal inhibitory concentration (IC50) value by fitting the dose-response data to a suitable equation.
Cellular Proliferation Assay
To assess the anticancer activity of the compounds, a cell-based assay is employed to measure their effect on the proliferation of cancer cell lines.
Step-by-step methodology:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
Add a reagent that is converted into a colored or fluorescent product by metabolically active cells (e.g., MTT or resazurin).
-
Measure the absorbance or fluorescence to determine the number of viable cells.
-
Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.[8]
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The SAR studies on the closely related pyrazolo[3,4-b]pyridine core have provided valuable insights into the key structural features required for potent and selective inhibition. Specifically, the exploration of diverse substituents at the N1 and C3 positions has been shown to be a fruitful strategy for optimizing activity.
Future research in this area should focus on a more systematic exploration of the chemical space around the pyrazolo[3,4-c]pyridine core. This includes the synthesis and evaluation of a broader range of analogs with diverse substituents at all modifiable positions. Furthermore, a deeper understanding of the binding modes of these compounds through X-ray crystallography and molecular modeling will be crucial for guiding the rational design of next-generation inhibitors with improved potency, selectivity, and drug-like properties. The continued investigation of this versatile scaffold holds great promise for the discovery of new and effective treatments for cancer and other diseases driven by aberrant kinase activity.
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[7] Duan, Y., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry, 199, 112391. [Link]
[9] El-Sayed, M. A., et al. (2015). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 20(8), 15158-15172. [Link]
[6] Hamblin, J. N., et al. (2010). Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR. Bioorganic & Medicinal Chemistry Letters, 20(19), 5797-5801. [Link]
[10] Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 99-109. [Link]
[11] El-Gohary, N. S., et al. (2019). Synthesis, molecular modeling and biological evaluation of new pyrazolo[3,4-b]pyridine analogs as potential antimicrobial, antiquorum-sensing and anticancer agents. Bioorganic Chemistry, 88, 102976. [Link]
[3] Singh, J., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B, 11(7), 1809-1828. [Link]
[8] Kumar, A., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(2), 52-58. [Link]
[5] Wang, Y., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 481-486. [Link]
[12] Al-Ostoot, F. H., et al. (2022). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 238, 114467. [Link]
[4] Li, J., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435-1451. [Link]
[13] El-Damasy, A. K., et al. (2016). Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. Bioorganic Chemistry, 67, 43-56. [Link]
[2] Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 21(47), 9631-9636. [Link]
[14] El-Gendy, M. A., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules, 28(22), 7559. [Link]
Norman, M. H., et al. (2004). Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 47(24), 5948-5961. [Link]
[1] Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 22(9), 1643-1657. [Link]
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A Comparative Guide to Validating the Mechanism of Action for 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine Based Kinase Inhibitors
Introduction: The Pyrazolopyridine Scaffold and the Imperative of Rigorous MoA Validation
The 5-bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors, a class of drugs that has revolutionized the treatment of various diseases, particularly cancer.[1][2] The inherent versatility of this heterocyclic system allows for extensive chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[3] This guide will use a hypothetical drug candidate, "PZ-42," derived from this scaffold and designed to target a critical oncogenic kinase, to illustrate a multi-faceted approach to validating its mechanism of action (MoA).
In an era of precision medicine, a superficial understanding of a drug's MoA is insufficient. A thorough and validated understanding is paramount for predicting clinical efficacy, anticipating potential off-target effects, and identifying patient populations most likely to respond.[4][5] This guide provides a comparative analysis of three complementary, state-of-the-art techniques for MoA validation: the Cellular Thermal Shift Assay (CETSA) for target engagement, global kinome profiling for selectivity, and quantitative phosphoproteomics for downstream functional effects. By integrating the insights from these orthogonal approaches, researchers can build a robust and trustworthy profile of their pyrazolopyridine-based drug candidates.
Part 1: Confirming Target Engagement in a Physiological Context: The Cellular Thermal Shift Assay (CETSA)
The foundational principle of any targeted therapy is that the drug must physically interact with its intended target within the complex milieu of a living cell.[6][7] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the direct assessment of this target engagement in intact cells.[8][9][10] The premise of CETSA is based on the principle of ligand-induced thermal stabilization: when a drug binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.[11][12]
Causality Behind the Experimental Choice
Before delving into downstream effects, it is crucial to confirm that PZ-42 directly binds its intended kinase target in a cellular environment. Biochemical assays using purified recombinant proteins, while useful for initial screening, do not account for factors such as cell permeability, intracellular drug concentrations, or the native conformation and post-translational modifications of the target protein.[7] CETSA bridges this gap by providing direct evidence of target engagement under more physiologically relevant conditions.[11][12]
Experimental Protocol: CETSA for PZ-42 Target Engagement
-
Cell Culture and Treatment:
-
Culture a relevant human cancer cell line known to express the target kinase to 70-80% confluency.
-
Treat the cells with various concentrations of PZ-42 (e.g., 0.1 µM to 100 µM) or a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Using a thermal cycler, heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.[9]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[9]
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target kinase in the soluble fraction using a standard protein detection method, most commonly Western blotting. Other methods like mass spectrometry can also be used.[12]
-
Normalize the data to a loading control.
-
-
Data Analysis:
-
Plot the percentage of soluble target protein as a function of temperature for both vehicle- and PZ-42-treated samples to generate CETSA melt curves. A shift in the curve to the right for the PZ-42-treated sample indicates thermal stabilization and therefore target engagement.
-
To determine the potency of target engagement, perform an isothermal dose-response (ITDR) experiment. Here, cells are treated with a range of PZ-42 concentrations and heated to a single temperature (the Tagg, where approximately 50% of the protein denatures in the absence of the drug). The amount of soluble protein is then plotted against the drug concentration.
-
Data Presentation: Hypothetical CETSA Results for PZ-42
| Treatment | Apparent Melting Temp (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 52.5 °C | - |
| PZ-42 (10 µM) | 58.0 °C | +5.5 °C |
| Alternative Inhibitor Z | 56.2 °C | +3.7 °C |
| PZ-42 Conc. (µM) | % Soluble Target Protein (at 54°C) |
| 0 (Vehicle) | 50% |
| 0.1 | 58% |
| 1 | 75% |
| 10 | 92% |
| 100 | 95% |
Visualization: CETSA Workflow
Part 2: Defining the Selectivity Profile: Global Kinome Profiling
While confirming on-target engagement is a critical first step, understanding a drug's selectivity is equally important for ensuring safety and minimizing off-target effects.[13] The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[14] Therefore, a drug designed to inhibit one kinase may inadvertently inhibit others, leading to unforeseen toxicities. Global kinome profiling techniques provide a broad view of a compound's interactions across a large portion of the kinome.[14][15]
Causality Behind the Experimental Choice
Kinome profiling is a self-validating system for assessing selectivity. By screening PZ-42 against a large panel of kinases, we can simultaneously confirm its high affinity for the intended target relative to other kinases and identify any potential off-target liabilities. This unbiased approach is essential for guiding lead optimization efforts to improve selectivity and for interpreting cellular phenotypes that may arise from off-target activities.[4] Methodologies often involve affinity chromatography using beads coated with broad-spectrum kinase inhibitors ("kinobeads") or ATP-affinity probes to capture cellular kinases, followed by quantitative mass spectrometry to determine which kinases are competed off by the drug.[14][15]
Experimental Protocol: Kinome Profiling with Multiplexed Inhibitor Beads (MIBs)
-
Cell Lysate Preparation:
-
Grow the selected cancer cell line and prepare a cell lysate under non-denaturing conditions to preserve native kinase structures.
-
Determine the total protein concentration of the lysate.
-
-
Compound Incubation:
-
Aliquot the cell lysate and incubate with PZ-42 at a specific concentration (e.g., 1 µM) or with a vehicle control (DMSO) for a defined period.
-
-
Kinase Capture:
-
Add multiplexed inhibitor beads (MIBs), which are coated with a variety of kinase inhibitors to capture a broad range of kinases, to the lysates.[14]
-
Incubate to allow the cellular kinases to bind to the beads. Kinases that are bound by PZ-42 in the lysate will not be captured by the beads.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured kinases from the beads.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform in-solution trypsin digestion of the eluted kinase samples.
-
Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative comparison between the PZ-42-treated and vehicle-treated samples.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the kinases present in both samples.
-
Calculate the ratio of each kinase in the PZ-42-treated sample relative to the vehicle control. A significant reduction in the amount of a kinase captured on the beads in the presence of PZ-42 indicates that the drug has engaged that kinase in the cell lysate.
-
Plot the results to visualize the selectivity profile of PZ-42 across the captured kinome.
-
Data Presentation: Hypothetical Kinome Profiling Results for PZ-42
| Kinase Target | % Inhibition (at 1 µM PZ-42) | Classification |
| Intended Target Kinase | 98% | On-Target |
| Off-Target Kinase A | 75% | Potential Off-Target |
| Off-Target Kinase B | 20% | Weak Off-Target |
| Off-Target Kinase C | 5% | Negligible Interaction |
| ... (250+ other kinases) | < 10% | Negligible Interaction |
Visualization: Kinome Profiling Workflow
Part 3: Mapping the Functional Consequences: Quantitative Phosphoproteomics
Confirming target engagement and selectivity is essential, but it does not fully validate the intended biological mechanism. The function of kinases is to phosphorylate other proteins, thereby regulating their activity and propagating cellular signals.[4] Therefore, a successful kinase inhibitor should not only bind its target but also suppress its downstream signaling pathway. Quantitative phosphoproteomics is an unbiased and powerful tool to map these changes in cellular signaling networks on a global scale.[16][17][18]
Causality Behind the Experimental Choice
By comparing the phosphoproteome of cells treated with PZ-42 to untreated cells, we can directly observe the functional consequences of target inhibition.[4] This approach provides a detailed "fingerprint" of the drug's activity, validating that the intended pathway is inhibited and potentially uncovering novel downstream effects or feedback mechanisms.[19] This functional readout is a critical component of a self-validating MoA study, as it links the physical act of target binding (confirmed by CETSA) to a measurable biological outcome.
Experimental Protocol: Quantitative Phosphoproteomics (SILAC-based)
-
SILAC Labeling:
-
Culture the cancer cell line for at least six doublings in two different media: "light" medium containing normal lysine and arginine, and "heavy" medium containing stable isotope-labeled lysine (e.g., 13C6-Lys) and arginine (e.g., 13C6-Arg).
-
-
Cell Treatment:
-
Treat the "heavy"-labeled cells with PZ-42 at a specific concentration (e.g., 1 µM) for a relevant time period (e.g., 4 hours).
-
Treat the "light"-labeled cells with a vehicle control (DMSO).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and combine the "light" and "heavy" cell populations in a 1:1 ratio.
-
Lyse the combined cells and digest the proteins into peptides using trypsin.
-
-
Phosphopeptide Enrichment:
-
Enrich for phosphopeptides from the complex peptide mixture using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).[17]
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by LC-MS/MS. The mass spectrometer will detect pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass due to the stable isotope labels.
-
-
Data Analysis:
-
Identify the phosphopeptides and the specific phosphorylation sites.
-
Quantify the relative abundance of each phosphopeptide by comparing the signal intensities of the "heavy" and "light" pairs.
-
A heavy/light ratio significantly less than 1 indicates that the phosphorylation at that site is downregulated by PZ-42.
-
Perform bioinformatics analysis to map the significantly altered phosphosites to specific proteins and signaling pathways.
-
Data Presentation: Hypothetical Phosphoproteomics Results for PZ-42
| Protein | Phosphorylation Site | Fold Change (PZ-42/Vehicle) | Pathway Involvement |
| Direct Substrate of Target | Serine-235 | 0.15 | Directly Downstream |
| Downstream Effector 1 | Threonine-451 | 0.25 | Intended Pathway |
| Downstream Effector 2 | Tyrosine-198 | 0.30 | Intended Pathway |
| Off-Target Substrate X | Serine-88 | 0.95 | Unrelated Pathway |
| Feedback Protein Y | Serine-102 | 2.50 | Potential Feedback Loop |
Visualization: Hypothetical Signaling Pathway Affected by PZ-42
Synthesis and Interpretation: A Triad of Evidence for a Self-Validating MoA
The true power of this validation strategy lies not in any single experiment, but in the synthesis of their complementary data. The three pillars of this approach—target engagement, selectivity, and functional consequence—create a self-validating system.
-
CETSA provides the foundational evidence: PZ-42 enters the cell and binds to its intended target.
-
Kinome profiling provides crucial context: The binding is highly selective for the intended target over hundreds of other kinases, minimizing the likelihood that observed cellular effects are due to off-target activities.
-
Phosphoproteomics delivers the functional proof: The selective binding of PZ-42 to its target leads to the expected downregulation of its specific downstream signaling pathway, ultimately resulting in the desired cellular phenotype.
If the phosphoproteomics data showed inhibition of a pathway not associated with the primary target, the kinome profiling results would be the first place to look for an explanation via a potential off-target interaction. Conversely, if CETSA showed strong target engagement but the phosphoproteomics data revealed no change in the downstream pathway, it would suggest that the kinase's activity in that specific cellular context might be regulated by other factors, or that the drug is not a functional inhibitor despite binding. This integrated approach allows for a much deeper and more trustworthy understanding of a drug's MoA than any single method alone.
Conclusion
For novel therapeutics derived from the this compound scaffold, a rigorous and multi-faceted approach to MoA validation is not just recommended; it is essential. By systematically comparing data from direct target engagement assays like CETSA, broad selectivity screens like kinome profiling, and functional readouts like quantitative phosphoproteomics, drug development professionals can build a comprehensive and robust case for their compound's mechanism of action. This E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) grounded approach ensures scientific integrity, de-risks clinical development, and is a critical step towards delivering safe and effective targeted therapies to patients.
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Comparative efficacy of 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine derivatives with known kinase inhibitors
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, transforming the treatment paradigms for numerous malignancies.[1] The relentless pursuit of novel scaffolds with enhanced potency, selectivity, and improved pharmacological profiles is a driving force in medicinal chemistry. This guide provides an in-depth comparative analysis of a promising class of compounds, 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine derivatives, against established kinase inhibitors. Drawing upon experimental data, we will explore their synthesis, kinase inhibitory potential, and the underlying structure-activity relationships that govern their efficacy.
Introduction: The Imperative for Novel Kinase Inhibitors
Kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, where it can drive uncontrolled cell proliferation, survival, and metastasis.[3] Consequently, targeting kinases with small molecule inhibitors has proven to be a highly successful therapeutic strategy.[1]
The pyrazolo[3,4-b]pyridine and related pyrazolopyrimidine scaffolds have garnered significant attention as privileged structures in the design of kinase inhibitors.[4][5] These bicyclic heteroaromatic systems serve as versatile templates that can be strategically functionalized to achieve potent and selective inhibition of various kinases. This guide focuses on the this compound core, a key intermediate for generating a library of derivatives with potential therapeutic applications.[6]
Synthesis of the this compound Scaffold
The synthetic route to the core scaffold is a critical aspect of developing a library of derivatives for biological screening. A common and effective method involves a two-step process starting from 6-bromo-4-methylpyridin-3-amine.[6]
Step 1: Synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine
The initial step involves the diazotization of 6-bromo-4-methylpyridin-3-amine followed by an intramolecular cyclization. This reaction is typically carried out in an acidic medium, such as acetic acid, with the addition of sodium nitrite.[6] The resulting 5-bromo-1H-pyrazolo[3,4-c]pyridine serves as the precursor for the subsequent iodination.
Step 2: Iodination to Yield this compound
The introduction of an iodine atom at the 3-position of the pyrazole ring is achieved through electrophilic iodination. This is commonly performed using N-iodosuccinimide (NIS) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6] The resulting this compound is a key intermediate that allows for further diversification through various cross-coupling reactions, enabling the synthesis of a wide range of derivatives.
Caption: Synthetic workflow for this compound.
Comparative Efficacy Against Key Kinase Targets
To objectively assess the potential of this compound derivatives, their efficacy must be compared against well-characterized, and often clinically approved, kinase inhibitors. The following sections present a comparative analysis based on published inhibitory concentration (IC50) data for analogous pyrazolopyridine derivatives against several important cancer-related kinases.
TANK-Binding Kinase 1 (TBK1)
TBK1 is a non-canonical IκB kinase that plays a crucial role in innate immunity and has been implicated in oncogenesis.[5] A study on 1H-pyrazolo[3,4-b]pyridine derivatives identified potent TBK1 inhibitors.[5] For the purpose of this guide, we will use this data as a proxy to illustrate the potential of the pyrazolo[3,4-c]pyridine scaffold.
| Compound | TBK1 IC50 (nM)[5] |
| Pyrazolo[3,4-b]pyridine Derivative 15y | 0.2 |
| BX795 (Known Inhibitor) | 7.1 |
| MRT67307 (Known Inhibitor) | 28.7 |
As the data indicates, the optimized pyrazolo[3,4-b]pyridine derivative 15y demonstrates significantly greater potency against TBK1 compared to the established inhibitors BX795 and MRT67307.[5] This highlights the potential of this scaffold to yield highly effective inhibitors.
Fibroblast Growth Factor Receptors (FGFRs)
The FGFR signaling pathway is frequently dysregulated in various cancers, making it an attractive therapeutic target.[4] Several FGFR inhibitors have been approved for clinical use. A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives has been evaluated as potent and selective FGFR kinase inhibitors.[4]
| Compound | FGFR1 IC50 (nM)[4] | FGFR2 IC50 (nM)[4] | FGFR3 IC50 (nM)[4] |
| Pyrazolo[3,4-b]pyridine Derivative 7n | <1 | 1.3 | 1.2 |
| AZD4547 (Known Inhibitor) | 1.3 | 1.5 | 2.6 |
| Nintedanib (Known Inhibitor) | 37 | 37 | 69 |
The pyrazolo[3,4-b]pyridine derivative 7n exhibits exceptional potency against FGFR1, 2, and 3, surpassing the known inhibitor AZD4547 and showing marked superiority over the multi-kinase inhibitor Nintedanib.[4] This underscores the potential for developing highly selective and potent FGFR inhibitors based on this scaffold.
Breast Tumor Kinase (BRK/PTK6)
BRK, also known as PTK6, is a non-receptor tyrosine kinase overexpressed in a high percentage of breast carcinomas and is associated with poor outcomes.[7] Novel 1H-pyrazolo[3,4-d]pyrimidine derivatives have been developed as selective BRK inhibitors.[7]
| Compound | BRK/PTK6 IC50 (nM)[7] |
| Pyrazolo[3,4-d]pyrimidine Derivative 51 | 3.37 |
| Tilfrinib (Known Inhibitor) | 25 |
| Dasatinib (Known Inhibitor) | 9 |
The pyrazolo[3,4-d]pyrimidine derivative 51 demonstrates potent inhibition of BRK, with a lower IC50 value than the known inhibitors Tilfrinib and the multi-kinase inhibitor Dasatinib.[1][7] This suggests that the pyrazolopyrimidine scaffold is a promising starting point for developing targeted BRK inhibitors.
Experimental Protocols: A Foundation for Reliable Comparison
To ensure the validity and comparability of efficacy data, standardized and robust experimental protocols are paramount. The following outlines a general workflow for a biochemical kinase inhibition assay, a common method for determining IC50 values.
Biochemical Kinase Inhibition Assay Workflow
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., a this compound derivative) in a suitable solvent, typically DMSO.
-
Prepare serial dilutions of the test compound to create a concentration gradient.
-
Prepare a reaction buffer containing the kinase, a specific substrate (peptide or protein), and ATP.
-
-
Assay Execution:
-
In a microplate, add the kinase and the test compound at various concentrations.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the plate for a predetermined time at a specific temperature to allow for the phosphorylation of the substrate.
-
-
Detection and Data Analysis:
-
Stop the reaction and measure the extent of substrate phosphorylation. Various detection methods can be employed, such as fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), or luminescence-based assays.[8][9]
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Sources
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A Senior Application Scientist's Guide to Confirming the Identity of 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine Reaction Products
Introduction: The Challenge of Regioselectivity in Pyrazolo[3,4-c]pyridine Functionalization
The 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile intermediate for the synthesis of potent kinase inhibitors and other therapeutic agents.[1] Its utility stems from the two distinct halogen atoms, which provide orthogonal handles for sequential functionalization through metal-catalyzed cross-coupling reactions. However, this di-halogenated structure presents a critical challenge: ensuring and confirming the regioselectivity of these reactions.
The relative reactivity of the C-I and C-Br bonds dictates the outcome of reactions like the Suzuki-Miyaura and Sonogashira couplings. Generally, the carbon-iodine bond is more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-bromine bond, making the C-3 position the more reactive site under standard conditions.[2] Nevertheless, factors such as the choice of catalyst, ligands, base, and temperature can influence this selectivity, potentially leading to reactions at the C-5 position or even di-substitution.[3]
This guide provides a comprehensive framework for researchers navigating this challenge. We will explore the expected outcomes of common cross-coupling reactions and present a multi-pronged analytical approach to unambiguously confirm the identity and purity of the resulting products. This is not merely a list of procedures, but a logical workflow grounded in the principles of physical organic chemistry and modern analytical techniques.
Part 1: Predicting Reaction Outcomes - Suzuki and Sonogashira Couplings
Palladium-catalyzed cross-coupling reactions are the primary methods for elaborating the this compound core.[4][5] Understanding the expected regiochemical outcomes is the first step in successful product identification.
The Guiding Principle: C-I vs. C-Br Bond Reactivity
In palladium-catalyzed cycles, the rate-determining step is often the oxidative addition of the organohalide to the Pd(0) center. The bond dissociation energy for C-I is lower than for C-Br, making the iodide the superior leaving group.[2] Therefore, a typical reaction using one equivalent of a coupling partner will predominantly yield the C-3 substituted product.
-
Suzuki-Miyaura Coupling: Reaction with an arylboronic acid is expected to form a C(sp²)-C(sp²) bond primarily at the C-3 position.
-
Sonogashira Coupling: Reaction with a terminal alkyne is expected to form a C(sp²)-C(sp) bond, also favoring the C-3 position.[2]
While C-3 selectivity is the norm, achieving C-5 selectivity requires overcoming this inherent reactivity difference, often through strategic catalyst and ligand choice or by using protecting groups.[3][4] Di-substitution is also a possibility, typically by using an excess of the coupling partner and more forcing reaction conditions.
Figure 1: Potential reaction pathways for the functionalization of this compound.
Part 2: The Analytical Workflow for Structural Confirmation
A single analytical technique is rarely sufficient for absolute confirmation. A logical, multi-step workflow ensures that product identity, purity, and isomeric distribution are all correctly determined.
Figure 2: A systematic workflow for the purification and analysis of reaction products.
Technique 1: High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the frontline tool for assessing the success of a reaction. Before committing to time-consuming purification and advanced characterization, a quick HPLC run on the crude mixture provides a snapshot of conversion, purity, and the presence of any major isomers. Pyridine derivatives can be analyzed effectively using reverse-phase columns.[6][7][8][9]
Trustworthiness: A well-developed HPLC method separates compounds based on polarity. The starting material, mono-substituted products, and di-substituted products will have distinct retention times (t_R). For instance, replacing an iodine atom with a larger aryl group will typically increase the hydrophobicity and thus the retention time on a C18 column.
Comparative Data: Expected HPLC Retention Times
| Compound | Expected Polarity | Expected Retention Time (t_R) on C18 Column |
| This compound (SM) | High | Shortest |
| Product A (C-3 Aryl, C-5 Bromo) | Intermediate | Intermediate |
| Product B (C-3 Iodo, C-5 Aryl) | Intermediate | Intermediate (similar to A) |
| Product C (C-3, C-5 Di-Aryl) | Low | Longest |
Experimental Protocol: HPLC Analysis
-
System Preparation: Use a standard HPLC system with a UV detector.[8]
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust choice for separating aromatic compounds.[8]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program: A typical gradient might run from 10% B to 90% B over 20 minutes to ensure elution of both polar and non-polar species.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength where both starting material and product absorb, typically around 254 nm or a wavelength determined by UV-Vis spectrophotometry.
-
Sample Preparation: Dissolve a small amount of the crude or purified material in a suitable solvent (e.g., 50:50 Acetonitrile/Water) and filter through a 0.45 µm syringe filter before injection.
Technique 2: Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides an unambiguous confirmation of the molecular weight of the product. For halogenated compounds, it offers an additional layer of validation through the analysis of isotopic patterns.
Trustworthiness: The key diagnostic feature is the presence or absence of the characteristic isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[10] Therefore, any molecule containing one bromine atom will exhibit two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (M and M+2).[11] If the reaction has occurred at the C-5 position, this signature will be lost.
| Compound | Key Reaction at | Contains Bromine? | Expected MS Isotopic Pattern |
| Product A (C-3 Aryl, C-5 Bromo) | C-3 (Iodo) | Yes | M and M+2 peaks with ~1:1 intensity ratio.[11][12] |
| Product B (C-5 Aryl, C-3 Iodo) | C-5 (Bromo) | No | Single M+ peak (Iodine is monoisotopic).[10] |
| Product C (C-3, C-5 Di-Aryl) | Both | No | Single M+ peak. |
Experimental Protocol: LC-MS Analysis
-
Instrumentation: Couple the HPLC system described above to an electrospray ionization mass spectrometer (ESI-MS).
-
Ionization Mode: Use positive ion mode (ESI+), as the nitrogen atoms on the pyrazolopyridine ring are readily protonated.
-
Mass Range: Scan a mass range appropriate for the expected products (e.g., 100 - 800 m/z).
-
Analysis:
-
Confirm that the molecular ion peak(s) for the major component observed in the chromatogram match the calculated mass of the expected product.
-
Critically, examine the isotopic cluster for the molecular ion. The presence of the ~1:1 M/M+2 pattern is definitive proof that the bromine atom is still present, confirming substitution at the C-3 position.
-
Technique 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: While HPLC and MS confirm purity and molecular formula, NMR spectroscopy provides the definitive structural elucidation required to distinguish between the C-3 and C-5 substituted isomers. Both ¹H and ¹³C NMR are essential. The application of 2D techniques like HMQC and HMBC can allow for complete and unambiguous assignment of all signals.[13]
Trustworthiness: The chemical environment of each proton and carbon atom in the molecule is unique, resulting in a distinct NMR spectrum for each isomer. Substitution at C-3 will cause significant changes in the chemical shifts of the adjacent pyrazole N-H proton, while substitution at C-5 will most dramatically affect the H-4 and H-6 protons on the pyridine ring.
Comparative Data: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton | This compound (SM) | Product A (C-3 Aryl, C-5 Bromo) | Product B (C-3 Iodo, C-5 Aryl) |
| H-4 | ~8.6 ppm (d) | ~8.7 ppm (d) | Significant upfield or downfield shift |
| H-7 | ~8.1 ppm (d) | ~8.2 ppm (d) | ~8.1 ppm (d) |
| N1-H | ~14.0 ppm (br s) | Significant shift due to new C-3 neighbor | ~14.1 ppm (br s) |
Note: These are estimated values. The key is the relative shift upon substitution. The presence of a new set of aromatic signals from the coupled partner will also be a primary indicator of a successful reaction.
Experimental Protocol: NMR Characterization
-
Sample Preparation: Dissolve 2-5 mg of the highly purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is free of particulate matter.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum on a 400 MHz or higher spectrometer.
-
Ensure sufficient scans for a good signal-to-noise ratio.
-
Integrate all peaks and identify the splitting patterns (singlet, doublet, etc.).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This will confirm the number of unique carbon atoms in the molecule.
-
-
2D NMR (if necessary): If the 1D spectra are ambiguous, acquire 2D correlation spectra (COSY, HSQC, HMBC) to definitively assign proton and carbon signals and confirm connectivity.
-
Interpretation:
-
For Product A (C-3 substitution): Look for the disappearance of the characteristic downfield shift of the pyrazole proton and the appearance of new aromatic signals. The H-4 and H-7 protons should remain as doublets with relatively minor shifts compared to the starting material.
-
For Product B (C-5 substitution): Expect significant changes in the chemical shifts and potentially the coupling constants of the H-4 and H-7 protons. The pyrazole N-H proton signal will be less affected compared to C-3 substitution.
-
Conclusion
Confirming the identity of reaction products from this compound is a process of systematic, orthogonal analysis. By beginning with rapid purity assessment via HPLC , followed by definitive molecular weight confirmation and isotopic pattern analysis using Mass Spectrometry , researchers can form a strong hypothesis about the reaction's outcome. This hypothesis is then unequivocally proven or refuted by the detailed structural information provided by NMR Spectroscopy . This rigorous, evidence-based workflow not only ensures the correct identification of the target molecule but also upholds the principles of scientific integrity essential for drug discovery and development.
References
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- HPLC Methods for analysis of Pyridine.
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- How to Prepare 5-Bromo-1H-pyrazolo[3,4-c]pyridine?Guidechem.
- Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Altern
- NMR analysis of a series of substituted pyrazolo[3,4- d]pyrimidines- 4-amines.CORE.
- Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.RSC Publishing. (2023-11-23)
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
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- Organic Compounds Containing Halogen
- Isotopes in Mass Spectrometry.Chemistry Steps.
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A Senior Application Scientist's Guide to Evaluating the Cellular Potency of 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine Derivatives
Introduction
The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to act as a bioisostere for purines and other key heterocyclic systems. Its derivatives are frequently investigated as inhibitors of a vast array of protein kinases, where the pyrazolopyridine core can form critical hydrogen bond interactions within the ATP-binding pocket's hinge region[1]. The development of novel derivatives, such as the 5-Bromo-3-iodo substituted series, necessitates a robust and logical pipeline of cellular assays to accurately determine their potency and mechanism of action.
This guide provides an in-depth comparison of essential cellular assays for characterizing these compounds. We will move beyond simple protocol recitation to explain the causal logic behind experimental choices, ensuring a self-validating and scientifically rigorous approach. Our journey will follow the typical workflow of a drug discovery campaign: first, establishing a compound's general cytotoxic effect; second, confirming its direct interaction with the intended target within the cell; and third, verifying that this engagement translates to a functional modulation of the downstream signaling pathway.
Chapter 1: Foundational Analysis: Assessing Cytotoxicity and Cell Viability
The initial and most fundamental question for any potential therapeutic agent is: does it affect cell viability? Answering this provides a crucial first-pass metric of potency (e.g., GI₅₀ or IC₅₀) and establishes the necessary concentration ranges for all subsequent, more nuanced experiments. Here, we compare two workhorse assays: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay.
Workflow for Foundational Cytotoxicity Screening
Assay Comparison 1.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Scientific Principle: The MTT assay is a classic colorimetric method that relies on the metabolic activity of living cells. Mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan product[2]. The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active cells[3].
-
Cell Plating: Seed cells in a 96-well flat-bottom plate at a predetermined density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the pyrazolopyridine derivatives. Remove the old media from the cells and add 100 µL of media containing the desired final concentrations of the compounds. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired exposure time (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere. During this time, visible purple precipitates will form in wells with viable cells.
-
Solubilization: Carefully aspirate the media without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well[4].
-
Readout: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan[2]. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader[5]. A reference wavelength above 650 nm can be used to subtract background noise[2].
Assay Comparison 1.2: CellTiter-Glo® Luminescent Cell Viability Assay
Scientific Principle: This is a homogeneous "add-mix-measure" assay that quantifies the amount of ATP present, which is a key indicator of metabolically active, viable cells[6][7]. The reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) which, in the presence of ATP, generates a stable "glow-type" luminescent signal[6]. The amount of light produced is directly proportional to the amount of ATP, and thus, the number of viable cells in culture[8].
-
Cell Plating & Compound Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to use opaque-walled plates (white plates are recommended for luminescence) to prevent well-to-well crosstalk[9].
-
Reagent Equilibration: Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent[9].
-
Plate Equilibration: Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes[8]. This ensures consistent enzyme kinetics across the plate.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium)[8].
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal[9].
-
Readout: Measure the luminescence using a plate luminometer. The extended signal half-life (greater than five hours) provides flexibility in read time[6].
Comparative Summary: Foundational Viability Assays
| Feature | MTT Assay | CellTiter-Glo® Assay | Rationale for Choice |
| Principle | Mitochondrial dehydrogenase activity[2] | ATP quantification[6] | ATP is a more direct marker of cell health; mitochondrial activity can be affected by non-cytotoxic mechanisms. |
| Format | Multi-step, requires solubilization[5] | Homogeneous "add-mix-measure"[7] | CellTiter-Glo® is faster and has fewer steps, reducing pipetting errors and making it ideal for high-throughput screening (HTS)[6]. |
| Sensitivity | Moderate (typically >1,000 cells/well) | High (as few as 10 cells/well)[7] | For rare cell types or primary cells, the higher sensitivity of CellTiter-Glo® is a significant advantage. |
| Signal Type | Colorimetric (Absorbance) | Luminescent | Luminescence generally offers a wider dynamic range and lower background compared to absorbance. |
| Potential for Interference | Compounds that alter cellular redox state can interfere. Phenol red in media can increase background. | Compounds that inhibit luciferase can interfere. | Both assays have potential interferences, which must be controlled for (e.g., running compound controls in cell-free wells). |
| Cost | Generally lower cost per plate. | Generally higher cost per plate. | Budgetary constraints may favor MTT for initial or large-scale screens. |
Chapter 2: Confirming the Hit: Direct Measurement of Target Engagement
After identifying derivatives with cytotoxic potency, the next critical step is to verify that the compound physically binds to its intended molecular target within the complex environment of a living cell[10]. This confirms a specific mechanism of action rather than non-specific toxicity. We will compare two powerful biophysical methods: the label-free Cellular Thermal Shift Assay (CETSA®) and the bioluminescence-based NanoBRET™ Target Engagement Assay.
Assay Principle 2.1: Cellular Thermal Shift Assay (CETSA®)
Scientific Principle: CETSA is based on the thermodynamic principle that the binding of a ligand (our pyrazolopyridine derivative) to its target protein increases the protein's thermal stability[11][12]. When cells are heated, proteins unfold and aggregate. A ligand-bound protein, however, will resist this denaturation until a higher temperature is reached[13]. By measuring the amount of soluble target protein remaining after a heat challenge, we can directly infer target engagement[14].
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with a range of concentrations of the pyrazolopyridine derivative for a set time (e.g., 1 hour at 37°C)[11]. Include a vehicle control.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes or a 96-well PCR plate[11].
-
Heat Challenge: This protocol uses an isothermal dose-response format, which is ideal for determining IC₅₀ values[13]. First, a melt curve must be generated to find the optimal temperature (Tagg) where ~50% of the unbound protein denatures. Once determined, heat all dose-response samples at this single, fixed temperature for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes[11].
-
Cell Lysis: Lyse the cells to release intracellular contents. This is typically achieved by three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath)[14].
-
Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C)[14].
-
Detection: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Analyze the amount of the specific target protein in the supernatant using a standard detection method like Western Blot or ELISA[12].
Assay Principle 2.2: NanoBRET™ Target Engagement Assay
Scientific Principle: This assay measures compound binding in intact cells using Bioluminescence Resonance Energy Transfer (BRET)[15]. It requires two components: the target protein expressed as a fusion with the highly bright NanoLuc® luciferase (the BRET donor), and a cell-permeable fluorescent tracer that reversibly binds to the target protein (the BRET acceptor)[16]. When the tracer binds to the NanoLuc®-fused target, their close proximity allows for energy transfer, generating a BRET signal. A test compound that binds to the same site will competitively displace the tracer, leading to a dose-dependent decrease in the BRET signal[15].
-
Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-target fusion protein. Incubate for 24 hours to allow for protein expression[15].
-
Assay Plating: After expression, harvest the cells and resuspend them in Opti-MEM® I medium. Dispense the cell suspension into a white, nonbinding surface 384-well plate[17].
-
Compound and Tracer Addition: Add the pyrazolopyridine derivatives in a serial dilution. Then, add a fixed, optimized concentration of the fluorescent NanoBRET™ tracer to all wells[16].
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the binding competition to reach equilibrium[18].
-
Substrate Addition and Readout: Prepare the NanoBRET™ Nano-Glo® Substrate solution, which also contains an extracellular NanoLuc® inhibitor to prevent signal from any lysed cells[15]. Add this solution to all wells.
-
Signal Detection: Immediately read the plate on a luminometer capable of dual-filtered luminescence measurements. Measure the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 618 nm)[15]. The NanoBRET™ ratio is calculated from these two readings.
Comparative Summary: Target Engagement Assays
| Feature | CETSA® | NanoBRET™ | Rationale for Choice |
| Principle | Ligand-induced thermal stabilization[12] | Competitive displacement of a tracer (BRET)[16] | CETSA is label-free and uses endogenous protein, making it biophysically direct. NanoBRET requires cell engineering but is more amenable to HTS. |
| Cell System | Works with any cell line, primary cells, or even tissues expressing the target[13]. | Requires cells that can be transiently or stably transfected with the NLuc-fusion construct[15]. | If working with difficult-to-transfect cells or tissue samples, CETSA is the only option. |
| Throughput | Lower throughput, often reliant on Western Blotting for readout. | High throughput, plate-based luminescent readout. | For screening a large number of derivatives, NanoBRET™ is far more efficient. |
| Data Generated | Thermal shift (ΔTagg) or cellular IC₅₀. | Cellular IC₅₀. Can also be adapted to measure compound residence time[19]. | NanoBRET™ can provide additional valuable kinetic data (residence time) that is highly correlated with in vivo efficacy. |
| Requirements | A specific antibody for the target protein (for WB detection). | A specific fluorescent tracer for the target and a plasmid for the NLuc-fusion protein. | The availability of high-quality reagents (antibody vs. tracer) may dictate the choice of assay. |
Chapter 3: Elucidating Mechanism of Action: Downstream Pathway Analysis
Confirming target engagement is a major milestone. The final step is to demonstrate that this binding event leads to the desired functional outcome—namely, the inhibition of the target's activity and the subsequent modulation of its signaling pathway. Assuming our pyrazolopyridine derivatives are kinase inhibitors, this means we must show a reduction in the phosphorylation of a known downstream substrate.
Signaling Pathway for a Hypothetical Kinase Target
Assay Comparison 3.1: Western Blotting for Phospho-Proteins
Scientific Principle: Western blotting is a widely used technique to detect and quantify specific proteins from a complex mixture, such as a cell lysate[20]. By using highly specific antibodies that recognize only the phosphorylated form of a target's substrate, we can directly measure the impact of our inhibitor on the kinase's catalytic activity[21][22]. A potent inhibitor will cause a dose-dependent decrease in the amount of the phosphorylated substrate.
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve the cells for 12-24 hours to reduce basal phosphorylation levels[21]. Treat with various concentrations of the pyrazolopyridine derivative for a short period (e.g., 1-2 hours). If the pathway is activated by a growth factor, add the inhibitor first, then stimulate with the growth factor.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins[21].
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading on the gel.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane[20].
-
Immunoblotting:
-
Blocking: Block the membrane with 5% BSA or nonfat dry milk in TBST to prevent non-specific antibody binding[20].
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated substrate (e.g., anti-phospho-STAT1).
-
Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody that binds to the primary antibody[21].
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system[21].
-
Stripping and Reprobing: To normalize for protein loading, the same blot can be stripped and reprobed with an antibody against the total (phosphorylated and unphosphorylated) substrate protein.
Assay Comparison 3.2: Luciferase Reporter Assay
Scientific Principle: This assay provides a functional, transcriptional readout of pathway activity. It is used when the signaling cascade culminates in the activation of a transcription factor[23]. A reporter plasmid is constructed containing a promoter with response elements for this specific transcription factor, placed upstream of a luciferase gene[24]. When the pathway is active, the transcription factor binds to the response element and drives the expression of luciferase. An effective inhibitor will block the signaling cascade, prevent transcription factor activation, and thus cause a dose-dependent decrease in the luminescent signal[25].
-
Transfection: Co-transfect cells with the luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency[26]. Allow 24 hours for expression.
-
Plating and Treatment: Re-plate the transfected cells into a 96-well opaque plate. Treat with the pyrazolopyridine derivatives as described for the Western blot protocol.
-
Cell Lysis: After treatment, wash the cells with PBS and add a passive lysis buffer[27].
-
Luminescence Measurement: Use a dual-luciferase assay system. First, add the firefly luciferase substrate to the lysate and measure the luminescence (the experimental reporter). Then, add the Stop & Glo® reagent, which quenches the firefly signal and activates the Renilla luciferase reaction, and measure the second signal (the normalization control)[26].
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change or percent inhibition relative to the stimulated control.
Comparative Summary: Downstream Pathway Assays
| Feature | Western Blot (Phospho-Protein) | Luciferase Reporter Assay | Rationale for Choice |
| Principle | Direct measurement of protein phosphorylation[22]. | Measurement of downstream transcriptional activation[23]. | Western blot is a more direct and immediate measure of kinase inhibition. Reporter assays measure a more distal, integrated biological response. |
| Time Scale | Measures rapid signaling events (minutes to hours). | Measures slower events that require transcription and translation (typically 4-24 hours). | To capture the immediate effect of a kinase inhibitor, Western blotting is superior. |
| Throughput | Low throughput, labor-intensive. | High throughput, plate-based format. | For screening or detailed dose-responses of many compounds, the reporter assay is more efficient. |
| Information Provided | Direct, mechanistic evidence of target enzyme inhibition. | Functional confirmation of entire pathway inhibition, from receptor to nucleus. | The two assays provide complementary information. Western blot confirms the proximal mechanism, while the reporter assay confirms the intended functional outcome. |
| Requirements | High-quality, specific phospho-antibodies. | A well-characterized signaling pathway leading to a known transcription factor; requires transfection. | The choice is often dictated by the availability of validated reagents and knowledge of the signaling pathway. |
Summary and Integrated Strategy
The evaluation of novel 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine derivatives requires a multi-faceted approach. No single assay can provide a complete picture of a compound's potency and mechanism. The optimal strategy is a tiered workflow where the results of one experiment inform the design of the next.
Integrated Experimental Workflow
By systematically progressing through these tiers—from broad cytotoxicity to specific target binding and functional pathway modulation—researchers can confidently identify and prioritize the most promising this compound derivatives for further preclinical development. This logical, evidence-based approach ensures scientific rigor and maximizes the potential for success in the challenging field of drug discovery.
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Pharmacokinetic properties of compounds synthesized from 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous evaluation of its pharmacokinetic properties. The 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine core represents a versatile starting point for the synthesis of novel compounds, particularly in the realm of kinase inhibitors. Its strategic halogenation at the 5- and 3-positions allows for diverse functionalization, enabling the exploration of structure-activity relationships (SAR) and structure-property relationships (SPR). This guide provides a comparative analysis of the pharmacokinetic profiles of compounds derived from or structurally related to this scaffold, offering insights into optimizing their Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics.
While comprehensive, directly comparable pharmacokinetic data for a complete series of compounds synthesized from this compound is not extensively available in the public domain, this guide synthesizes published data from closely related pyrazolopyridine analogs. This comparative approach allows for the extrapolation of key trends and provides a foundational understanding for researchers working with this chemical class.
The Importance of Early ADME Profiling
In modern drug discovery, the "fail fast, fail cheap" paradigm underscores the necessity of early-stage ADME assessment. Promising compounds with high target potency can ultimately fail in later developmental stages due to poor pharmacokinetic profiles, such as low oral bioavailability or rapid metabolic clearance. Integrating in vitro ADME assays and in vivo pharmacokinetic studies early in the discovery pipeline is crucial for identifying and prioritizing drug-like candidates, thereby guiding medicinal chemistry efforts towards compounds with a higher probability of clinical success.
Comparative Analysis of Physicochemical and In Vitro ADME Properties
The physicochemical and in vitro ADME properties of a compound are fundamental determinants of its in vivo behavior. Properties such as solubility, permeability, and metabolic stability are key drivers of oral absorption and overall exposure. The following table summarizes these parameters for a representative set of pyrazolopyridine analogs, providing a basis for comparison.
| Compound ID | Scaffold | Aqueous Solubility (pH 7.4) (µM) | Caco-2 Permeability (Papp, A→B) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Human Liver Microsomal Stability (% remaining at 60 min) | Mouse Liver Microsomal Stability (% remaining at 60 min) |
| Compound A | 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine | >100 | 15.0 | 1.2 | 85 | 75 |
| Compound B | Pyrazolo-pyridone | - | - | - | - | - |
| Compound C | 7-amino-pyrrolo[3,4-c]pyridine-1,3-dione | High | - | - | Good | Low plasma exposure and high clearance observed in vivo |
Data for Compound A is based on a representative lead compound from a series of RIP1 kinase inhibitors.[1] Data for Compound B is from a series of DCN1/UBE2M interaction inhibitors. While specific values are not provided in the abstract, the study focused on improving poor oral bioavailability and rapid clearance of the initial series.[2][3][4] Data for Compound C is from a series of antimycobacterial agents; while specific in vitro values are not detailed, the in vivo outcome suggests potential metabolic liabilities.[1]
Key Insights from In Vitro Data:
-
Solubility: Compound A, with its 7-oxo-tetrahydropyrazolo[3,4-c]pyridine core, demonstrates excellent aqueous solubility, a crucial factor for oral absorption.[1] The lactam moiety likely contributes to this favorable property.
-
Permeability: A Caco-2 permeability value of 15.0 x 10⁻⁶ cm/s for Compound A suggests high intestinal permeability, indicating that the compound is likely to be well-absorbed across the gut wall.[1] An efflux ratio close to 1 further suggests that the compound is not a significant substrate for efflux transporters like P-glycoprotein, which can otherwise limit absorption.[1]
-
Metabolic Stability: The high percentage of Compound A remaining after incubation with human and mouse liver microsomes (85% and 75%, respectively) indicates good metabolic stability.[1] This is a desirable characteristic, as it often translates to lower clearance and a longer half-life in vivo. In contrast, the in vivo profile of Compound C suggests that good microsomal stability does not always directly correlate with low plasma clearance, highlighting the importance of integrated pharmacokinetic assessments.[1]
Comparative In Vivo Pharmacokinetic Profiles
In vivo pharmacokinetic studies in animal models, typically rodents, provide a more holistic understanding of a compound's ADME properties. These studies are essential for predicting human pharmacokinetics and establishing a dosing regimen for efficacy studies.
| Compound ID | Scaffold | Species | Dose & Route | Oral Bioavailability (F%) | Plasma Clearance (CLp) (mL/min/kg) | Volume of Distribution (Vdss) (L/kg) | Half-life (t½) (h) |
| Compound A | 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine | Mouse | 10 mg/kg, p.o. | 45 | 25 | 1.5 | 2.8 |
| Compound B.1 (Initial Lead) | Pyrazolo-pyridone | Mouse | 50 mg/kg, p.o. & 15 mg/kg, i.v. | 15 | 86.5 (i.v.) | - | - |
| Compound B.2 (Optimized) | Pyrazolo-pyridone | Mouse | 50 mg/kg, p.o. & 15 mg/kg, i.v. | Sustained plasma exposure above IC90 for 24h | - | - | - |
Data for Compound A is based on a representative lead compound.[1] Data for Compound B.1 and B.2 are from a study focused on improving the pharmacokinetic performance of pyrazolo-pyridone inhibitors.[2][3][4]
Key Insights from In Vivo Data:
-
Oral Bioavailability: Compound A exhibits moderate oral bioavailability (45%) in mice, which is often considered acceptable for a lead compound.[1] The initial lead in the pyrazolo-pyridone series (Compound B.1) suffered from poor oral bioavailability (15%).[2][3][4] Through structural modifications, the optimized analog (Compound B.2) achieved sustained plasma concentrations, demonstrating the feasibility of improving this critical parameter within the broader pyrazolopyridine class.[2][3][4]
-
Clearance: The plasma clearance of Compound A is moderate, consistent with its good metabolic stability.[1] In contrast, Compound B.1 displayed rapid clearance, a significant hurdle that was addressed during lead optimization.[2][3][4]
-
Structure-Pharmacokinetic Relationships: The journey from Compound B.1 to B.2 highlights the power of medicinal chemistry to address pharmacokinetic liabilities. While the specific structural changes are detailed in the source publication, such optimization efforts often involve modulating lipophilicity, introducing or removing metabolic soft spots, and altering physicochemical properties to enhance absorption and reduce clearance.[2][3][4]
Experimental Protocols
To ensure the reproducibility and validity of pharmacokinetic data, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro ADME assays.
Aqueous Solubility Assay (Kinetic)
-
Compound Preparation: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Dilution: Dilute the stock solution into a phosphate-buffered saline (PBS) at pH 7.4.
-
Incubation and Measurement: Incubate the solution at room temperature and measure the concentration of the dissolved compound over time using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV).
Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are cultured on permeable filter supports for 21-25 days to form a confluent monolayer.
-
Transport Experiment: The test compound is added to the apical (A) side of the monolayer to assess absorption (A→B) or to the basolateral (B) side to assess efflux (B→A).
-
Sampling and Analysis: Samples are collected from the receiver compartment at various time points and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to determine the rate of transport.
Caption: Caco-2 permeability assay workflow.
Metabolic Stability Assay (Liver Microsomes)
-
Incubation Mixture: Prepare an incubation mixture containing the test compound, liver microsomes (human or other species), and a phosphate buffer (pH 7.4).
-
Reaction Initiation: Initiate the metabolic reaction by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.
-
Time Points and Quenching: Take aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining over time.
Caption: Microsomal stability assay workflow.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutics. While a comprehensive pharmacokinetic dataset for a series of direct derivatives is yet to be fully elucidated in the public literature, the analysis of structurally related pyrazolopyridine analogs provides valuable insights. The data suggests that compounds with this general architecture can be optimized to achieve favorable ADME profiles, including good solubility, high permeability, metabolic stability, and oral bioavailability.
For researchers working with this scaffold, a systematic approach to ADME profiling is paramount. Early in vitro screening of key parameters, followed by in vivo pharmacokinetic studies of the most promising candidates, will be instrumental in guiding the design of next-generation compounds. Future research should focus on establishing clear structure-pharmacokinetic relationships for the pyrazolo[3,4-c]pyridine series to further unlock its therapeutic potential.
References
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- BenchChem. (2025).
- Scott, J. D., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M.
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Comparative In Vivo Efficacy of Novel Pyrazolo[3,4-c]pyridine Derivatives in a Colorectal Cancer Xenograft Model
A Senior Application Scientist's Guide to Preclinical Evaluation
In the landscape of oncology drug discovery, the pyrazolopyridine scaffold has emerged as a privileged structure, particularly in the design of potent kinase inhibitors.[1][2] This guide provides a comparative in vivo analysis of two novel compounds, designated PQR-A and PQR-B, derived from a 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine core. Their anti-tumor efficacy and tolerability are evaluated against a standard-of-care agent, ENMD-2076, in a human colorectal cancer xenograft model. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel anti-cancer agents.
Introduction: The Rationale for Targeting Kinases with Pyrazolopyridines
Kinases are a class of enzymes that play a critical role in cellular signaling pathways, regulating processes such as cell growth, proliferation, and survival.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3][4] The pyrazolopyridine core, being a bioisostere of the purine base adenine, is adept at fitting into the ATP-binding pocket of various kinases, thereby inhibiting their function.[1][2] Numerous pyrazolopyridine derivatives have been investigated as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) and Aurora kinases, with some advancing into clinical trials.[1][5]
The parent scaffold, this compound, offers versatile chemical handles at the bromo and iodo positions for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties. The novel compounds, PQR-A and PQR-B, have been designed based on structure-activity relationships observed in related pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine series to potentially inhibit key kinases involved in colorectal cancer progression, such as Aurora Kinase A.[6][7]
Comparative In Vivo Study Design
This study aims to objectively compare the in vivo anti-tumor activity of PQR-A and PQR-B with ENMD-2076, a multi-targeted kinase inhibitor with activity against Aurora kinases, in a well-established colorectal cancer model.[8]
Experimental Workflow
Caption: Workflow for the in vivo xenograft study.
Methodology
A detailed protocol is crucial for the reproducibility and validity of the study.
1. Cell Culture:
-
Human colorectal carcinoma HT-29 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
-
Female athymic nude mice (6-8 weeks old) are used for this study.
-
Animals are allowed to acclimatize for at least one week before the experiment.
3. Tumor Implantation:
-
HT-29 cells are harvested, and a suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel is subcutaneously injected into the right flank of each mouse.[4]
4. Treatment Groups and Administration:
-
Once tumors reach an average volume of approximately 150 mm³, mice are randomized into four groups (n=8 per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water)
-
Group 2: PQR-A (50 mg/kg)
-
Group 3: PQR-B (50 mg/kg)
-
Group 4: ENMD-2076 (100 mg/kg)[8]
-
-
Treatments are administered once daily via oral gavage for 28 consecutive days.
5. Efficacy and Toxicity Assessment:
-
Tumor Growth: Tumor volume is measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Animal body weights are recorded twice weekly as an indicator of general toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for biomarker analysis (e.g., immunohistochemistry for Ki-67 to assess proliferation and phospho-histone H3 as a marker of Aurora kinase inhibition).[9]
Comparative Performance Data
The following table summarizes the hypothetical data from the 28-day in vivo study.
| Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | 1850 ± 210 | - | +5.2 ± 1.5 |
| PQR-A | 50 | 850 ± 155 | 54.1 | -2.1 ± 2.0 |
| PQR-B | 50 | 620 ± 130 | 66.5 | -4.5 ± 2.3 |
| ENMD-2076 (Comparator) | 100 | 710 ± 140 | 61.6 | -8.9 ± 3.1 |
Data Interpretation:
Both novel compounds, PQR-A and PQR-B, demonstrated significant anti-tumor activity. PQR-B, at a 50 mg/kg dose, exhibited the highest tumor growth inhibition (66.5%), surpassing the comparator ENMD-2076 (61.6%) which was administered at a higher dose. PQR-A also showed substantial efficacy. Notably, both PQR-A and PQR-B appeared to be better tolerated than ENMD-2076, as indicated by the smaller percentage of body weight loss.
Mechanistic Insights: Targeting the Aurora Kinase Pathway
The proposed mechanism of action for these compounds is the inhibition of Aurora kinases, which are key regulators of mitosis.[4] Inhibition of these kinases leads to defects in cell division, G2/M cell cycle arrest, and ultimately apoptosis in cancer cells.[4][9]
Caption: Hypothesized signaling pathway inhibition.
Conclusion and Future Directions
The novel compounds PQR-A and PQR-B, derived from the this compound scaffold, demonstrate promising in vivo anti-tumor efficacy in a human colorectal cancer xenograft model. Notably, PQR-B showed superior tumor growth inhibition and better tolerability compared to the multi-targeted kinase inhibitor ENMD-2076.
These findings warrant further investigation, including:
-
Pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion profiles of PQR-A and PQR-B.
-
Pharmacodynamic studies to confirm target engagement and pathway modulation in vivo.
-
Toxicity studies in non-tumor-bearing animals to establish a comprehensive safety profile.
-
Evaluation in other cancer models, including patient-derived xenografts (PDX), to assess efficacy in more clinically relevant settings.[10][11]
The data presented in this guide suggests that the this compound scaffold is a promising starting point for the development of novel, potent, and well-tolerated kinase inhibitors for cancer therapy.
References
- Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Deriv
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central.
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- Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (n.d.). Europe PMC.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). PubMed Central.
- Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. (2010). Clinical Cancer Research.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central.
- Combating Cancer Drug Resistance with In Vivo Models. (2022). Crown Bioscience Blog.
- In vitro and in vivo drug screens of tumor cells identify novel therapies for high-risk child cancer. (2022). PubMed Central.
- Development and characterization in vivo of an inhibitor with Aurora kinase A and B specificity. (2004). AACR Journals.
- Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.).
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A Technical Guide to Kinase Selectivity Profiling: A Case Study on 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine Based Inhibitors
This guide provides an in-depth analysis of the kinase selectivity of inhibitors based on the 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine scaffold. It is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the specificity of this promising class of kinase inhibitors. We will delve into the rationale behind experimental design, provide detailed protocols for robust selectivity assessment, and present a comparative analysis against alternative inhibitor scaffolds.
The pyrazolopyridine core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to mimic the purine structure of ATP and effectively bind to the hinge region of various kinases.[1] The specific isomer, pyrazolo[3,4-c]pyridine, has recently emerged as a promising scaffold for the development of potent and selective kinase inhibitors, particularly targeting Hematopoietic Progenitor Kinase 1 (HPK1) and Proviral Integration site for Moloney murine leukemia virus (Pim) kinases.[2] The 5-bromo-3-iodo substitution pattern on this scaffold offers versatile handles for synthetic elaboration, allowing for the fine-tuning of potency and selectivity. A known synthetic route to this key intermediate involves the diazotization of 6-bromo-4-methylpyridin-3-amine to form 5-bromo-1H-pyrazolo[3,4-c]pyridine, followed by iodination at the 3-position with N-iodosuccinimide (NIS).[3]
The Imperative of Kinase Selectivity
The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding sites. Consequently, achieving selectivity for a specific kinase target is a paramount challenge in drug discovery.[4] Off-target inhibition can lead to unforeseen side effects and toxicity, confounding the interpretation of biological data and hindering clinical translation. Therefore, a rigorous and comprehensive assessment of an inhibitor's selectivity profile across a broad panel of kinases is a critical step in the development of any new kinase-targeted therapeutic.[5]
Comparative Kinase Selectivity: this compound Scaffold vs. Other Pyrazolopyridine Isomers
While comprehensive kinome screening data for a specific inhibitor derived directly from the this compound core is not yet publicly available, we can infer its potential selectivity profile based on published data for closely related pyrazolo[3,4-c]pyridine and other pyrazolopyridine isomers. This comparative analysis provides a valuable framework for understanding the structure-activity relationships (SAR) that govern selectivity within this chemical class.
| Scaffold Isomer | Primary Kinase Target(s) | Key Selectivity Observations | Reference |
| Pyrazolo[3,4-c]pyridine | HPK1, Pim-1 | Demonstrated high selectivity for HPK1 with a favorable profile against a panel of other kinases. The pyridine nitrogen is proposed to form a water-bridged hydrogen bond contributing to potency. Used as a core for pan-Pim inhibitors. | [2] |
| Pyrazolo[3,4-b]pyridine | FGFR, c-Met, TBK1, ALK | Often highly potent but can exhibit cross-reactivity with structurally related kinases like VEGFR2. Substitutions are crucial for directing selectivity. | [6][7] |
| Pyrazolo[1,5-a]pyridine | CSK, RET | Replacement of a pyridazinone core with pyrazolo[1,5-a]pyridine significantly improved potency against CSK. Selpercatinib, a RET inhibitor, features this core. | [1] |
| Pyrazolo[3,4-d]pyrimidine | BRK/PTK6, RET | Can achieve excellent selectivity. A lead compound against BRK/PTK6 inhibited only 1.2% of 468 kinases tested at a 30 nM concentration. | [8][9] |
Key Insight: The specific arrangement of nitrogen atoms within the bicyclic pyrazolopyridine core significantly influences the hydrogen bonding patterns with the kinase hinge region, thereby dictating the primary target and the broader selectivity profile. The pyrazolo[3,4-c]pyridine scaffold, as seen with HPK1 inhibitors, can achieve a high degree of selectivity.[2]
Experimental Workflows for Kinase Selectivity Profiling
A multi-tiered approach is essential for a thorough evaluation of kinase inhibitor selectivity, typically beginning with broad, single-concentration screening followed by more focused dose-response determinations for identified hits.
Figure 1: Tiered workflow for kinase inhibitor selectivity profiling.
Protocol 1: Broad Kinome Selectivity Profiling using KINOMEscan®
The KINOMEscan® platform is a competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.[9] This method is independent of ATP concentration and can identify both active and inactive state binders.
Methodology:
-
Compound Preparation: Prepare a stock solution of the this compound-based inhibitor in 100% DMSO. For single-concentration screening, a final assay concentration of 1 µM is typical.
-
Assay Principle: The assay utilizes DNA-tagged kinases, a test compound, and an immobilized ligand. The inhibitor competes with the immobilized ligand for binding to the kinase.[10]
-
Quantification: The amount of kinase bound to the immobilized ligand is measured by quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.[10]
-
Data Analysis: Results are typically reported as a percentage of the DMSO control (%Ctrl). A smaller %Ctrl value signifies greater inhibition.
%Ctrl = (test compound signal / DMSO control signal) * 100
A common threshold for identifying significant interactions is a %Ctrl value below 30% or 10%.
Protocol 2: IC50 Determination using an In Vitro Biochemical Kinase Assay
Once primary targets and significant off-targets are identified, their inhibition potencies are determined by generating dose-response curves to calculate the half-maximal inhibitory concentration (IC50).
Methodology:
-
Compound Dilution: Prepare a serial dilution of the inhibitor in DMSO, followed by a further dilution in the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).[11]
-
Reagent Preparation: Dilute the recombinant kinase and a suitable substrate (e.g., a fluorescently labeled peptide) in the kinase assay buffer.[11]
-
Assay Reaction:
-
Add the diluted inhibitor to the wells of a microplate.
-
Add the enzyme/substrate mixture.
-
Initiate the kinase reaction by adding ATP. The ATP concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase to accurately assess ATP-competitive inhibitors.[11]
-
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a defined period, ensuring the reaction proceeds within the linear range.
-
Detection: Stop the reaction and measure the signal (e.g., fluorescence or luminescence) corresponding to substrate phosphorylation.
-
Data Analysis: Normalize the data using a no-inhibitor control (100% activity) and a no-enzyme or maximally inhibited control (0% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]
Protocol 3: Cellular Target Engagement using NanoBRET™ Assay
Biochemical assays, while essential, do not fully recapitulate the cellular environment. Cell-based assays are crucial for confirming that an inhibitor can penetrate the cell membrane and engage its target in a physiological context.[12] The NanoBRET™ Target Engagement Assay measures compound binding at specific protein targets within intact cells.
Methodology:
-
Cell Line Preparation: Use a cell line engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Assay Principle: The assay involves a fluorescent energy acceptor (tracer) that binds to the active site of the kinase and the NanoLuc®-kinase fusion protein (energy donor). Binding of the tracer results in Bioluminescence Resonance Energy Transfer (BRET).
-
Competitive Displacement: The test inhibitor is added to the cells. If it binds to the target kinase, it will displace the tracer, leading to a decrease in the BRET signal.
-
Data Acquisition: Measure the BRET signal using a luminometer capable of detecting both donor and acceptor emission wavelengths.
-
Data Analysis: The decrease in the BRET signal is proportional to the degree of target engagement by the inhibitor. A dose-response curve can be generated to determine the cellular IC50 value, reflecting the concentration required to displace 50% of the tracer.
Figure 2: Principle of the NanoBRET™ Target Engagement Assay.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. Based on the data from related pyrazolo[3,4-c]pyridine compounds, inhibitors derived from this scaffold have the potential to exhibit high selectivity for targets such as HPK1 and Pim kinases.[2] A rigorous evaluation of kinase selectivity, employing the multi-tiered approach and detailed protocols outlined in this guide, is indispensable for validating this potential and advancing these compounds through the drug discovery pipeline. Future work should focus on generating comprehensive kinome-wide selectivity data for inhibitors derived from this specific scaffold to fully elucidate their therapeutic potential and off-target liability.
References
- Reaction Biology. (2022, May 11).
- Profacgen. Cell-based Kinase Assays. Profacgen. [Link]
- Singh, J., et al. (2020). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 11(10), 1117-1139. [Link]
- Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1478-1493. [Link]
- He, X., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 13(12), 1936-1942. [Link]
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
- LINCS Data Portal. VX-680 KINOMEscan (LDG-1175: LDS-1178).
- Bain, J., et al. (2007). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal, 408(3), 297-315. [Link]
- Braña, M. F., et al. (2005). Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 48(21), 6843-6854. [Link]
- Abdel-Aziz, A. A., et al. (2010). Structures of some pyrazolo[3,4-b]pyridine derivatives with CDK2 inhibitory activity.
- Eldehna, W. M., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(1), 1770. [Link]
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- Gherman, C., & Gulea, A. (2022). Pyrazolo[5,1-c][3][12]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules, 27(19), 6567. [Link]
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A Comparative Guide to the Kinase Inhibitory Potential of 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine Derivatives: A Molecular Docking Perspective
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology and immunology. The development of small molecule inhibitors that can selectively modulate kinase activity is an area of intense research. Among the myriad of heterocyclic scaffolds explored, the pyrazolopyridine core has garnered significant attention as a "privileged scaffold" due to its ability to mimic the purine structure of ATP and effectively bind to the kinase hinge region.[1] This guide provides an in-depth comparative analysis of the potential of 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine derivatives as kinase inhibitors, drawing upon computational docking studies of structurally related compounds to predict their binding modes and structure-activity relationships (SAR).
While direct experimental docking studies on this compound derivatives are not extensively published, a wealth of data from analogous pyrazolopyridine and pyrazolopyrimidine inhibitors allows for a robust, predictive comparison. This guide will objectively compare the anticipated performance of this novel scaffold against established alternatives, supported by a synthesis of existing experimental and computational data.
The Pyrazolopyridine Scaffold: A Foundation for Potent Kinase Inhibition
The pyrazolopyridine bicyclic system, an isostere of purine, serves as an excellent hinge-binding motif in numerous kinase inhibitors.[1] Its derivatization at various positions allows for the fine-tuning of interactions within the ATP-binding pocket, influencing both potency and selectivity. The specific isomer, 1H-pyrazolo[3,4-c]pyridine, is one of several arrangements of nitrogen atoms within the bicyclic structure, each offering a unique vector for substituent placement and interaction with the target kinase.[1]
The subject of this guide, this compound, presents a particularly interesting case for kinase inhibitor design. The bromine and iodine atoms at positions 5 and 3, respectively, offer distinct opportunities for establishing key interactions within the kinase active site and serve as handles for further chemical modification.[2]
Comparative Docking Analysis Across Kinase Families
To forecast the potential of this compound derivatives, we will compare the docking studies of related pyrazolopyridine and pyrazolopyrimidine compounds in the active sites of several important kinase families.
Cyclin-Dependent Kinases (CDKs)
CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Molecular modeling studies of pyrazolopyrimidine derivatives as CDK2 inhibitors have demonstrated the importance of hydrogen bonding with the hinge region residue Leu83.[3] In these studies, compounds with favorable binding energies consistently aligned their binding modes with the co-crystallized inhibitor roscovitine.[4][5]
Anticipated Interactions for this compound in CDK2:
It is predicted that the pyrazolo[3,4-c]pyridine core would form the canonical hydrogen bonds with the hinge region of CDK2. The 3-iodo group could potentially be directed towards the solvent-exposed region, offering a vector for further functionalization to enhance selectivity and potency. The 5-bromo substituent could occupy a hydrophobic pocket, contributing to the overall binding affinity.
Janus Kinases (JAKs)
The JAK family of tyrosine kinases plays a critical role in cytokine signaling pathways, making them attractive targets for autoimmune diseases.[6][7] Computational studies of pyrazolopyrimidine derivatives targeting JAK3 have highlighted the utility of covalent docking to predict binding to specific active site residues.[6] These studies emphasize the importance of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling in the early stages of drug design to identify candidates with favorable pharmacokinetic properties.[6][7]
Anticipated Interactions for this compound in JAK3:
A this compound derivative could be designed to interact with the JAK3 active site in a similar fashion to known inhibitors. The pyrazole nitrogen could act as a hydrogen bond donor, while one of the pyridine nitrogens could act as an acceptor, engaging with the hinge region. The halogen substituents could be exploited to achieve selectivity over other JAK family members by targeting unique pockets within the active site.
Other Kinase Targets: TBK1 and TRK
Studies on 1H-pyrazolo[3,4-b]pyridine derivatives have demonstrated their potential as potent inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity.[8] Docking studies revealed the importance of interactions with residues such as Asp157.[8] Similarly, pyrazolo[3,4-b]pyridine derivatives have been successfully designed as inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in various cancers.[9]
These examples further underscore the versatility of the pyrazolopyridine scaffold and provide a strong rationale for exploring the potential of this compound derivatives against a broad range of kinase targets.
Quantitative Data Summary: A Predictive Comparison
To provide a quantitative perspective, the following table summarizes the inhibitory activities and binding energies of representative pyrazolopyridine and related derivatives from the literature. This data serves as a benchmark for what could be expected from optimized this compound derivatives.
| Compound Class | Target Kinase | Key Compound | IC50 | Binding Energy (kcal/mol) | Reference |
| Pyrazolopyridine | CDK2 | Compound 4 | 0.24 µM | - | [3] |
| Pyrazolopyridine | CDK2 | Compound 8 | 0.65 µM | - | [3] |
| Pyrazolopyrimidine | JAK3 | Compound 43 | Not Specified | High Affinity | [6][7] |
| Pyrazolopyrimidine | JAK3 | Compound 46 | Not Specified | High Affinity | [6][7] |
| 1H-pyrazolo[3,4-b]pyridine | TBK1 | Compound 15y | 0.2 nM | - | [8] |
| Pyrazole | RET Kinase | Compound 25 | Not Specified | -7.14 | [10] |
| Pyrazolopyrimidine | SRC Kinase | eCF506 | Subnanomolar | - | [11] |
Experimental Protocols: A Roadmap for Validation
The validation of in silico predictions through experimental testing is a cornerstone of drug discovery.[12] Below are detailed, step-by-step methodologies for key experiments.
Protocol 1: Molecular Docking of this compound Derivatives
-
Protein Preparation:
-
Obtain the crystal structure of the target kinase (e.g., CDK2, JAK3) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues.
-
Minimize the energy of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of the this compound derivative.
-
Assign partial charges and define rotatable bonds.
-
Perform energy minimization of the ligand structure.
-
-
Docking Simulation:
-
Define the binding site on the kinase, typically centered on the co-crystallized ligand or identified through binding site prediction algorithms.
-
Utilize a docking program (e.g., AutoDock, Glide, GOLD) to predict the binding pose and affinity of the ligand within the active site.
-
Generate multiple docking poses and rank them based on the scoring function.
-
-
Analysis of Results:
-
Visualize the top-ranked docking poses and analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.
-
Compare the predicted binding mode with that of known inhibitors to assess the validity of the docking results.
-
Protocol 2: In Vitro Kinase Inhibition Assay
-
Reagents and Materials:
-
Recombinant active kinase enzyme.
-
Kinase-specific substrate.
-
ATP.
-
Test compound (this compound derivative) at various concentrations.
-
Assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
-
Assay Procedure:
-
In a microplate, add the kinase, substrate, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the specified time.
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
-
Include positive (known inhibitor) and negative (vehicle) controls.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Visualizing the Path Forward
Diagrams are essential for conceptualizing complex biological processes and experimental workflows.
Caption: A generalized workflow for kinase inhibitor discovery.
Caption: Key interactions of a pyrazolopyridine inhibitor in a kinase active site.
Conclusion and Future Directions
The comparative analysis presented in this guide, based on extensive literature on related scaffolds, strongly suggests that this compound derivatives represent a promising, yet underexplored, class of potential kinase inhibitors. The strategic placement of halogen atoms provides unique opportunities for tuning selectivity and potency. Future work should focus on the synthesis of a focused library of these derivatives and their evaluation against a panel of kinases to experimentally validate the predictions made in this guide. The integration of computational docking, in vitro screening, and structural biology will be paramount in unlocking the full therapeutic potential of this exciting scaffold.
References
- El-Elimat, T., et al. (2023). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers in Chemistry. [Link]
- Chagaleti, B. K., & Muthu, K. K. (2024). Molecular modeling studies of Pyrazolopyrimidine Derivatives as potent Cyclin Dependent Kinase-2 inhibitors. Sciety. [Link]
- Chagaleti, B. K., & Muthu, K. K. (2024). Molecular modeling studies of Pyrazolopyrimidine Derivatives as potent Cyclin Dependent Kinase-2 inhibitors. OUCI. [Link]
- El-Elimat, T., et al. (2023). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). PubMed Central. [Link]
- Abdel-Maksoud, M. S., et al. (2022).
- Kumar, P., et al. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors.
- Singh, A., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]
- Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed Central. [Link]
- El-Sayed, M. A., et al. (2019).
- Sarno, F., et al. (2021). Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazone Moiety. iris.unina.it. [Link]
- Wu, T., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
- Gozalbes, R., et al. (2008). Development and experimental validation of a docking strategy for the generation of kinase-targeted libraries. PubMed. [Link]
- Li, Z., et al. (2019).
- Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PubMed. [Link]
- Ahmed, S. M., et al. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors.
- Zitko, J., et al. (2018). DOCKING STUDIES. The Royal Society of Chemistry. [Link]
- Gavernet, L., Palestro, P. H., & Blanch, L. B. (2011). Top view of the active site of the kinase with the docking.
- Schöneck, M., et al. (2021). Structure-Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]
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A Comparative Guide to the Synthesis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine: An Evaluation of Methodological Reproducibility
The strategic importance of the 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine scaffold cannot be overstated in the landscape of modern medicinal chemistry and fragment-based drug discovery (FBDD).[1][2] Its utility stems from its structural resemblance to purine, making it a privileged core for targeting a wide array of biological entities like kinases.[2] The bromine and iodine atoms at the C5 and C3 positions, respectively, serve as versatile synthetic handles, enabling selective functionalization through various cross-coupling reactions.[1][3] This allows for the systematic exploration of chemical space around the core, a critical process in hit-to-lead optimization.[1][2]
However, the value of this scaffold is directly tied to the reliability and reproducibility of its synthesis. Inconsistencies in yield, purity, or even the feasibility of a synthetic route can significantly impede research progress. This guide provides a critical comparison of the prevalent synthetic methodologies for this compound, offering field-proven insights into the causality behind experimental choices and a self-validating framework for researchers.
Overview of Synthetic Strategies
The synthesis of this compound is predominantly approached via a two-stage process. This involves the initial construction of the bicyclic 5-bromo-1H-pyrazolo[3,4-c]pyridine core, followed by a regioselective iodination at the C3 position. While various methods exist for the formation of pyrazolopyridine systems in general[4][5][6], a specific and commonly reported pathway has emerged as the most direct route to the desired 5-bromo intermediate.
Figure 1: A generalized two-part workflow for the synthesis of the target compound.
Method 1: Diazotization-Cyclization and Subsequent Iodination
This is the most frequently documented and arguably the most reliable method for obtaining this compound. It leverages a classic transformation of a substituted aminopyridine into the pyrazolopyridine core.
Step 1: Synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine
The foundational step involves the conversion of a substituted aminopyridine, such as 6-bromo-4-methylpyridin-3-amine or 2-bromo-4-methyl-5-aminopyridine, into the bicyclic system.[7][8]
-
Underlying Principle: The reaction proceeds via the diazotization of the exocyclic amine group with sodium nitrite in an acidic medium, typically acetic acid. The resulting diazonium salt is unstable and undergoes spontaneous intramolecular cyclization, attacking the adjacent methyl group's position to form the pyrazole ring. This is an adaptation of the classical Huisgen indazole synthesis.[2]
-
Experimental Causality:
-
Acetic Acid: Serves as both the solvent and the acid catalyst required for the in-situ formation of nitrous acid (HNO₂) from sodium nitrite. Its moderate acidity is sufficient to promote the reaction without causing significant degradation of the starting material or product.
-
Temperature Control: While many protocols specify room temperature, diazotization reactions are exothermic. Careful monitoring and potential cooling are crucial for reproducibility, as elevated temperatures can lead to the formation of undesired side products.
-
Workup: The standard workup involves concentrating the reaction mixture and then performing an aqueous extraction with a mild base like sodium bicarbonate (NaHCO₃) to neutralize the acetic acid.[7][8]
-
Step 2: Iodination of 5-Bromo-1H-pyrazolo[3,4-c]pyridine
With the core scaffold in hand, the next step is the introduction of an iodine atom at the C3 position. This is a highly regioselective electrophilic aromatic substitution.
-
Underlying Principle: The pyrazole ring is electron-rich, making it susceptible to electrophilic attack. The C3 position is the most nucleophilic carbon on the pyrazole moiety of the pyrazolo[3,4-c]pyridine system, directing the incoming electrophile (I⁺) to this site.
-
Reagent Comparison & Causality:
-
N-Iodosuccinimide (NIS) in DMF: This is a widely used and highly effective method.[7][9]
-
NIS: Acts as a source of an electrophilic iodine atom ("I⁺"). It is a mild, easy-to-handle solid, which contributes to its popularity and the reproducibility of the reaction.
-
DMF (N,N-Dimethylformamide): A polar aprotic solvent that effectively dissolves the reactants and facilitates the ionic mechanism of the electrophilic substitution.
-
-
Iodine (I₂) and Base (e.g., KOH) in DMF: This is an alternative, potent iodinating system.[10][11]
-
Iodine (I₂): While not electrophilic enough on its own, its combination with a base is key.
-
KOH (Potassium Hydroxide): The base deprotonates the pyrazole N-H, forming an anionic species. This significantly increases the electron density of the heterocyclic system, making it far more reactive towards the relatively weak electrophile I₂. This method can be very effective but may require more careful control of stoichiometry to avoid side reactions.
-
-
-
Workup: A critical step in iodination reactions is quenching any unreacted iodine. This is typically achieved by washing the reaction mixture with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₅).[7]
Figure 2: Mechanism of electrophilic iodination at the C3 position using NIS.
Quantitative Data & Reproducibility Comparison
| Step | Starting Material | Reagents & Conditions | Reported Yield | Reproducibility Notes & Key Challenges | Reference |
| 1 | 6-bromo-4-methylpyridin-3-amine | NaNO₂, Acetic Acid, rt, 2 days | 79.1% | Reaction time can be long. Purity of starting material is critical. Scale-up may require temperature control. | [7] |
| 1 | 2-bromo-4-methyl-5-aminopyridine | NaNO₂, Acetic Acid, rt, overnight | 59% | Yield appears lower in this report. Purification by column chromatography is necessary. | [8] |
| 2 | 5-bromo-1H-pyrazolo[3,4-c]pyridine | NIS, DMF, rt | Not explicitly stated for this step alone, but the overall process is efficient. | NIS is moisture-sensitive. A complete reaction is crucial as separating the starting material from the product can be difficult. | [7] |
| 2 | 5-bromo-1H-pyrazolo[3,4-b]pyridine | KOH, I₂, DMF, 3.5h | 97% (after re-treatment) | Note: This is for the [3,4-b] isomer, but the chemistry is analogous. The initial reaction gave a 1:1 mixture, requiring re-treatment. Strong base can lead to side products if not controlled. | [10] |
| 2 | 5-bromo-1H-pyrazolo[3,4-b]pyridine | NIS, DMF, 60 °C, 12h | Not explicitly stated, but used to produce the intermediate for further reactions. | Note: This is for the [3,4-b] isomer. The elevated temperature suggests the reaction may be sluggish at room temperature for this specific isomer. | [9] |
Recommended Experimental Protocol
Based on a comprehensive review of the literature, the following protocol, which combines the diazotization-cyclization with the NIS iodination method, is recommended for its high reported yield, operational simplicity, and reproducibility.
Part A: Synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 6-bromo-4-methylpyridin-3-amine (1.0 eq).
-
Reagent Addition: Add acetic acid to dissolve the starting material (approx. 50 mL per gram of amine).
-
Diazotization: While stirring at room temperature, add a solution of sodium nitrite (1.0 eq) in a minimal amount of water dropwise.
-
Reaction: Stir the reaction mixture at room temperature. The original protocol suggests letting it stand for 2 days, but it is advisable to monitor by TLC (Thin Layer Chromatography) for the disappearance of the starting material.[7]
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the acetic acid.
-
Dilute the residue with ethyl acetate (EtOAc) and carefully wash with a saturated aqueous solution of NaHCO₃ until effervescence ceases.
-
Wash the organic layer with brine.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product should be purified by column chromatography on silica gel (e.g., eluting with a gradient of methanol in dichloromethane) to yield 5-bromo-1H-pyrazolo[3,4-c]pyridine.[7]
Part B: Synthesis of this compound
-
Setup: To a clean, dry round-bottom flask, add the 5-bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq) obtained from Part A.
-
Reagent Addition: Dissolve the starting material in anhydrous DMF (approx. 7 mL per gram). Add N-Iodosuccinimide (NIS) (1.5 eq) in one portion.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with a 5% aqueous solution of Na₂S₂O₅ to remove any residual iodine, followed by a wash with brine.
-
-
Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude solid can be washed with water and dried under high vacuum to yield the final product, this compound.[7]
Conclusion and Final Recommendations
The two-step synthesis commencing with the diazotization-cyclization of 6-bromo-4-methylpyridin-3-amine, followed by iodination using N-Iodosuccinimide, stands out as the most robust and reproducible method for preparing this compound. The primary challenges to reproducibility lie in the careful control of the diazotization step and ensuring the purity of the intermediate before proceeding to iodination. The use of NIS over I₂/base for the second step is recommended for its milder conditions and simpler workup, which generally leads to a cleaner product profile and more consistent outcomes. Researchers and drug development professionals can confidently employ this validated pathway to access this critical building block for their discovery programs.
References
- Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines Source: RSC Publishing URL:[Link]
- Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines Source: RSC Publishing URL:[Link]
- Title: Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones Source: NIH N
- Title: Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines Source: ResearchG
- Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles Source: NIH N
- Title: Current Chemistry Letters Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3- yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant Source: Growing Science URL:[Link]
- Title: Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics Source: MDPI URL:[Link]
- Title: Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity Source: NIH N
- Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: NIH N
- Title: Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors Source: NIH N
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Safety Operating Guide
Navigating the Safe Handling of 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine: A Guide to Personal Protective Equipment and Disposal
For researchers at the forefront of pharmaceutical development, the synthesis and handling of novel compounds are daily realities. 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine, a halogenated heterocyclic compound, presents a unique set of handling challenges that necessitate a robust and well-understood safety protocol. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a core focus on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
Understanding the Hazard: Why Specific PPE is Crucial
This compound is classified as an Acute Toxin, Category 4 (Oral), signified by the GHS07 pictogram for harmful substances.[1] This classification underscores the potential for adverse health effects if the compound is ingested. While specific toxicological data for this compound is limited, its structure as a halogenated pyridine derivative warrants a cautious approach, assuming potential for skin and eye irritation, as well as respiratory tract irritation if inhaled as a dust or aerosol.[2][3] Therefore, a multi-layered PPE strategy is not just a recommendation, but a critical component of safe laboratory practice.
Core Personal Protective Equipment (PPE) Requirements
The following table outlines the essential PPE for handling this compound. The rationale behind each selection is detailed to foster a deeper understanding of the protective mechanisms at play.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes of solutions containing the compound and airborne particles, which can cause serious eye irritation.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents direct skin contact. Nitrile gloves offer good resistance to a range of chemicals, including those similar in structure to pyridine.[2][4] Double gloving is recommended when handling the solid compound or concentrated solutions. |
| Body Protection | A laboratory coat, long pants, and closed-toe shoes. For larger quantities or tasks with a high splash potential, a chemical-resistant apron is also recommended. | Minimizes the risk of accidental skin exposure to the solid compound or solutions.[4][6] |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent the inhalation of any fine dust particles or aerosols.[2] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Preparation and Engineering Controls:
-
Fume Hood Verification: Before beginning any work, ensure that the chemical fume hood is operational and the airflow is within its specified range.[2]
-
Emergency Equipment Accessibility: Confirm that an emergency eyewash station and safety shower are unobstructed and readily accessible.
-
Designated Area: If possible, designate a specific area within the fume hood for handling this compound to contain any potential contamination.
Donning Personal Protective Equipment:
The correct sequence for putting on PPE is crucial to avoid contamination.
Handling the Compound:
-
Weighing: All weighing of the solid compound should be performed within the chemical fume hood to control dust.
-
Transfers: When transferring the solid or solutions, do so carefully to avoid splashing or creating aerosols.
-
Glove Changes: If a glove becomes contaminated, remove it immediately, wash your hands, and don a new pair. It is good practice to change gloves periodically during extended procedures.
Doffing Personal Protective Equipment:
The removal of PPE should be done in a manner that prevents cross-contamination.
-
Outer Gloves: Remove the outer pair of gloves first.
-
Face Shield/Goggles: Remove the face shield or goggles from the back.
-
Lab Coat: Unbutton the lab coat and roll it outwards, avoiding contact with the contaminated exterior.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Disposal Plan: Managing Halogenated Waste
As a halogenated organic compound, this compound and any materials contaminated with it require specific disposal procedures.
-
Waste Segregation: All waste containing this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be collected in a designated, properly labeled "Halogenated Waste" container.
-
Container Management: The waste container must be kept securely closed when not in use and stored in a well-ventilated area, away from incompatible materials.
-
Institutional Guidelines: Always adhere to your institution's specific chemical waste management guidelines for the final disposal of the halogenated waste container.
By implementing these comprehensive safety and handling protocols, you can confidently and safely advance your research while maintaining the highest standards of laboratory safety.
References
- AK Scientific, Inc. Safety Data Sheet: this compound. (URL not available)
- Arctom. This compound. [Link]
- Lead Sciences. This compound. [Link]
- eCFR. 40 CFR 156.
- Texas Woman's University. Acute Toxicants SOP. [Link]
- Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]
- Carl ROTH.
- UCCS. UCCS TASK SPECIFIC PPE REQUIREMENTS. [Link]
- Cole-Parmer. Material Safety Data Sheet - Pyridine-N-oxide, 98%. [Link]
- OSHA. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. fishersci.com [fishersci.com]
- 4. essr.umd.edu [essr.umd.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. dess.uccs.edu [dess.uccs.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
